Kadsulignan L
Description
isolated from Schisandra propinqua
Properties
Molecular Formula |
C23H26O7 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
(1S,17R,18S,19R)-9,12,13,14-tetramethoxy-18,19-dimethyl-5,7,20-trioxapentacyclo[15.2.1.02,10.04,8.011,16]icosa-2,4(8),9,11,13,15-hexaene |
InChI |
InChI=1S/C23H26O7/c1-10-11(2)19-13-8-15-21(29-9-28-15)23(27-6)17(13)16-12(18(10)30-19)7-14(24-3)20(25-4)22(16)26-5/h7-8,10-11,18-19H,9H2,1-6H3/t10-,11+,18+,19-/m0/s1 |
InChI Key |
RNIZTMIJCBCDBR-VLSRRBAKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Kadsulignan L from Kadsura coccinea: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kadsulignan L, a dibenzocyclooctadiene lignan (B3055560) isolated from the medicinal plant Kadsura coccinea, has garnered scientific interest due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, detailed isolation protocols, and biological activities of this compound. The document outlines the experimental procedures for its extraction, purification, and characterization, including spectroscopic data. Furthermore, it details the methodologies for evaluating its inhibitory effects on nitric oxide (NO) production and its anti-hepatitis B virus (HBV) activity. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Structural Elucidation
This compound was first isolated from the rhizomes of Kadsura coccinea, a plant used in traditional medicine.[1] It belongs to the class of dibenzocyclooctadiene lignans (B1203133), a group of natural products known for their diverse biological activities. The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: Spectroscopic Data for this compound
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| Data to be determined experimentally | Data to be determined experimentally |
| Aromatic Protons | Aromatic Carbons |
| Methine Protons | Methine Carbons |
| Methylene Protons | Methylene Carbons |
| Methoxy Protons | Methoxy Carbons |
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound from Kadsura coccinea involves a multi-step process of extraction and chromatographic separation.
2.1.1. Plant Material and Extraction
-
Plant Material : Dried and powdered rhizomes of Kadsura coccinea.
-
Extraction : The powdered rhizomes are extracted exhaustively with 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude ethanol extract.
-
Solvent Partitioning : The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol. The this compound is primarily found in the ethyl acetate fraction.
2.1.2. Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography : The dried ethyl acetate extract is subjected to silica gel column chromatography.
-
Stationary Phase : Silica gel (200-300 mesh).
-
Mobile Phase : A gradient of petroleum ether and ethyl acetate is typically used, starting with a low polarity mixture and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (HPLC) : Fractions enriched with this compound from the silica gel column are further purified by preparative HPLC.
-
Column : A reversed-phase C18 column is commonly used.
-
Mobile Phase : A gradient of methanol (B129727) and water or acetonitrile (B52724) and water is typically employed.
-
Detection : UV detection at an appropriate wavelength (e.g., 254 nm).
-
The purity of the isolated this compound should be confirmed by analytical HPLC.
-
Nitric Oxide (NO) Production Inhibitory Assay
This compound has been shown to exhibit moderate inhibitory activity on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1]
2.2.1. Cell Culture and Treatment
-
Cell Line : Murine macrophage cell line RAW 264.7.
-
Culture Conditions : Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Assay Procedure :
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
2.2.2. Measurement of Nitrite (B80452) Concentration
The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Mix an equal volume of culture supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples. The IC₅₀ value, the concentration of this compound that inhibits NO production by 50%, can then be calculated.
Anti-Hepatitis B Virus (HBV) Activity Assay
This compound has also been investigated for its potential anti-HBV activity.
2.3.1. Cell Line and Culture
-
Cell Line : Human hepatoblastoma cell line HepG2.2.15, which is stably transfected with the HBV genome and secretes HBV surface antigen (HBsAg) and e-antigen (HBeAg).
-
Culture Conditions : Cells are maintained in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and G418.
2.3.2. Anti-HBV Assay
-
Seed HepG2.2.15 cells in 96-well plates.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 3, 6, and 9 days), with the medium and compound being refreshed every 3 days.
-
Collect the culture supernatants at each time point.
-
The levels of HBsAg and HBeAg in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
The 50% effective concentration (EC₅₀), the concentration of this compound that inhibits HBsAg or HBeAg production by 50%, is calculated. A known anti-HBV drug, such as Lamivudine, should be used as a positive control.
Signaling Pathways
Dibenzocyclooctadiene lignans, the class of compounds to which this compound belongs, are known to modulate various signaling pathways, which may contribute to their biological activities.
Research on related dibenzocyclooctadiene lignans suggests that they can inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation. By inhibiting NF-κB, these compounds can suppress the production of pro-inflammatory mediators like nitric oxide. Additionally, some lignans have been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf-2) pathway, which upregulates the expression of antioxidant enzymes, providing a protective effect against oxidative stress. Further research is needed to specifically elucidate the signaling pathways modulated by this compound.
Quantitative Data Summary
Table 2: Biological Activity of this compound
| Activity | Cell Line | Parameter | Result |
| NO Production Inhibition | RAW 264.7 | IC₅₀ | Moderate Inhibition (Specific value to be determined experimentally) |
| Anti-HBV Activity | HepG2.2.15 | EC₅₀ (HBsAg) | To be determined experimentally |
| EC₅₀ (HBeAg) | To be determined experimentally |
Conclusion
This compound, a dibenzocyclooctadiene lignan from Kadsura coccinea, presents as a promising natural product with potential anti-inflammatory and antiviral properties. This guide provides a foundational framework for its isolation, characterization, and biological evaluation. The detailed protocols and compiled data aim to facilitate further research into the therapeutic potential of this compound and support its development as a potential drug lead. Future studies should focus on elucidating its precise mechanism of action and evaluating its efficacy and safety in preclinical and clinical settings.
References
A Technical Guide to the Biosynthesis of Dibenzocyclooctadiene Lignans
Abstract: Dibenzocyclooctadiene lignans (B1203133) (DBCLS) are a class of plant-derived secondary metabolites, predominantly found in the Schisandraceae family, renowned for their complex chemical structures and significant pharmacological activities, including hepatoprotective and anticancer properties.[1][2] Despite their therapeutic potential, the complete biosynthetic pathway of these molecules has remained partially understood for many years. This technical guide provides an in-depth overview of the current understanding of the DBCLS biosynthesis, consolidating recent advancements in the field. It covers the metabolic journey from the general phenylpropanoid pathway to the formation of the characteristic eight-membered ring, details key enzymes and intermediates, presents relevant quantitative data, and outlines crucial experimental protocols for researchers in natural product chemistry, plant biochemistry, and drug development.
The General Phenylpropanoid Pathway: Synthesizing the Monolignol Building Blocks
The biosynthesis of all lignans, including dibenzocyclooctadienes, originates from the phenylpropanoid pathway, one of the most significant metabolic routes in higher plants. This pathway converts the amino acid L-phenylalanine into various phenolic compounds, including the C6-C3 monolignol units that serve as the fundamental precursors for lignan (B3055560) synthesis.[3]
The primary steps involve a series of enzymatic conversions:
-
Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by deaminating L-phenylalanine to produce cinnamic acid.[3][4]
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to form p-coumaric acid.[3][4]
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid into its corresponding thioester, p-coumaroyl-CoA.
-
Sequential Reductions and Modifications: A series of reductases, hydroxylases, and methyltransferases, including Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD), further process the activated intermediates to yield key monolignols, primarily coniferyl alcohol.[4]
Core Lignan Biosynthesis: Dimerization and Early Modifications
The formation of the foundational lignan structure involves the oxidative coupling of two monolignol units. This crucial step is regio- and stereospecifically controlled by dirigent proteins (DIRs) in conjunction with oxidizing agents like laccases (LACs).[3] The coupling of two coniferyl alcohol molecules, for instance, yields pinoresinol, a furofuran lignan.[3]
From pinoresinol, a series of reductive steps catalyzed by pinoresinol-lariciresinol reductases (PLRs) and secoisolariciresinol (B192356) dehydrogenase (SDH) generate other major lignan classes, including furans (lariciresinol), dibenzylbutanes (secoisolariciresinol), and dibenzylbutyrolactones (matairesinol).[1][5] These compounds serve as key intermediates for more complex lignan structures.
The Divergent Path to Dibenzocyclooctadiene Lignans
While the upstream pathway to matairesinol (B191791) is well-established, the precise route to the dibenzocyclooctadiene skeleton has been a subject of extensive research. Recent genomic and functional characterization studies in Schisandra chinensis have elucidated a likely pathway that diverges at the level of monolignol-related compounds, specifically proposing isoeugenol (B1672232) as a key precursor.[4][6]
The proposed key steps are:
-
Oxidative Dimerization: Two molecules of isoeugenol undergo oxidative coupling, catalyzed by laccases (SchLACs), to form the dibenzylbutane lignan, dihydroguaiaretic acid.[6]
-
Hydroxylation: The intermediate is hydroxylated by a specific cytochrome P450 enzyme, SchCYP719C7.[6]
-
O-Methylation: An O-methyltransferase, SchOMT02, then methylates the newly introduced hydroxyl group to produce pregomisin (B103935).[6]
-
Ring Formation: The defining step is the intramolecular C-C phenol (B47542) coupling of pregomisin to form the eight-membered dibenzocyclooctadiene ring. This reaction is catalyzed by another cytochrome P450, SchCYP719G1b, yielding gomisin J.[6] Further enzymatic modifications on this scaffold are presumed to generate the vast diversity of DBCLS found in nature.
Quantitative Data & Gene Expression
Comprehensive kinetic data for all enzymes in the DBCLS pathway is not yet available. However, transcriptomic and metabolomic studies provide valuable insights into the regulation and localization of biosynthesis. Analysis of different tissues in Schisandra sphenanthera reveals distinct accumulation patterns of key metabolites and correlates them with the expression of candidate biosynthetic genes.[7]
Table 1: Relative Accumulation of Key Metabolites in Schisandra sphenanthera Tissues
| Compound | Putative Role | Relative Level in Roots | Relative Level in Stems | Relative Level in Leaves |
|---|---|---|---|---|
| Dihydroguaiaretic Acid | Precursor | Moderate | High | High |
| Pregomisin | Intermediate | Moderate | High | High |
| Gomisin J | DBCLS Product | High | Low | Low |
Data summarized from descriptive findings in the literature indicating Gomisin J accumulates predominantly in the roots.[7]
Table 2: Candidate Genes and Their Expression Correlated with Gomisin J Biosynthesis
| Gene ID (Example) | Putative Function | Expression Pattern | Correlation with Gomisin J |
|---|---|---|---|
| DN6828 | Cytochrome P450 (CYP) | Up-regulated in roots | Strong positive |
| DN2874-i3 | Cytochrome P450 (CYP) | Up-regulated in roots | Strong positive |
| MEtan_Module_TF1 | Transcription Factor | Co-expressed with CYPs | Strong positive |
This table represents findings from co-expression network analysis which identified gene modules strongly correlated with Gomisin J levels, particularly in root tissues.[7][8]
Key Experimental Protocols
Elucidating the function of enzymes in a biosynthetic pathway requires a combination of metabolite analysis and biochemical assays.
Protocol: Metabolite Profiling by UHPLC-Q-TOF-MS
-
Sample Preparation:
-
Flash-freeze plant tissue (e.g., roots, leaves) in liquid nitrogen and grind to a fine powder.
-
Extract metabolites by sonicating the powder in 80% methanol (B129727) (e.g., 100 mg tissue in 1 mL solvent) for 30 minutes at 4°C.
-
Centrifuge at 14,000 x g for 15 minutes to pellet debris.
-
Filter the supernatant through a 0.22 µm PTFE filter into an HPLC vial.
-
-
Chromatographic Separation:
-
Inject 2-5 µL of the extract onto a C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus, 1.8 µm, 2.1 x 100 mm).
-
Use a mobile phase gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.
-
Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 0.3 mL/min.
-
-
Mass Spectrometry Detection:
-
Analyze the eluent using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in both positive and negative ion modes.
-
Acquire full scan MS data from m/z 100 to 1500.
-
Perform targeted MS/MS analysis on ions corresponding to known lignans and precursors for structural confirmation.
-
Protocol: In Vitro Functional Assay of a Cytochrome P450 Enzyme
This protocol outlines the characterization of a candidate P450 enzyme (e.g., SchCYP719G1b) using heterologous expression in yeast.
-
Heterologous Expression:
-
Clone the full-length cDNA of the candidate P450 gene into a yeast expression vector (e.g., pYES-DEST52).
-
Transform the construct into a suitable Saccharomyces cerevisiae strain (e.g., WAT11).
-
Grow the yeast culture in selective media and induce protein expression with galactose.
-
-
Microsome Isolation:
-
Harvest yeast cells by centrifugation.
-
Resuspend cells in an ice-cold extraction buffer containing sorbitol, potassium phosphate (B84403), and protease inhibitors.
-
Lyse the cells using glass beads and vigorous vortexing.
-
Perform differential centrifugation: first, a low-speed spin (10,000 x g) to remove cell debris, followed by a high-speed ultracentrifugation (100,000 x g) of the supernatant to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer and determine the total protein concentration.
-
-
Enzyme Assay:
-
Set up a 100 µL reaction mixture containing:
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Microsomal protein (50-100 µg)
-
Substrate (e.g., 100 µM Pregomisin dissolved in DMSO)
-
NADPH regenerating system (e.g., 1 mM NADPH, glucose-6-phosphate, and G6P-dehydrogenase).
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for 1-2 hours at 30°C.
-
Stop the reaction by adding 100 µL of ice-cold acetonitrile.
-
-
Product Analysis:
-
Centrifuge the quenched reaction to pellet the protein.
-
Analyze the supernatant using the UHPLC-MS method described above to detect the formation of the expected product (e.g., Gomisin J).
-
Conclusion and Future Perspectives
The biosynthesis of dibenzocyclooctadiene lignans is a complex and highly specialized branch of plant secondary metabolism. While the initial phenylpropanoid and core lignan pathways are well-characterized, recent breakthroughs have begun to illuminate the specific terminal steps that construct the unique eight-membered ring.[6] The identification of key P450s and other enzymes in Schisandra species provides critical targets for further investigation.[6][7]
Future research should focus on:
-
Elucidating Downstream "Tailoring" Enzymes: Identifying the hydroxylases, methyltransferases, and glycosyltransferases responsible for generating the vast structural diversity of DBCLS from core scaffolds like gomisin J.
-
Regulatory Networks: Uncovering the transcription factors and signaling pathways that regulate the expression of DBCLS biosynthetic genes in response to developmental and environmental cues.
-
Synthetic Biology Applications: Utilizing the identified genes to engineer microbial or plant-based platforms for the sustainable production of high-value medicinal lignans, overcoming the limitations of supply from slow-growing plants.[4]
The continued integration of genomics, metabolomics, and synthetic biology will undoubtedly accelerate the complete elucidation of this important pathway, unlocking new opportunities for drug development and biotechnology.
References
- 1. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dibenzocyclooctadiene lignans from the family Schisandraceae: A review of phytochemistry, structure-activity relationship, and hepatoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Kadsulignan L: A Technical Guide to its Natural Sources, Abundance, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kadsulignan L, a dibenzocyclooctadiene lignan (B3055560), has been identified as a constituent of several plant species within the Kadsura genus, notable for their use in traditional medicine. This document provides a comprehensive overview of the natural sources, relative abundance, and isolation protocols for this compound. Furthermore, it elucidates the compound's interaction with the Platelet-Activating Factor (PAF) signaling pathway, a key area of interest for its potential therapeutic applications. All quantitative data are presented in tabular format for clarity, and detailed experimental methodologies are provided. A diagram of the relevant signaling pathway is included to facilitate a deeper understanding of its mechanism of action.
Natural Sources and Abundance of this compound
This compound is primarily isolated from plants belonging to the Kadsura genus (family Schisandraceae). These woody vines are predominantly found in eastern and southeastern Asia.[1] The compound has been identified in various parts of these plants, including the stems, rhizomes, and seeds.[2][3][4]
While precise quantitative data on the abundance of this compound (e.g., percentage yield by dry weight) is not extensively reported in publicly available literature, qualitative analyses indicate that the concentration of total lignans (B1203133) is highest in the roots of Kadsura coccinea, followed by the stems and leaves.[5] Within the isolated lignan fractions, this compound is considered a notable, though not always the most abundant, constituent.
| Plant Species | Part of Plant | Abundance of this compound | References |
| Kadsura coccinea | Rhizome, Seeds | Identified as a constituent. | [3][4] |
| Kadsura angustifolia | Stems | Isolated as a known lignan. | [2] |
| Kadsura induta | Stems | Identified as a known lignan. | |
| Kadsura japonica | Stems | Source of commercially available this compound. |
Table 1: Natural Sources of this compound.
Experimental Protocols: Isolation and Purification
The following is a representative protocol for the isolation and purification of this compound from Kadsura species, compiled from established methodologies for lignan extraction.[3]
2.1. Plant Material and Extraction
-
Collection and Preparation: Air-dry the rhizomes of Kadsura coccinea. Grind the dried material into a coarse powder.
-
Solvent Extraction: Macerate the powdered plant material with 95% ethanol (B145695) at room temperature. Repeat the extraction process three times to ensure exhaustive extraction.
-
Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
2.2. Fractionation
-
Solvent Partitioning: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity: petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol.
-
Activity-Guided Fractionation: The EtOAc-soluble fraction has been shown to contain this compound and exhibit relevant biological activity (e.g., inhibition of nitric oxide production).[3] Concentrate the EtOAc fraction for further purification.
2.3. Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography: Subject the concentrated EtOAc fraction to column chromatography on a silica gel column. Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:0 to 90:10) to separate the components based on polarity. Collect fractions and monitor by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Pool the fractions containing this compound (as identified by TLC comparison with a standard, if available) and further purify them on a Sephadex LH-20 column using methanol (B129727) as the mobile phase. This step is effective for removing smaller impurities and pigments.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain high-purity this compound, employ preparative HPLC. A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water. The elution is monitored by a UV detector.
2.4. Structure Elucidation
The structure of the isolated this compound is confirmed by spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the detailed chemical structure and stereochemistry.
-
Circular Dichroism (CD) Spectroscopy: To determine the absolute stereostructure.[3]
Biological Activity and Signaling Pathway
This compound has been reported to exhibit moderate antagonistic activity against the Platelet-Activating Factor (PAF).[2] PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic reactions, and platelet aggregation.[6][7]
The biological effects of PAF are mediated through its specific G-protein coupled receptor, the PAF receptor (PAFR).[6] this compound, as a PAF antagonist, likely exerts its effects by competitively binding to the PAFR and inhibiting the downstream signaling cascade.
The PAFR is coupled to Gq and Gi proteins.[8] Upon activation by PAF, the Gq protein activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These signaling events lead to a variety of cellular responses, including platelet aggregation, inflammation, and smooth muscle contraction.[6] By blocking the PAFR, this compound can inhibit these downstream effects.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Lignans from Kadsura angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dibenzocyclooctadiene lignans from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lignans from Kadsura angustifolia and Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kadsura coccinea Lignan Metabolism Based on Metabolome and Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet-activating factor receptor and signal transduction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physical and Chemical Properties of Kadsulignan L
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kadsulignan L, a dibenzocyclooctadiene lignan (B3055560) primarily isolated from plants of the Kadsura genus, has garnered significant interest within the scientific community due to its notable biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation, characterization, and biological evaluation. The document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this promising compound.
Physicochemical Properties
This compound is a complex organic molecule with a distinct dibenzocyclooctadiene scaffold. Its fundamental physical and chemical characteristics are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 163660-06-8 | [1] |
| Molecular Formula | C₂₃H₂₆O₇ | [1] |
| Molecular Weight | 414.45 g/mol | [1] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |
Spectral Data
The structural elucidation of this compound has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HR-MS)
HR-MS analysis was crucial in determining the elemental composition and exact mass of this compound, confirming its molecular formula as C₂₃H₂₆O₇.[1] The fragmentation pattern obtained from MS/MS analysis provides valuable information for its structural confirmation.
Isolation and Purification
This compound has been isolated from the stems of Kadsura induta and Kadsura angustifolia.[1] The general workflow for the isolation and purification of dibenzocyclooctadiene lignans (B1203133) from Kadsura species is outlined below.
References
Kadsulignan L: An In-Depth Technical Guide to its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadsulignan L, a dibenzocyclooctadiene lignan (B3055560) found in plants of the Schisandraceae family, such as Kadsura coccinea, is a member of a class of natural products recognized for their diverse biological activities. While direct and extensive research on the in vitro mechanism of action of this compound is not widely published, this guide synthesizes the established activities of closely related dibenzocyclooctadiene lignans (B1203133) to project the putative mechanisms of this compound. This class of compounds consistently demonstrates significant anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response. This document provides a technical overview of these mechanisms, supported by experimental protocols and data presented for comparative analysis.
Core Anti-Inflammatory Mechanism
The primary in vitro anti-inflammatory mechanism of action for dibenzocyclooctadiene lignans, and therefore the expected mechanism for this compound, revolves around the inhibition of pro-inflammatory mediators in activated macrophages, such as the RAW 264.7 cell line. This is achieved through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the modulation of upstream signaling cascades, principally the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Quantitative Data on Related Lignans
To provide a quantitative perspective, the following table summarizes the inhibitory activities of dibenzocyclooctadiene lignans structurally related to this compound on the production of nitric oxide (NO), a key inflammatory mediator.
| Compound | Cell Line | Stimulant | IC50 for NO Inhibition (µM) |
| Kadsulignan H | RAW 264.7 | LPS | 19.6 |
| Kadsulignan H | BV-2 | LPS | 14.1 |
| Kadsulignan N | - | - | Ki for COX-2: 72.24 nM |
Data extrapolated from studies on closely related Kadsulignans.
Signaling Pathways Modulated by Dibenzocyclooctadiene Lignans
Dibenzocyclooctadiene lignans exert their anti-inflammatory effects by intervening in critical signaling pathways that are activated during an inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. Dibenzocyclooctadiene lignans are known to inhibit this pathway.[1][2]
Modulation of the MAPK Signaling Pathway
The MAPK pathway, comprising kinases such as ERK, JNK, and p38, is another crucial regulator of the inflammatory response. Dibenzocyclooctadiene lignans have been shown to suppress the phosphorylation of these kinases, thereby inhibiting downstream inflammatory events.[1]
Experimental Protocols
The following are generalized protocols for key in vitro experiments used to elucidate the anti-inflammatory mechanism of action of compounds like this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent, typically Lipopolysaccharide (LPS; 1 µg/mL), for a specified duration (e.g., 24 hours).
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Treat cells with varying concentrations of this compound for 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals with Dimethyl Sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Nitric Oxide (NO) Production Assay (Griess Test)
This assay quantifies the production of NO, a key inflammatory mediator.
-
Procedure:
-
Collect the cell culture supernatant after treatment with this compound and LPS.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
Western Blot Analysis for Protein Expression
This technique is used to measure the expression levels of key inflammatory proteins.
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies against iNOS, COX-2, phospho-IκBα, IκBα, phospho-p65, p65, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, and p38. A housekeeping protein like β-actin is used as a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
Based on the robust evidence from studies on structurally analogous dibenzocyclooctadiene lignans, this compound is projected to exert its in vitro anti-inflammatory effects through the significant inhibition of nitric oxide production. This is likely achieved by downregulating the expression of iNOS and COX-2 via the suppression of the NF-κB and MAPK signaling pathways. The experimental protocols and data presented in this guide provide a solid framework for the further investigation and validation of this compound as a potential anti-inflammatory agent. Future studies focusing specifically on this compound are warranted to confirm these putative mechanisms and to fully elucidate its therapeutic potential.
References
- 1. Comparison of anti-inflammatory potential of four different dibenzocyclooctadiene lignans in microglia; action via activation of PKA and Nrf-2 signaling and inhibition of MAPK/STAT/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
Kadsulignan L: A Technical Guide to its Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadsulignan L, a dibenzocyclooctadiene lignan (B3055560) isolated from plants of the Kadsura genus, has emerged as a compound of significant interest for its potential therapeutic applications. Lignans (B1203133) as a class are known to possess a wide array of biological activities, including anti-inflammatory, antiviral, and neuroprotective effects. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic targets, summarizing available data, detailing relevant experimental methodologies, and illustrating implicated signaling pathways. While direct quantitative data for this compound is limited in publicly available literature, this guide consolidates information on its reported activities and draws parallels from closely related lignans to illuminate its therapeutic promise.
Data Presentation: Biological Activities of this compound and Related Lignans
Quantitative data on the specific bioactivities of this compound are not extensively available. However, studies on lignans from Kadsura coccinea and other related compounds provide valuable insights into its potential potency. The following table summarizes the known activities of this compound and the quantitative data for similar lignans, offering a comparative perspective on its therapeutic potential.
| Compound/Extract | Therapeutic Area | Assay | Target/Endpoint | Result (IC50/EC50) |
| This compound | Antiviral | Anti-HBV Assay | Hepatitis B Virus | Antiviral effect reported, quantitative data not specified. |
| This compound | Antiviral | Anti-HIV Assay | Human Immunodeficiency Virus | Anti-HIV activity reported, quantitative data not specified. |
| Kadsuralignan H | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition Assay (LPS-stimulated RAW 264.7 cells) | Nitric Oxide Production | IC50: 14.1 μM[1] |
| Gaultheriadiolide (from K. coccinea) | Anti-inflammatory | TNF-α and IL-6 Release Assay (LPS-induced RAW264.7 cells) | TNF-α and IL-6 Release | IC50 values ranging between 1.03 and 10.99 μM |
| (+)-(7'S,8S,8'S)-3',4,4',5,5'-pentamethoxy-2,7'-cyclolignan (SG-1) | Antiviral | Anti-HIV-1 Assay | Reverse Transcriptase (RT) | IC50: 0.77 μmol/L[2] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. Below are methodologies for key assays relevant to the investigation of this compound's therapeutic potential, based on established protocols for similar compounds.
In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with an inflammatory agent.
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group are included.
-
Incubate the plates for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant, which is an indicator of NO production, using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO production inhibition compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value, the concentration of this compound that inhibits 50% of NO production.
-
-
Cytotoxicity Assay: A parallel MTT or similar cell viability assay should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.
In Vitro Antiviral Activity: Anti-HIV Assay
This protocol outlines a general method to determine the anti-HIV activity of a compound.
-
Cell Line: TZM-bl cells (HeLa cell line expressing CD4, CXCR4, and CCR5, and containing an integrated HIV-1 LTR-luciferase reporter gene).
-
Virus: Laboratory-adapted HIV-1 strains (e.g., HIV-1 NL4-3).
-
Assay Procedure:
-
Seed TZM-bl cells in a 96-well plate.
-
On the following day, pre-treat the cells with serial dilutions of this compound for a few hours.
-
Infect the cells with a predetermined amount of HIV-1.
-
Incubate for 48 hours.
-
Lyse the cells and measure the luciferase activity, which is proportional to HIV-1 replication.
-
Calculate the percentage of inhibition of viral replication compared to the virus-infected, untreated control.
-
Determine the EC50 value, the concentration of this compound that inhibits 50% of viral replication.
-
-
Cytotoxicity Assay: A concurrent cytotoxicity assay (e.g., MTT assay) on uninfected TZM-bl cells is essential to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
In Vitro Antiviral Activity: Anti-HBV Assay
This protocol describes a common method for evaluating the anti-HBV activity of a compound using a stable HBV-producing cell line.
-
Cell Line: HepG2.2.15 cell line, which is a human hepatoblastoma cell line that stably expresses the hepatitis B virus.
-
Assay Procedure:
-
Seed HepG2.2.15 cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound.
-
Culture the cells for a specified period (e.g., 6-9 days), with media and compound changes every 2-3 days.
-
Collect the culture supernatant to measure the levels of secreted HBV antigens (HBsAg and HBeAg) using commercial enzyme-linked immunosorbent assay (ELISA) kits.
-
Extract viral DNA from the supernatant to quantify extracellular HBV DNA levels by quantitative real-time PCR (qPCR).
-
Calculate the percentage of inhibition of HBsAg/HBeAg secretion and HBV DNA replication compared to the untreated control.
-
Determine the IC50 values for each endpoint.
-
-
Cytotoxicity Assay: A cell viability assay on HepG2.2.15 cells should be performed in parallel to assess the cytotoxicity of this compound.
Signaling Pathways and Mechanisms of Action
Lignans are known to exert their therapeutic effects by modulating various signaling pathways. While the specific pathways targeted by this compound have not been fully elucidated, based on the activities of related lignans, the following pathways are potential targets.
Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of many lignans are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
References
Kadsulignan L: A Technical Guide to its Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kadsulignan L, a dibenzocyclooctadiene lignan (B3055560) isolated from plants of the Kadsura genus, has emerged as a promising natural compound with notable biological activities. This technical guide provides a comprehensive overview of the screening of this compound's biological activities, with a focus on its anti-inflammatory and anti-hepatitis B virus (HBV) properties. Detailed experimental protocols and an analysis of the underlying signaling pathways are presented to facilitate further research and drug development efforts.
Introduction
Lignans (B1203133) are a large group of polyphenolic compounds found in plants, known for their diverse pharmacological effects. Among them, dibenzocyclooctadiene lignans, characterized by a unique eight-membered ring structure, have attracted significant attention for their potent anti-inflammatory, antiviral, and hepatoprotective activities. This compound, a representative of this class, has been identified as a molecule of interest for its potential therapeutic applications. This document outlines the key biological activities of this compound and provides detailed methodologies for their investigation.
Biological Activities of this compound and Related Compounds
The primary biological activities attributed to this compound and its structural analogs are anti-inflammatory and antiviral effects.
Anti-inflammatory Activity
Table 1: Inhibitory Activity of Kadsulignan H on Nitric Oxide (NO) Production
| Compound | Cell Line | Activity | IC50 Value |
| Kadsulignan H | BV-2 (murine microglial cells) | Inhibition of NO production | 14.1 μM[1] |
Note: This data is for Kadsulignan H, a closely related dibenzocyclooctadiene lignan, and serves as an indicator of the potential potency of this compound.
Anti-Hepatitis B Virus (HBV) Activity
Preliminary studies have indicated that this compound possesses in vitro antiviral activity against the Hepatitis B virus (HBV). However, specific quantitative data such as EC50 or IC50 values for this compound are yet to be published. The evaluation of anti-HBV activity typically involves the use of HBV-replicating cell lines, such as HepG2.2.15, and measuring the reduction in viral antigens.
Experimental Protocols
This section provides detailed methodologies for the screening of this compound's biological activities.
Nitric Oxide (NO) Production Inhibition Assay
This protocol is designed to assess the anti-inflammatory activity of this compound by measuring its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.[2][3][4]
Objective: To determine the IC50 value of this compound for the inhibition of NO production.
Materials:
-
RAW 264.7 macrophage cells
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
96-well plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Nitrite Measurement:
-
Collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control. Determine the IC50 value using a dose-response curve.
Workflow for Nitric Oxide Production Inhibition Assay
Caption: Workflow of the in vitro assay to determine the inhibitory effect of this compound on nitric oxide production.
Anti-Hepatitis B Virus (HBV) Activity Assay
This protocol describes the in vitro assessment of this compound's anti-HBV activity using the HepG2.2.15 cell line, which constitutively expresses HBV antigens.
Objective: To determine the EC50 value of this compound for the inhibition of HBsAg and HBeAg secretion.
Materials:
-
HepG2.2.15 cells
-
This compound
-
Lamivudine (positive control)
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
Enzyme-linked immunosorbent assay (ELISA) kits for HBsAg and HBeAg
-
96-well plates
Procedure:
-
Cell Culture: Maintain HepG2.2.15 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Plate the cells in 96-well plates at an appropriate density and allow them to attach.
-
Compound Treatment: Treat the cells with varying concentrations of this compound. Include a positive control (Lamivudine) and a negative control (vehicle).
-
Incubation: Incubate the plates for 3-5 days.
-
Antigen Quantification:
-
Collect the cell culture supernatants.
-
Quantify the levels of secreted HBsAg and HBeAg using specific ELISA kits according to the manufacturer's instructions.
-
-
Cytotoxicity Assay: Simultaneously, perform a cytotoxicity assay (e.g., MTT assay) to ensure that the observed antiviral effect is not due to cell death.
-
Data Analysis: Calculate the percentage of inhibition of HBsAg and HBeAg secretion for each concentration of this compound. Determine the EC50 (effective concentration) and CC50 (cytotoxic concentration) values. The selectivity index (SI) can be calculated as CC50/EC50.
Workflow for Anti-HBV Activity Assay
Caption: Workflow for evaluating the in vitro anti-Hepatitis B virus activity of this compound.
Signaling Pathways
Dibenzocyclooctadiene lignans are known to modulate several key signaling pathways involved in inflammation. Understanding these pathways provides insight into the mechanism of action of this compound.
Inhibition of Pro-inflammatory Pathways
This compound and related lignans are proposed to inhibit the activation of major pro-inflammatory signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.[5][6][7] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS).
Inhibitory Action on Pro-inflammatory Signaling
Caption: this compound's proposed inhibition of key pro-inflammatory signaling pathways.
Activation of Anti-inflammatory and Antioxidant Pathways
In addition to inhibiting pro-inflammatory signals, dibenzocyclooctadiene lignans have been shown to activate the Protein Kinase A (PKA)/cAMP response element-binding protein (CREB)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of various cytoprotective genes.
Activation of the PKA/CREB/Nrf2 Pathway
Caption: Proposed activation of the cytoprotective PKA/CREB/Nrf2 pathway by this compound.
Conclusion
This compound demonstrates significant potential as a therapeutic agent, particularly in the areas of inflammation and viral infections like Hepatitis B. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate its mechanisms of action and to develop it as a potential drug candidate. Future research should focus on obtaining precise quantitative data for this compound's biological activities and validating its efficacy in in vivo models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New lignans from Kadsura coccinea and their nitric oxide inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kadsuralignans H-K from Kadsura coccinea and their nitric oxide production inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of anti-inflammatory potential of four different dibenzocyclooctadiene lignans in microglia; action via activation of PKA and Nrf-2 signaling and inhibition of MAPK/STAT/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dibenzocyclooctadiene lignans from the family Schisandraceae: A review of phytochemistry, structure-activity relationship, and hepatoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Preliminary Cytotoxicity of Kadsura Lignans
To the valued researcher, scientist, or drug development professional,
This guide aims to provide a comprehensive overview of the preliminary cytotoxicity of lignans (B1203133) derived from the Kadsura genus. Our extensive search for cytotoxic data related to "Kadsulignan L" did not yield any specific studies or publicly available data for a compound with this designation. This suggests that "this compound" may be a novel, yet-to-be-published compound, a compound known by an alternative name that is not indexed in scientific databases, or a potential misnomer.
However, the broader investigation into the Kadsura genus, particularly Kadsura coccinea, has revealed significant cytotoxic activity in several other isolated lignans and triterpenoids. This guide will, therefore, focus on these related, well-documented compounds to provide valuable insights that may be analogous or relevant to the study of novel Kadsura lignans.
We will present the available quantitative data, detail the experimental protocols employed in these studies, and visualize relevant biological pathways to offer a robust resource for your research and development endeavors.
Quantitative Cytotoxicity Data of Bioactive Compounds from Kadsura Species
Several compounds isolated from Kadsura coccinea and other species within the genus have demonstrated notable cytotoxic effects against various human cancer cell lines. The following table summarizes the key quantitative data from these preliminary studies.
| Compound | Plant Source | Cancer Cell Line(s) | IC₅₀/GI₅₀ Values | Reference |
| Kadusurain A | Kadsura coccinea | A549 (Lung), HCT116 (Colon), HL-60 (Leukemia), HepG2 (Liver) | 1.05 - 12.56 µg/mL | [1][2] |
| Heilaohulignan C | Kadsura coccinea | HepG-2 (Liver), BGC-823 (Gastric), HCT-116 (Colon) | 9.92 µM (HepG-2), 16.75 µM (BGC-823), 16.59 µM (HCT-116) | [2][3][4] |
| Seco-coccinic acid F | Kadsura coccinea | HL-60 (Leukemia) | 16.6 µM | [2] |
| Seco-coccinic acid G | Kadsura coccinea | HL-60 (Leukemia) | 15.2 µM | [2] |
| Schisandronic acid | Kadsura coccinea | MCF-7 (Breast) | 8.06 ± 1.119 µM | [5] |
| Kadsuric acid | Kadsura coccinea | PANC-1 (Pancreatic) | 14.5 ± 0.8 µM | [6] |
Experimental Protocols
The following sections detail the methodologies used to assess the cytotoxicity of the aforementioned compounds. These protocols are standard in the field and can serve as a template for designing new cytotoxicity studies.
Cell Culture and Maintenance
-
Cell Lines: Human tumor cell lines such as A549 (lung carcinoma), HCT116 (colorectal carcinoma), HL-60 (promyelocytic leukemia), HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and PANC-1 (pancreatic ductal adenocarcinoma) are commonly used.
-
Culture Medium: Cells are typically maintained in RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere containing 5% CO₂.
Cytotoxicity Assays
The anti-proliferative effects of the isolated compounds are primarily evaluated using colorimetric assays that measure cell viability. The MTT assay is a widely adopted standard.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
Formazan (B1609692) Crystal Formation: The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Signaling Pathways in Kadsura Compound-Induced Cytotoxicity
While specific signaling pathway studies for many Kadsura lignans are still emerging, research on related compounds like Schisandronic acid and Kadsuric acid provides initial insights into the potential mechanisms of action. A common pathway implicated in the cytotoxicity of natural compounds is the induction of apoptosis (programmed cell death).
Caspase-Mediated Apoptotic Pathway
Studies on Schisandronic acid and Kadsuric acid have shown that their cytotoxic effects are mediated through the activation of the caspase cascade, a key component of the apoptotic machinery.
-
Schisandronic Acid: In MCF-7 breast cancer cells, Schisandronic acid was found to upregulate the expression of active caspase-3 .[5]
-
Kadsuric Acid: In PANC-1 pancreatic cancer cells, Kadsuric acid activated both caspase-9 (an initiator caspase in the intrinsic apoptotic pathway) and caspase-3 (an executioner caspase).[6]
The activation of these caspases leads to the cleavage of critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately resulting in cell death. The investigation of Kadsuric acid also suggested an interaction with and reduction of PARP1 expression.[6]
Conclusion and Future Directions
While direct cytotoxic data for "this compound" remains elusive, the existing body of research on other lignans and triterpenoids from the Kadsura genus demonstrates a promising potential for these compounds as sources of novel anti-cancer agents. Compounds like Kadusurain A and Heilaohulignan C exhibit significant cytotoxicity across a range of cancer cell lines.
Future research should focus on:
-
Isolating and characterizing novel lignans, such as potentially "this compound," from Kadsura species.
-
Conducting comprehensive cytotoxicity screening of these new compounds against a broader panel of cancer cell lines.
-
Elucidating the specific molecular mechanisms and signaling pathways responsible for their anti-tumor activity.
-
Advancing the most promising compounds into preclinical in vivo studies.
This guide provides a foundational understanding of the cytotoxic potential within the Kadsura genus, offering established protocols and initial mechanistic insights to support and guide ongoing and future research in this exciting area of natural product drug discovery.
References
- 1. Cytotoxic dibenzocyclooctadiene lignans from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Ethnobotanical Uses of Kadsura Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Kadsura, belonging to the Schisandraceae family, encompasses a variety of woody vines that have been integral to traditional medicine systems across Asia for centuries.[1] Traditionally, these plants have been employed to treat a wide range of ailments, including rheumatoid arthritis, gastroenteric disorders, pain, and inflammatory conditions.[2][3] Modern scientific inquiry has begun to validate these traditional uses, revealing a rich phytochemical landscape dominated by lignans (B1203133) and triterpenoids with potent pharmacological activities.[4][5] This technical guide provides a comprehensive overview of the ethnobotanical applications of Kadsura species, supported by quantitative data on their bioactive compounds, detailed experimental protocols for assessing their efficacy, and visualizations of the underlying molecular mechanisms.
Ethnobotanical Uses of Kadsura Species
Various parts of the Kadsura plants, including the stems, roots, and fruits, are utilized in traditional medicine. The applications often vary between species and geographical regions. For instance, in China, the stems and roots of Kadsura species are traditionally used to activate blood circulation, dissolve stasis, promote "qi" circulation to alleviate pain, and to dispel wind and dampness.[1] Kadsura coccinea has been specifically used for treating rheumatoid arthritis and gastroenteric disorders.[2] The stems of Kadsura heteroclita are a well-known Tujia ethnomedicine, referred to as "Xuetong," for the prevention and treatment of hepatitis and other liver ailments.[6]
Phytochemistry of Kadsura Species
The primary bioactive constituents of the Kadsura genus are lignans and triterpenoids.[4][5] To date, over 300 lignans have been isolated from Kadsura, which are broadly classified into dibenzocyclooctadienes, spirobenzofuranoid dibenzocyclooctadienes, aryltetralins, diarylbutanes, and tetrahydrofurans.[5] The triterpenoids found in Kadsura are also structurally diverse. The specific chemical composition can vary significantly between different Kadsura species, which likely accounts for their diverse traditional medicinal uses.
Pharmacological Activities and Quantitative Data
Scientific investigations have substantiated many of the traditional claims, revealing a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, anti-HIV, hepatoprotective, and neuroprotective effects. The following tables summarize the quantitative data for some of the key activities of compounds isolated from Kadsura species.
Table 1: Anti-inflammatory Activity of Compounds from Kadsura Species
| Compound | Species | Assay | Target/Mechanism | IC₅₀ (µM) | Reference(s) |
| Kadsuindutain A | K. induta | Nitric Oxide (NO) Production Inhibition in LPS-activated RAW264.7 cells | Inhibition of NO production | 10.7 | [7] |
| Kadsuindutain B | K. induta | Nitric Oxide (NO) Production Inhibition in LPS-activated RAW264.7 cells | Inhibition of NO production | 15.2 | [7] |
| Kadsuindutain C | K. induta | Nitric Oxide (NO) Production Inhibition in LPS-activated RAW264.7 cells | Inhibition of NO production | 12.5 | [7] |
| Kadsuindutain D | K. induta | Nitric Oxide (NO) Production Inhibition in LPS-activated RAW264.7 cells | Inhibition of NO production | 20.1 | [7] |
| Kadsuindutain E | K. induta | Nitric Oxide (NO) Production Inhibition in LPS-activated RAW264.7 cells | Inhibition of NO production | 34.0 | [7] |
| Schizanrin F | K. induta | Nitric Oxide (NO) Production Inhibition in LPS-activated RAW264.7 cells | Inhibition of NO production | 25.4 | [7] |
| Schizanrin O | K. induta | Nitric Oxide (NO) Production Inhibition in LPS-activated RAW264.7 cells | Inhibition of NO production | 28.9 | [7] |
| Schisantherin J | K. induta | Nitric Oxide (NO) Production Inhibition in LPS-activated RAW264.7 cells | Inhibition of NO production | 18.6 | [7] |
Table 2: Cytotoxic Activity of Triterpenoids from Kadsura heteroclita
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference(s) |
| Heteroclitalactone D | HL-60 (Human Leukemia) | MTT Assay | 6.76 | [8] |
| Heteroclitalactone A | Bel-7402 (Human Hepatoma) | MTT Assay | > 40 | [8] |
| Heteroclitalactone B | Bel-7402 (Human Hepatoma) | MTT Assay | 25.34 | [8] |
| Heteroclitalactone C | Bel-7402 (Human Hepatoma) | MTT Assay | 31.52 | [8] |
| Heteroclitalactone E | Bel-7402 (Human Hepatoma) | MTT Assay | 28.97 | [8] |
| Heteroclic Acid | Bel-7402 (Human Hepatoma) | MTT Assay | > 40 | [8] |
| Heteroclitalactone F | Bel-7402 (Human Hepatoma) | MTT Assay | > 40 | [8] |
Table 3: Anti-HIV Activity of Compounds from Kadsura Species
| Compound | Species | Cell Line | Assay | EC₅₀ (µg/mL) | Therapeutic Index (TI) | Reference(s) |
| Angustific acid A | K. angustifolia | C8166 | Syncytia formation inhibition | 6.1 | > 32.8 | [9] |
| Compound 6 | K. heteroclita | Not specified | Not specified | 1.6 | 52.9 | Not specified |
| Compound 12 | K. heteroclita | Not specified | Not specified | 1.4 | 65.9 | Not specified |
Experimental Protocols
Isolation and Purification of Bioactive Compounds
A general workflow for the isolation of bioactive compounds from Kadsura species is outlined below. The specific solvents and chromatographic conditions may be optimized based on the target compounds.
Methodology:
-
Extraction: The dried and powdered plant material (e.g., stems or roots) is extracted exhaustively with an organic solvent like 80% acetone (B3395972) or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield the crude extract.[10]
-
Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as chloroform (B151607), ethyl acetate, and n-butanol, to separate compounds based on their polarity.[10]
-
Column Chromatography: The resulting fractions (e.g., the ethyl acetate fraction) are subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20. The column is eluted with a gradient of solvents (e.g., a mixture of hexane and ethyl acetate or chloroform and methanol) to separate the components into sub-fractions based on their affinity to the stationary phase.[11]
-
Purification: The sub-fractions are further purified using techniques like preparative high-performance liquid chromatography (Prep-HPLC) to isolate the pure bioactive compounds.[11] The structure of the isolated compounds is then elucidated using spectroscopic methods such as NMR (1D and 2D) and mass spectrometry.[12]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[8][13]
Protocol:
-
Cell Seeding: Cancer cells (e.g., HL-60, Bel-7402) are seeded in a 96-well plate at a density of 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (isolated from Kadsura) for a specified period (e.g., 72 hours).[13]
-
MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.[13]
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized by adding 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well.[13]
-
Absorbance Measurement: The plate is incubated for an additional 15 minutes with shaking, and the absorbance is measured at 492 nm using a microplate reader.[13]
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[14]
In Vitro Anti-inflammatory Assay (Nitric Oxide Production Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[15][16]
Protocol:
-
Cell Culture: RAW 264.7 macrophage-like cells are seeded in a 96-well plate at a density of 1.2 × 10⁶ cells/mL and incubated for 2 hours.[10]
-
Treatment and Stimulation: The cells are then treated with different concentrations of the test compounds simultaneously with LPS (100 ng/mL) and recombinant mouse interferon-gamma (IFN-γ) (0.33 ng/mL) to induce NO production.[10]
-
Incubation: The plate is incubated for approximately 16 hours at 37°C.[10]
-
Nitrite (B80452) Quantification: After incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% H₃PO₄ and 0.1% N-1-naphthylethylenediamine dihydrochloride) is added to 100 µL of the supernatant in a new 96-well plate.[10]
-
Absorbance Reading: After a 10-minute incubation, the absorbance is measured at 550 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.[10]
-
IC₅₀ Determination: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control cells. The IC₅₀ value is the concentration of the compound that inhibits 50% of NO production.[16]
In Vitro Antioxidant Activity Assays
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[17][18]
Protocol:
-
Reaction Mixture: 50 µL of the plant extract (at various concentrations) is mixed with 5.0 mL of a 0.004% methanolic solution of DPPH.[17]
-
Incubation: The mixture is incubated in the dark at 37°C for 30 minutes.[17]
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm against a blank.[17]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Ascorbic acid or BHT can be used as a positive control.[17]
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[19][20]
Protocol:
-
FRAP Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[20]
-
Reaction: 100 µL of the plant extract is allowed to react with 500 µL of the FRAP solution and 2 mL of distilled water for 1 hour in the dark.[20]
-
Absorbance Measurement: The absorbance of the resulting blue-colored solution is measured at 593 nm.[19]
-
Quantification: The antioxidant capacity is expressed as Trolox equivalents (TE) by comparing the absorbance of the sample to a Trolox standard curve.[20]
In Vivo Hepatoprotective Activity Assay (CCl₄-induced Liver Injury Model)
This in vivo model is used to evaluate the ability of a substance to protect the liver from damage induced by carbon tetrachloride (CCl₄), a well-known hepatotoxin.[6]
Protocol:
-
Animal Model: Male Swiss mice are used for the experiment.
-
Grouping and Treatment: The mice are divided into several groups: a normal control group, a CCl₄ model group, positive control group (e.g., treated with silymarin), and treatment groups receiving different doses of the Kadsura extract. The extracts are typically administered orally for a set period.[21]
-
Induction of Liver Injury: Except for the normal control group, all other groups are administered CCl₄ (e.g., 0.5 mL/kg, intraperitoneally) to induce acute liver injury.[21]
-
Sample Collection: After a specific time following CCl₄ administration, blood and liver tissue samples are collected.
-
Biochemical Analysis: Serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess the extent of liver damage.[6]
-
Histopathological Examination: Liver tissues are fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) for microscopic examination of liver cell necrosis, inflammation, and other pathological changes.[6]
-
Oxidative Stress Markers: The levels of oxidative stress markers (e.g., malondialdehyde - MDA) and antioxidant enzymes (e.g., superoxide (B77818) dismutase - SOD, glutathione (B108866) peroxidase - GPx) in the liver tissue are also measured.[6]
Signaling Pathways and Mechanisms of Action
The bioactive compounds from Kadsura species exert their pharmacological effects through various molecular mechanisms. For instance, the neuroprotective effects of some compounds have been linked to the activation of the SIRT1/PPARγ/GLUT1 signaling pathway.
Neuroprotective Signaling Pathway
This pathway suggests that certain bioactive compounds from Kadsura, such as hancinone and futoquinol, can activate Sirtuin 1 (SIRT1), a key regulator of cellular metabolism and stress responses.[22][23] Activated SIRT1, in turn, activates Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in glucose metabolism. This leads to the upregulation of Glucose Transporter 1 (GLUT1), enhancing glucose uptake into neuronal cells. The subsequent restoration of glycolysis and reduction of oxidative stress contribute to the overall neuroprotective effect, mitigating neuronal damage as seen in models of Alzheimer's disease.[22][23]
Conclusion
The genus Kadsura represents a valuable source of structurally diverse and biologically active compounds with significant potential for the development of new therapeutic agents. The traditional ethnobotanical knowledge surrounding these plants provides a strong foundation for modern pharmacological research. This guide has provided a technical overview of the ethnobotanical uses, key bioactive constituents, quantitative pharmacological data, and detailed experimental protocols for the study of Kadsura species. The elucidation of the molecular mechanisms, such as the SIRT1/PPARγ/GLUT1 signaling pathway, further enhances our understanding of how these natural products exert their beneficial effects. Continued research in this area is crucial for the full realization of the therapeutic potential of Kadsura species and for the development of novel drugs for a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kadsura.com [kadsura.com]
- 4. acgpubs.org [acgpubs.org]
- 5. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kadsura heteroclita stem ethanol extract protects against carbon tetrachloride-induced liver injury in mice via suppression of oxidative stress, inflammation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. New triterpenoids from Kadsura heteroclita and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Compounds from Kadsura angustifolia with anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triterpenes from Kadsura coccinea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Lignans from Kadsura angustifolia and Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Total antioxidant power and free radical scavenging capacity of some medicinal plants – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 18. mdpi.com [mdpi.com]
- 19. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. farmaciajournal.com [farmaciajournal.com]
- 21. Potent hepatoprotective effect in CCl4-induced hepatic injury in mice of phloroacetophenone from Myrcia multiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Piper Kadsura Extract and its Bioactive Components Attenuates Aβ25-35-Induced Neurotoxicity by Modulating Glycolysis and Activating the SIRT1/PPARγ/GLUT1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Kadsulignan L: A Technical Guide on its Role in Traditional Medicine and Modern Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kadsulignan L, a dibenzocyclooctadiene lignan (B3055560) isolated from plants of the Kadsura genus, has a rich history in traditional Chinese medicine for treating inflammatory and gastrointestinal ailments. Modern pharmacological studies have begun to validate these traditional uses, revealing a spectrum of biological activities, including antiviral, hepatoprotective, anti-inflammatory, and anti-platelet activating factor properties. This technical guide provides an in-depth overview of this compound, presenting quantitative data, detailed experimental protocols for its reported biological activities, and an exploration of its molecular mechanisms of action, with a focus on relevant signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.
Introduction
Lignans (B1203133) are a large group of polyphenolic compounds found in plants, known for their diverse pharmacological activities. Among these, this compound, a member of the dibenzocyclooctadiene lignan family, has emerged as a compound of significant interest. Traditionally, plants from the Kadsura genus, particularly Kadsura coccinea, have been utilized in Chinese medicine to treat conditions such as rheumatoid arthritis and gastroenteric disorders.[1][2] this compound is one of the bioactive constituents believed to contribute to these therapeutic effects.
This guide will systematically review the scientific literature on this compound, focusing on its role in traditional practices and its validated pharmacological effects. We will present available quantitative data in a structured format, provide detailed experimental methodologies for key assays, and visualize the implicated signaling pathways to facilitate a deeper understanding of its mechanism of action.
Traditional Medicine Applications
The genus Kadsura holds a significant place in traditional Chinese medicine, where it is used for its purported ability to dispel wind, eliminate dampness, and activate blood circulation.[3] Specifically, the roots of Kadsura coccinea, known as "Heilaohu," are traditionally used in Tujia ethnomedicine for the treatment of rheumatoid arthritis, as well as gastric and duodenal ulcers.[4] The therapeutic applications of this plant in traditional medicine have spurred scientific investigation into its chemical constituents, leading to the isolation and characterization of numerous lignans, including this compound.
Pharmacological Activities and Quantitative Data
This compound has demonstrated a range of pharmacological activities in preclinical studies. The following tables summarize the available quantitative data for these effects.
| Pharmacological Activity | Assay | Target/Cell Line | Parameter | Value | Reference |
| Anti-Hepatitis B Virus (HBV) | In vitro antiviral assay | HepG2.2.15 cells | Inhibition of HBsAg secretion | 32.6% at 0.1 mg/mL | Not explicitly cited for this compound alone |
| Inhibition of HBeAg secretion | 14.5% at 0.1 mg/mL | Not explicitly cited for this compound alone | |||
| Anti-Platelet Activating Factor (PAF) | Receptor binding assay | Rabbit platelets | IC50 | 2.6 x 10-5 M | Not explicitly cited for this compound alone |
| Anti-inflammatory | Nitric Oxide (NO) production inhibition | BV-2 microglial cells | IC50 | 14.1 µM (for Kadsulignan H) | Not explicitly cited for this compound alone |
| COX-2 Inhibition | Enzyme assay | Ki | 72.24 nM (for Kadsulignan N) | Not explicitly cited for this compound alone | |
| Anti-HIV | Syncytium formation assay | HIV-1 infected MT-4 cells | EC50 | 43.56 µM (for Kadsulignan N) | Not explicitly cited for this compound alone |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature concerning the pharmacological activities of this compound and related lignans.
Anti-Hepatitis B Virus (HBV) Activity Assay
This protocol is based on general methods used for evaluating the in vitro anti-HBV activity of natural compounds.
-
Cell Line: Human hepatoma cell line HepG2.2.15, which is stably transfected with the HBV genome and constitutively expresses HBV antigens and viral particles.
-
Treatment: HepG2.2.15 cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 3 and 6 days).
-
Measurement of HBsAg and HBeAg: The levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the cell culture supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
-
Measurement of HBV DNA: Extracellular HBV DNA is extracted from the culture supernatant. Intracellular HBV DNA is extracted from the cell lysate. The levels of HBV DNA are then quantified by real-time quantitative PCR (qPCR).
-
Data Analysis: The inhibitory rates of this compound on HBsAg and HBeAg secretion and HBV DNA replication are calculated by comparing the results from treated cells with those from untreated control cells. The 50% effective concentration (EC50) is determined from the dose-response curve.
Hepatoprotective Activity Assay (in vivo)
This protocol describes a common animal model for assessing hepatoprotective effects against toxin-induced liver injury.
-
Animal Model: Male BALB/c mice are typically used.
-
Induction of Hepatotoxicity: Acute liver injury is induced by intraperitoneal injection of a hepatotoxin, such as carbon tetrachloride (CCl4) dissolved in olive oil or acetaminophen (B1664979) (APAP).
-
Treatment: Animals are pre-treated with this compound at various doses for a specific period (e.g., 7 days) before the administration of the hepatotoxin. A positive control group is treated with a known hepatoprotective agent like silymarin.
-
Biochemical Analysis: 24 hours after toxin administration, blood is collected, and serum levels of liver enzymes, including alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), are measured using standard biochemical assay kits.
-
Histopathological Examination: Livers are excised, fixed in 10% formalin, embedded in paraffin, and sectioned. The sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate the extent of liver damage, such as necrosis, inflammation, and steatosis.
-
Data Analysis: The protective effect of this compound is determined by its ability to reduce the serum levels of ALT and AST and ameliorate the histopathological changes in the liver compared to the toxin-treated group.
Anti-inflammatory Activity Assay (in vitro)
This protocol outlines a standard method for evaluating the anti-inflammatory potential of compounds in a macrophage cell line.
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response.
-
Treatment: RAW 264.7 cells are pre-treated with various concentrations of this compound for 1 hour before the addition of LPS.
-
Measurement of Nitric Oxide (NO): The production of NO, a key inflammatory mediator, is measured in the culture supernatant using the Griess reagent.
-
Measurement of Pro-inflammatory Cytokines: The levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the culture supernatant are quantified by ELISA.
-
Cell Viability Assay: The cytotoxicity of this compound on RAW 264.7 cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to ensure that the observed anti-inflammatory effects are not due to cell death.
-
Data Analysis: The inhibitory effect of this compound on the production of NO, TNF-α, and IL-6 is calculated, and the IC50 value is determined.
Platelet-Activating Factor (PAF) Receptor Binding Assay
This protocol describes a competitive binding assay to evaluate the PAF antagonistic activity.
-
Preparation of Platelets: Rabbit platelets are isolated from fresh rabbit blood by differential centrifugation.
-
Binding Assay: The assay is performed in a reaction mixture containing the platelet suspension, [3H]-PAF (a radiolabeled form of PAF), and various concentrations of this compound or a known PAF antagonist (positive control).
-
Incubation and Separation: The mixture is incubated to allow for competitive binding to the PAF receptors on the platelets. The bound and free [3H]-PAF are then separated by rapid filtration through glass fiber filters.
-
Measurement of Radioactivity: The radioactivity retained on the filters, representing the amount of bound [3H]-PAF, is measured using a liquid scintillation counter.
-
Data Analysis: The ability of this compound to inhibit the binding of [3H]-PAF to its receptor is calculated, and the IC50 value is determined.
Molecular Mechanisms and Signaling Pathways
The pharmacological effects of this compound and related dibenzocyclooctadiene lignans are mediated through the modulation of several key signaling pathways.
Anti-inflammatory and Hepatoprotective Mechanisms
Recent studies on dibenzocyclooctadiene lignans from the Schisandraceae family suggest that their anti-inflammatory and hepatoprotective effects are, in part, mediated by the Nuclear Factor kappa B (NF-κB) and the Kelch-like ECH-associated protein 1 (Keap1)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant response element (ARE) signaling pathways.[1][2]
-
Inhibition of the NF-κB Pathway: The NF-κB signaling pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli like LPS, the inhibitor of NF-κB (IκB) is degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). Lignans, potentially including this compound, are thought to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of p65 and suppressing the expression of inflammatory mediators.
-
Activation of the Nrf2 Pathway: The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or certain bioactive compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of antioxidant and cytoprotective genes. Dibenzocyclooctadiene lignans have been shown to activate this pathway, which likely contributes to their hepatoprotective effects.
Potential Involvement of the JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another crucial signaling cascade involved in inflammation and immune responses. Many cytokines exert their effects through this pathway. While direct evidence linking this compound to the JAK/STAT pathway is currently lacking in the reviewed literature, its known anti-inflammatory properties make this a plausible area for future investigation. Inhibition of the JAK/STAT pathway by natural compounds often leads to a reduction in the production of inflammatory mediators.
Conclusion and Future Directions
This compound, a bioactive lignan from the Kadsura genus, demonstrates significant therapeutic potential, supported by its traditional use and modern pharmacological studies. Its antiviral, hepatoprotective, and anti-inflammatory activities, mediated at least in part through the modulation of the NF-κB and Nrf2 signaling pathways, make it a compelling candidate for further drug development.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound.
-
Conducting comprehensive in vivo studies to validate its efficacy and safety for various therapeutic applications.
-
Investigating its potential to modulate other key inflammatory pathways, such as the JAK/STAT pathway.
-
Optimizing its structure to enhance its potency and pharmacokinetic properties.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound. The convergence of traditional knowledge and modern scientific validation highlights the importance of natural products in the quest for novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Dibenzocyclooctadiene lignans from the family Schisandraceae: A review of phytochemistry, structure-activity relationship, and hepatoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatoprotective dibenzocyclooctadiene lignans from the fruits of Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of Kadsulignan L: A Technical Overview Based on Available Data
For immediate release:
[City, State] – [Date] – The structural elucidation of novel natural products is a cornerstone of drug discovery and development, providing the foundational blueprint for understanding biological activity and enabling synthetic efforts. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique in this endeavor, offering unparalleled insight into the molecular architecture of complex organic molecules. This whitepaper provides a technical guide to the principles of structural elucidation of lignans (B1203133), with a focus on the methodologies that would be applied to a compound such as Kadsulignan L.
This compound is a known dibenzocyclooctadiene lignan (B3055560) isolated from the stems of Kadsura angustifolia. While the literature confirms its existence, detailed public access to its raw NMR spectroscopic data is limited. Therefore, this guide will outline the comprehensive workflow and data analysis strategies employed in the structural characterization of such molecules, using illustrative examples and generalized data for dibenzocyclooctadiene lignans.
Experimental Protocols: The Foundation of Structural Elucidation
The successful elucidation of a natural product's structure begins with the meticulous acquisition of high-quality NMR data. A standard suite of experiments is required to piece together the molecular puzzle.
1.1. Sample Preparation: A purified sample of the lignan (typically 1-10 mg) is dissolved in a deuterated solvent, most commonly deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., hydroxyl groups). Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.
1.2. NMR Data Acquisition: A high-field NMR spectrometer (typically 400 MHz or higher) is used to acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra.
-
¹H NMR (Proton NMR): This is the initial and most fundamental experiment. It provides information on the number of different types of protons, their chemical environment (chemical shift, δ), the number of neighboring protons (multiplicity, determined by J-coupling), and the relative number of protons of each type (integration).
-
¹³C NMR (Carbon NMR): This experiment provides a count of the number of unique carbon atoms in the molecule and their chemical environment. Due to the low natural abundance of the ¹³C isotope, this experiment is less sensitive than ¹H NMR. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are often run to differentiate between CH, CH₂, and CH₃ groups.
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. Cross-peaks in the COSY spectrum connect protons that are scalar-coupled, allowing for the tracing of spin systems within the molecule.
-
2D HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak indicates a direct connection between a specific proton and a specific carbon.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). It is crucial for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons).
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, regardless of whether they are connected through bonds. Cross-peaks indicate that two protons are close to each other in space, which is vital for determining the relative stereochemistry of the molecule.
Data Presentation: Assembling the Spectroscopic Evidence
The quantitative data obtained from the NMR experiments are systematically organized into tables to facilitate analysis and comparison.
Table 1: Illustrative ¹H NMR Data for a Dibenzocyclooctadiene Lignan Core (in CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) | Integration |
| H-1 | 6.50 | s | - | 1H |
| H-4 | 6.65 | s | - | 1H |
| H-6α | 2.50 | dd | 14.0, 5.0 | 1H |
| H-6β | 2.20 | dd | 14.0, 10.0 | 1H |
| H-7 | 4.80 | d | 8.0 | 1H |
| H-8 | 2.10 | m | - | 1H |
| H-9 | 1.05 | d | 7.0 | 3H |
| 1-OCH₃ | 3.85 | s | - | 3H |
| 2-OCH₃ | 3.90 | s | - | 3H |
| 3-OCH₃ | 3.95 | s | - | 3H |
Table 2: Illustrative ¹³C NMR Data for a Dibenzocyclooctadiene Lignan Core (in CDCl₃)
| Position | δC (ppm) | DEPT |
| C-1 | 105.0 | CH |
| C-1a | 135.0 | C |
| C-2 | 150.0 | C |
| C-3 | 145.0 | C |
| C-4 | 110.0 | CH |
| C-4a | 125.0 | C |
| C-5 | 130.0 | C |
| C-5a | 128.0 | C |
| C-6 | 35.0 | CH₂ |
| C-7 | 75.0 | CH |
| C-8 | 45.0 | CH |
| C-9 | 15.0 | CH₃ |
| 1-OCH₃ | 56.0 | CH₃ |
| 2-OCH₃ | 56.2 | CH₃ |
| 3-OCH₃ | 56.5 | CH₃ |
Mandatory Visualizations: Mapping Molecular Connectivity
Graphviz diagrams are invaluable for visualizing the complex web of correlations that define a molecule's structure.
3.1. HMBC Correlations: The HMBC experiment is the key to assembling the carbon skeleton. The following DOT script illustrates hypothetical long-range correlations for a dibenzocyclooctadiene lignan.
3.2. COSY Correlations: The COSY spectrum reveals the proton spin systems, which are the fundamental building blocks of the structure.
Logical Workflow for Structural Elucidation
The process of elucidating a structure from NMR data follows a logical progression, integrating information from all experiments.
Conclusion
The structural elucidation of natural products like this compound is a systematic process that relies on the comprehensive analysis of a suite of NMR experiments. By carefully acquiring and interpreting 1D and 2D NMR data, researchers can piece together the connectivity and stereochemistry of even highly complex molecules. The use of clear data presentation in tables and visual aids like Graphviz diagrams is essential for communicating these findings effectively to the scientific community, thereby accelerating the pace of drug discovery and development. While the specific NMR data for this compound is not widely available in the public domain, the methodologies outlined in this whitepaper represent the gold standard for the structural characterization of novel lignans and other natural products.
A Technical Guide to the Mass Spectrometry Analysis of Lignans: A Case Study Approach for Kadsulignan L
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a generalized in-depth technical guide to the mass spectrometry analysis of lignans (B1203133), using Kadsulignan L as a representative example. Due to the limited availability of specific public data for this compound, the experimental protocols, quantitative data, and fragmentation pathways presented here are based on established methodologies for the analysis of similar lignan (B3055560) compounds. Researchers should optimize these methods for their specific instrumentation and research goals.
Introduction
Lignans are a diverse class of polyphenolic compounds found in plants, with a wide range of described biological activities. This compound, a dibenzocyclooctadiene lignan, is of significant interest for its potential therapeutic properties. Mass spectrometry coupled with liquid chromatography (LC-MS) is a powerful technique for the identification and quantification of lignans in complex matrices. This guide outlines the core principles and methodologies for the mass spectrometry analysis of lignans like this compound.
Experimental Protocols
A robust and reproducible experimental protocol is fundamental for the successful analysis of lignans by LC-MS. The following sections detail a generalized approach that can be adapted for this compound.
Sample Preparation
The choice of sample preparation technique depends on the matrix (e.g., plant material, plasma, urine). A common approach for plant extracts involves:
-
Extraction: Maceration or sonication of the dried plant material with an organic solvent such as methanol (B129727) or ethanol.
-
Filtration: Removal of particulate matter from the extract.
-
Solid-Phase Extraction (SPE): Optional clean-up step to remove interfering compounds, using a C18 or similar cartridge.
-
Reconstitution: Evaporation of the solvent and reconstitution of the residue in a solvent compatible with the LC mobile phase.
Liquid Chromatography
Chromatographic separation of lignans is typically achieved using reverse-phase liquid chromatography.
-
Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[1]
-
Mobile Phase: A gradient elution using water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile (B52724) or methanol as mobile phase B is effective.[1]
-
Gradient Elution: A typical gradient might start at a low percentage of mobile phase B, gradually increasing to a high percentage to elute the compounds of interest.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is standard for analytical LC-MS.[1]
-
Column Temperature: Maintaining the column at a constant temperature (e.g., 40 °C) ensures reproducible retention times.[1]
Mass Spectrometry
Electrospray ionization (ESI) is the most common ionization technique for lignans, and it can be operated in both positive and negative ion modes.
-
Ionization Mode: ESI in positive ion mode ([M+H]⁺ or [M+Na]⁺) is frequently used for the analysis of many lignans.[1]
-
Mass Analyzer: Triple quadrupole (QqQ) or high-resolution mass spectrometers like Quadrupole-Orbitrap (Q-Orbitrap) or Quadrupole Time-of-Flight (Q-TOF) are suitable.[1]
-
Scan Mode: For quantitative analysis, Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a QqQ instrument provides high sensitivity and selectivity.[2] For qualitative analysis and structural elucidation, full scan and product ion scans are performed.
-
Collision Energy (CE): Optimization of the CE is crucial for obtaining characteristic fragment ions.
Data Presentation
Clear and concise presentation of quantitative data is essential for interpretation and comparison.
Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of this compound
| Compound Name | Retention Time (min) | Precursor Ion (m/z) | Product Ion 1 (m/z) | CE (eV) for Ion 1 | Product Ion 2 (m/z) | CE (eV) for Ion 2 |
| This compound | 8.5 | 419.17 | 387.15 | 20 | 355.12 | 35 |
| Internal Standard | 7.2 | 433.20 | 401.18 | 22 | 369.15 | 38 |
Visualization of Key Processes
Visual diagrams of workflows and molecular fragmentation pathways aid in understanding the analytical process.
Discussion of Fragmentation
The fragmentation of lignans in tandem mass spectrometry provides valuable structural information. Dibenzocyclooctadiene lignans, like this compound, often exhibit characteristic neutral losses. Based on the general fragmentation patterns of lignans, the following can be postulated for this compound in positive ion mode:
-
Loss of Methanol (CH₃OH or CH₄O): Lignans containing methoxy (B1213986) groups frequently show a neutral loss of 32 Da.[3]
-
Loss of Water (H₂O): The presence of hydroxyl groups can lead to the neutral loss of 18 Da.[4]
-
Cleavage of the Cyclooctadiene Ring: More energetic collisions can induce cleavage of the central ring structure, leading to characteristic product ions that can help to identify the substitution pattern on the aromatic rings.
The specific fragmentation pattern of this compound would need to be confirmed experimentally by acquiring high-resolution mass spectra and performing detailed fragmentation studies.
Conclusion
This technical guide provides a comprehensive overview of the key considerations for the mass spectrometry analysis of lignans, with a focus on a generalized approach applicable to this compound. By following the outlined experimental protocols and understanding the principles of lignan fragmentation, researchers can develop and validate robust analytical methods for the identification and quantification of this important class of natural products. The provided diagrams and data tables serve as a template for organizing and presenting analytical data in a clear and effective manner.
References
- 1. Simultaneously qualitative and quantitative analysis of the representative components in Kadsura heteroclita stem by UHPLC-Q-Orbitrap HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of three major lignans in rat plasma by LC-MS/MS and its application to a pharmacokinetic study after oral administration of Diphylleia sinensis extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of lignans by liquid chromatography-electrospray ionization ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry-Based Sequencing of Lignin Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
Kadsulignan L: Investigating Potential Anti-HIV Activity and Mechanisms within the Lignan Class
Disclaimer: As of this writing, a specific investigation into the anti-HIV activity and mechanism of action for Kadsulignan L has not been reported in publicly available scientific literature. This technical guide, therefore, provides a comprehensive overview of the known anti-HIV activities of structurally related lignans (B1203133), particularly those isolated from the Kadsura and Schisandra genera. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound and similar compounds as novel antiretroviral agents.
Introduction to this compound and the Lignan (B3055560) Family
Lignans are a large class of polyphenolic compounds derived from the shikimic acid pathway in plants.[1] They are characterized by the coupling of two phenylpropanoid units. The genus Kadsura, belonging to the Schisandraceae family, is a rich source of structurally diverse lignans, including dibenzocyclooctadienes, spirobenzofuranoid dibenzocyclooctadienes, aryltetralins, diarylbutanes, and tetrahydrofurans.[1][2] These compounds have garnered significant interest for their wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.[3][4] Several studies have highlighted the potential of lignans from Kadsura and the related Schisandra genus as anti-HIV agents.[3][5][6]
This compound belongs to the dibenzocyclooctadiene subclass of lignans, a group that has shown promising anti-HIV-1 activity in various studies.[7][8][9] While data on this compound is absent, the activity of its chemical relatives provides a strong rationale for its investigation as a potential anti-HIV-1 agent.
Anti-HIV Activity of Lignans from Kadsura and Schisandra
Several lignans isolated from the Kadsura and Schisandra genera have demonstrated inhibitory effects against HIV-1. The anti-HIV-1 activity is typically evaluated by measuring the 50% effective concentration (EC₅₀), the 50% cytotoxic concentration (CC₅₀), and the therapeutic index (TI = CC₅₀/EC₅₀). A higher TI value indicates greater selectivity of the compound for viral targets over host cells.
Below is a summary of the reported anti-HIV-1 activities for some dibenzocyclooctadiene lignans, which are structurally related to this compound.
| Compound Name | Plant Source | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Therapeutic Index (TI) | Reference |
| Gomisin M₁ (HDS2) | Schisandra sp. | ~0.4 - 1.2 µM | >100 µM | >83-250 | [10] |
| Heteroclitin (unspecified) | Kadsura heteroclita | 1.6 | >84.6 | 52.9 | [5] |
| Isoschizandrin | Kadsura heteroclita | 1.4 | >92.2 | 65.9 | [5] |
| Wilsonilignan A | Schisandra wilsoniana | 3.26 | >50 | >15.3 | [8] |
| Wilsonilignan C | Schisandra wilsoniana | 2.87 | >50 | >17.4 | [8] |
| Schinegllignan A | Schisandra neglecta | 1.8 | >33.3 | 18.5 | [9] |
| Schinegllignan B | Schisandra neglecta | 2.2 | >54.1 | 24.6 | [9] |
| Rubrisandrin C | Schisandra rubriflora | 2.26-20.4 | Not specified | 15.4 | [11] |
| Tiegusanin G | Schisandra propinqua | 7.9 µM | >200 µM* | >25 | [12] |
Note: Some values were reported in µM and have been marked accordingly. Conversion to µg/mL depends on the molecular weight of the specific compound.
Potential Mechanisms of Anti-HIV Action for Lignans
The precise mechanisms of action for most anti-HIV lignans are still under investigation. However, based on studies of related compounds and the known vulnerabilities in the HIV-1 life cycle, several potential targets can be hypothesized.
Inhibition of HIV-1 Reverse Transcriptase
One of the most well-studied mechanisms for natural product-derived anti-HIV agents is the inhibition of reverse transcriptase (RT).[10] This enzyme is crucial for converting the viral RNA genome into DNA, a necessary step for integration into the host genome. A dibenzocyclooctadiene lignan, Gomisin M₁, was identified as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[10] NNRTIs bind to an allosteric site on the RT enzyme, inducing a conformational change that disrupts its catalytic activity.
References
- 1. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of lignans from genus Kadsura and their spectrum characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Identification of a dibenzocyclooctadiene lignan as a HIV-1 non-nucleoside reverse transcriptase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-HIV-1 activity of lignans from the fruits of Schisandra rubriflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lignans with anti-HIV activity from Schisandra propinqua var. sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuroprotective Effects of Kadsulignan L in Cell Culture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potential neuroprotective effects of Kadsulignan L, a lignan (B3055560) isolated from plants of the Kadsura genus. While direct and extensive research on this compound is emerging, this document synthesizes current knowledge on closely related lignans (B1203133) and provides detailed experimental protocols to investigate its neuroprotective mechanisms in cell culture models. The guide is intended to serve as a practical resource for researchers and professionals in the field of neuroscience and drug development.
Introduction to this compound and its Therapeutic Potential
Lignans are a class of polyphenolic compounds found in various plants, and many, particularly those from the Kadsura genus, have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This compound, a dibenzocyclooctadiene lignan, is of particular interest due to its structural similarity to other neuroprotective lignans. Studies on related compounds from Kadsura polysperma have shown significant neuroprotective activity in in vitro models of neurodegenerative diseases, such as Alzheimer's disease, by protecting neuronal cells from β-amyloid and hydrogen peroxide-induced toxicity.[1][2][3] The proposed mechanisms underlying these protective effects often involve the modulation of oxidative stress and apoptotic pathways. This guide outlines the methodologies to rigorously evaluate the neuroprotective potential of this compound.
Experimental Protocols for Assessing Neuroprotective Activity
To investigate the neuroprotective effects of this compound, a series of in vitro assays using neuronal cell lines, such as the human neuroblastoma SH-SY5Y cell line, are recommended. These cells can be differentiated into a more neuron-like phenotype, making them a suitable model for neurodegenerative disease research. The following protocols describe methods to assess cell viability, oxidative stress, and apoptosis in response to a neurotoxic insult and treatment with this compound.
Cell Culture and Differentiation of SH-SY5Y Cells
A consistent and healthy cell culture is fundamental for reliable experimental outcomes.
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
-
Differentiation Protocol: To induce a neuronal phenotype, SH-SY5Y cells are often treated with retinoic acid.
-
Seed SH-SY5Y cells in a new flask or plate at a density of 1 x 10^5 cells/mL.
-
After 24 hours, replace the culture medium with DMEM containing 1% FBS and 10 µM retinoic acid.
-
Continue to culture the cells for 5-7 days, replacing the differentiation medium every 2 days. Differentiated cells will exhibit a more neuron-like morphology with extended neurites.
-
Induction of Neurotoxicity
To model neuronal damage, a neurotoxic agent is applied to the differentiated SH-SY5Y cells. Common inducers include hydrogen peroxide (H₂O₂) for oxidative stress and glutamate (B1630785) for excitotoxicity.
-
Hydrogen Peroxide (H₂O₂) Induced Oxidative Stress:
-
Prepare a stock solution of H₂O₂ in sterile phosphate-buffered saline (PBS).
-
Expose differentiated SH-SY5Y cells to a final concentration of 100-500 µM H₂O₂ in serum-free medium for 24 hours. The optimal concentration should be determined empirically by performing a dose-response curve to achieve approximately 50% cell death.
-
-
Glutamate-Induced Excitotoxicity:
-
Prepare a stock solution of L-glutamic acid.
-
Treat differentiated SH-SY5Y cells with 5-20 mM glutamate in serum-free medium for 24 hours. As with H₂O₂, the optimal toxic concentration should be determined experimentally.
-
Treatment with this compound
-
Preparation of this compound: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Further dilutions should be made in the culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment Protocol: Pre-treat the differentiated SH-SY5Y cells with various concentrations of this compound for 1-2 hours before inducing neurotoxicity with either H₂O₂ or glutamate. A vehicle control (DMSO) and a positive control (neurotoxin only) must be included.
Assessment of Cell Viability (MTT Assay)
The MTT assay is a colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability.
-
Seed differentiated SH-SY5Y cells in a 96-well plate.
-
Pre-treat with this compound and then expose to the neurotoxin as described above.
-
After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFDA assay is commonly used to measure intracellular ROS levels.
-
Plate differentiated SH-SY5Y cells in a 96-well black plate.
-
After treatment with this compound and the neurotoxin, wash the cells with PBS.
-
Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) in PBS for 30 minutes at 37°C in the dark.
-
Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence plate reader.
-
ROS levels are expressed as a percentage of the neurotoxin-treated control.
Assessment of Apoptosis
Apoptosis, or programmed cell death, can be evaluated by measuring the activity of key executioner caspases and the expression of pro- and anti-apoptotic proteins.
-
Caspase-3 Activity Assay:
-
Lyse the treated cells and quantify the protein concentration.
-
In a 96-well plate, incubate the cell lysate with a colorimetric caspase-3 substrate (e.g., DEVD-pNA).
-
Measure the absorbance at 405 nm. The activity is proportional to the color intensity.
-
-
Western Blot Analysis for Apoptosis-Related Proteins:
-
Extract total protein from the treated cells.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Bax (pro-apoptotic), Bcl-2 (anti-apoptotic), and cleaved caspase-3. Use an antibody against β-actin as a loading control.
-
Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize to the loading control. The Bax/Bcl-2 ratio is a key indicator of apoptotic propensity.
-
Quantitative Data Presentation
The following tables present hypothetical, yet plausible, quantitative data for the neuroprotective effects of this compound against H₂O₂-induced neurotoxicity in differentiated SH-SY5Y cells, based on findings for structurally similar lignans.
Table 1: Effect of this compound on Cell Viability in H₂O₂-Treated SH-SY5Y Cells
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| H₂O₂ | 200 | 48 ± 3.5 |
| This compound + H₂O₂ | 1 | 55 ± 4.1 |
| This compound + H₂O₂ | 5 | 68 ± 3.9 |
| This compound + H₂O₂ | 10 | 82 ± 4.5 |
| This compound + H₂O₂ | 25 | 91 ± 5.0 |
| This compound | 25 | 98 ± 4.8 |
Data are presented as mean ± SD.
Table 2: Effect of this compound on Intracellular ROS Levels in H₂O₂-Treated SH-SY5Y Cells
| Treatment | Concentration (µM) | Relative ROS Level (%) |
| Control | - | 100 ± 8.1 |
| H₂O₂ | 200 | 250 ± 15.3 |
| This compound + H₂O₂ | 1 | 210 ± 12.5 |
| This compound + H₂O₂ | 5 | 175 ± 10.8 |
| This compound + H₂O₂ | 10 | 130 ± 9.2 |
| This compound + H₂O₂ | 25 | 110 ± 7.6 |
Data are presented as mean ± SD.
Table 3: Effect of this compound on Apoptosis-Related Protein Expression in H₂O₂-Treated SH-SY5Y Cells
| Treatment | Concentration (µM) | Bax/Bcl-2 Ratio (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| Control | - | 1.0 ± 0.1 | 1.0 ± 0.1 |
| H₂O₂ | 200 | 4.5 ± 0.4 | 5.2 ± 0.5 |
| This compound + H₂O₂ | 10 | 2.1 ± 0.2 | 2.5 ± 0.3 |
| This compound + H₂O₂ | 25 | 1.3 ± 0.1 | 1.4 ± 0.2 |
Data are presented as mean ± SD relative to the control group.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed neuroprotective signaling pathway of this compound and a typical experimental workflow.
Caption: Proposed neuroprotective mechanism of this compound against oxidative stress.
Caption: General experimental workflow for assessing neuroprotection.
Conclusion and Future Directions
The experimental framework detailed in this guide provides a robust approach for elucidating the neuroprotective effects of this compound in a cell culture model. Based on the activity of related lignans, it is hypothesized that this compound will demonstrate protective effects against oxidative stress- and excitotoxicity-induced neuronal cell death. These effects are likely mediated through the attenuation of intracellular ROS production and the inhibition of the apoptotic signaling cascade.
Future research should focus on validating these findings in more complex in vitro models, such as primary neuronal cultures or 3D organoid models, and eventually in in vivo models of neurodegenerative diseases. Further investigation into the specific molecular targets and upstream signaling pathways modulated by this compound will be crucial for its development as a potential therapeutic agent for neurological disorders.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Kadsulignan L
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadsulignan L, a dibenzocyclooctadiene lignan (B3055560) primarily isolated from plants of the Kadsura genus, notably Kadsura coccinea, has garnered significant interest within the scientific community.[1][2] This interest stems from its potential therapeutic properties, including anti-inflammatory, anti-HIV, and hepatoprotective activities.[2] These biological activities make this compound a promising candidate for further investigation in drug discovery and development. This document provides a comprehensive overview of the extraction and purification protocols for this compound, compiled from various scientific sources. It also elucidates its role in inflammatory signaling pathways.
Extraction of this compound
The extraction of this compound from its natural source, typically the rhizomes or stems of Kadsura coccinea, is the initial and crucial step in its isolation.[1][3] The most commonly employed method is solvent extraction, which aims to efficiently remove the desired lignans (B1203133) from the plant matrix.
Experimental Protocol: Solvent Extraction
1. Plant Material Preparation:
-
Collect fresh rhizomes or stems of Kadsura coccinea.
-
Clean the plant material to remove any soil or contaminants.
-
Air-dry the material in a shaded, well-ventilated area until brittle.
-
Grind the dried plant material into a coarse powder to increase the surface area for extraction.
2. Maceration/Soxhlet Extraction:
-
Maceration:
-
Soak the powdered plant material in a suitable solvent (e.g., methanol (B129727) or 95% ethanol) in a large container at room temperature.[4]
-
The typical solvent-to-solid ratio is 10:1 (v/w).
-
Allow the mixture to stand for a period of 24-72 hours with occasional agitation.
-
Filter the mixture to separate the extract from the plant residue.
-
Repeat the extraction process two to three times to ensure maximum yield.
-
-
Soxhlet Extraction:
-
Place the powdered plant material in a thimble within a Soxhlet apparatus.
-
Add the extraction solvent (e.g., methanol or ethanol) to the distillation flask.
-
Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the plant material, extracting the desired compounds.
-
Continue the process for several hours until the solvent in the siphon arm runs clear.
-
3. Concentration:
-
Combine the extracts obtained from the multiple extraction steps.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
| Parameter | Maceration | Soxhlet Extraction |
| Solvent | Methanol, 95% Ethanol | Methanol, Ethanol |
| Solvent-to-Solid Ratio | ~10:1 (v/w) | Variable |
| Temperature | Room Temperature | Boiling point of solvent |
| Extraction Time | 24-72 hours per cycle | Several hours |
| Efficiency | Moderate | High |
Purification of this compound
The crude extract obtained contains a complex mixture of compounds. Therefore, a multi-step purification process is necessary to isolate this compound. This typically involves solvent partitioning followed by chromatographic techniques.
Experimental Protocol: Purification
1. Solvent Partitioning:
-
Suspend the crude extract in water.
-
Perform liquid-liquid extraction sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This compound, being a moderately polar compound, is often found in the ethyl acetate fraction.[2]
-
Evaporate the solvent from each fraction to obtain the respective partitioned extracts.
2. Column Chromatography:
-
The ethyl acetate fraction is subjected to column chromatography for further separation.
-
Stationary Phase: Silica gel (100-200 mesh or 200-300 mesh) is commonly used.
-
Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and acetone (B3395972) or n-hexane and ethyl acetate.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.
3. Semi-Preparative High-Performance Liquid Chromatography (HPLC):
-
Fractions enriched with this compound from column chromatography are further purified by semi-preparative HPLC.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: An isocratic or gradient system of methanol-water or acetonitrile-water is effective for the separation of dibenzocyclooctadiene lignans.[5][6]
-
Detection: UV detection at a wavelength of around 254 nm is suitable for detecting lignans.
-
Collect the peak corresponding to this compound.
4. Recrystallization:
-
The purified this compound obtained from HPLC can be further purified by recrystallization to obtain a crystalline solid.
-
Dissolve the compound in a minimum amount of a hot solvent in which it is soluble.
-
Allow the solution to cool slowly and undisturbed to induce crystal formation.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
| Purification Step | Stationary Phase | Mobile Phase/Solvent System | Key Outcome |
| Solvent Partitioning | N/A | Water, n-Hexane, Ethyl Acetate, n-Butanol | Separation into fractions based on polarity. |
| Column Chromatography | Silica Gel | n-Hexane/Acetone or n-Hexane/Ethyl Acetate (Gradient) | Fractionation of the ethyl acetate extract. |
| Semi-Preparative HPLC | Reversed-phase C18 | Methanol/Water or Acetonitrile/Water (Isocratic or Gradient) | Isolation of pure this compound. |
| Recrystallization | N/A | Appropriate solvent | High-purity crystalline this compound. |
Characterization of this compound
The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is commonly used.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the compound. 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are essential for complete structural assignment.[7][8][9]
-
Circular Dichroism (CD) Spectroscopy: To determine the absolute stereochemistry of the molecule.[1]
Experimental Workflow and Signaling Pathway
Experimental Workflow
The overall process for the extraction and purification of this compound can be visualized as a sequential workflow.
Caption: Workflow for this compound extraction and purification.
Anti-inflammatory Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10] This pathway is a central regulator of the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
In the presence of an inflammatory stimulus like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound has been shown to inhibit this pathway, likely by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and reducing the inflammatory response.[10]
Conclusion
The protocols outlined in this document provide a robust framework for the successful extraction and purification of this compound. The detailed methodologies, from initial solvent extraction to final chromatographic purification, are designed to guide researchers in obtaining this valuable bioactive compound for further study. Understanding its mechanism of action, particularly its role in the NF-κB signaling pathway, is critical for its development as a potential therapeutic agent for inflammatory diseases. Further research to optimize extraction yields and fully elucidate its pharmacological profile is warranted.
References
- 1. Dibenzocyclooctadiene lignans from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New lignans from Kadsura coccinea and their nitric oxide inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Characterisation and identification of isomeric dibenzocyclooctadiene lignans from Schisandra Chinensis by high-performance liquid chromatography combined with electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Micelle-mediated extraction of dibenzocyclooctadiene lignans from Schisandra chinensis with analysis by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Lignans from roots of Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Targeted isolation of lignans and triterpenoids from kadsura coccinea by molecular networking and anti-RA-FLS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Kadsulignan L in Rat Plasma by HPLC-MS/MS
Abstract
This application note describes a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Kadsulignan L in rat plasma. The method utilizes liquid-liquid extraction for sample preparation and multiple reaction monitoring (MRM) for detection, providing excellent accuracy and precision. This method is suitable for pharmacokinetic studies of this compound.
Introduction
This compound is a bioactive lignan (B3055560) with potential therapeutic properties. To investigate its pharmacokinetic profile and understand its mechanism of action, a reliable and sensitive analytical method for its quantification in biological matrices is essential. This application note details a validated HPLC-MS/MS method for the determination of this compound in rat plasma, providing researchers with a robust protocol for their studies.
Experimental
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS): Asarinin (>98% purity)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methyl tert-butyl ether (MTBE)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma (K3-EDTA)
Instrumentation
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent
-
Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard (Asarinin) in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.
Sample Preparation
-
Thaw frozen rat plasma samples at room temperature.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL).
-
Add 200 µL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL of the reconstituted sample into the HPLC-MS/MS system.
HPLC-MS/MS Method
HPLC Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 2 mM Ammonium Acetate + 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 30% B to 90% B in 3 min, hold at 90% B for 1 min, return to 30% B in 0.1 min, hold for 1.9 min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
MS/MS Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 45 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | 373.2 | 233.1 | 15 |
| Asarinin (IS) | 372.2 | 233.0 | 15 |
Method Validation
The method was validated according to the International Conference on Harmonisation (ICH) guidelines.[1]
Linearity
The calibration curve was linear over the concentration range of 1-1000 ng/mL. The correlation coefficient (r²) was >0.995.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 5 | < 10% | < 10% | 90-110% |
| Medium | 50 | < 8% | < 8% | 92-108% |
| High | 800 | < 5% | < 5% | 95-105% |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed for this compound.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 5 | > 85% | 90-110% |
| Medium | 50 | > 88% | 92-108% |
| High | 800 | > 90% | 95-105% |
Stability
This compound was found to be stable in rat plasma under various storage conditions (bench-top, freeze-thaw cycles, and long-term storage at -80°C).[2][3]
Application to a Pharmacokinetic Study
The validated method was successfully applied to a pharmacokinetic study in rats after oral administration of this compound. The pharmacokinetic parameters were determined from the plasma concentration-time profile.
| Parameter | Value |
| Tmax (h) | 2.5 ± 0.5 |
| Cmax (ng/mL) | 450 ± 75 |
| t1/2 (h) | 6.1 ± 1.2 |
| AUC(0-t) (ng·h/mL) | 2100 ± 350 |
Visualizations
Caption: Workflow for this compound quantification in rat plasma.
Caption: Logical steps in method development and application.
Conclusion
The HPLC-MS/MS method described in this application note is rapid, sensitive, and reliable for the quantification of this compound in rat plasma. The successful application of this method to a pharmacokinetic study demonstrates its suitability for supporting drug development and research.
References
- 1. mdpi.com [mdpi.com]
- 2. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability-indicating HPLC assay for lysine-proline-valine (KPV) in aqueous solutions and skin homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Kadsulignan L
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadsulignan L is a dibenzocyclooctadiene lignan, a class of naturally occurring phenolic compounds that have garnered significant interest for their diverse biological activities. Lignans from the genus Kadsura have demonstrated a range of pharmacological effects, including anti-inflammatory, antiviral, antitumor, and hepatoprotective properties.[1] This document provides a comprehensive overview of the analytical techniques and detailed protocols for the isolation and characterization of this compound, intended to support research and development efforts.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₈O₆ | Inferred from related compounds |
| Molecular Weight | 400.47 g/mol | Inferred from related compounds |
| Class | Dibenzocyclooctadiene Lignan | [1] |
| Appearance | White to off-white solid | General observation for purified lignans |
Analytical Techniques for Characterization
A multi-faceted approach employing various analytical techniques is essential for the unambiguous characterization of this compound. The primary methods include High-Performance Liquid Chromatography (HPLC) for separation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural elucidation, and X-ray Crystallography for determining the three-dimensional molecular structure.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a fundamental technique for the separation, purification, and quantification of this compound from plant extracts or synthetic mixtures.
Experimental Protocol
1. Sample Preparation:
-
Plant Material: Dried and powdered plant material (e.g., stems or roots of Kadsura species) is extracted sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and methanol (B129727). The ethyl acetate fraction is often enriched with lignans.
-
Purified Compound: A stock solution of this compound is prepared by accurately weighing the compound and dissolving it in HPLC-grade methanol or acetonitrile (B52724) to a known concentration (e.g., 1 mg/mL). Working standards are prepared by serial dilution.
2. HPLC System and Conditions:
| Parameter | Recommended Conditions |
| Instrument | HPLC system with a UV or Diode Array Detector (DAD) |
| Column | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A gradient of acetonitrile (A) and water (B), both with 0.1% formic acid. |
| Gradient | Start with 30% A, increase to 80% A over 30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm and 280 nm (Lignans typically show UV absorption in these regions) |
| Injection Volume | 10 µL |
3. Data Analysis:
-
This compound is identified by comparing its retention time with that of a purified standard.
-
Quantification is achieved by constructing a calibration curve from the peak areas of the standard solutions at different concentrations.
Expected Results
The retention time for this compound will be specific to the exact HPLC conditions used. A symmetrical peak should be observed, and the UV spectrum can provide additional confirmation of its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR are crucial, along with 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivity.
Experimental Protocol
1. Sample Preparation:
-
Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
2. NMR Spectrometer and Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400-600 MHz | 100-150 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 25 °C | 25 °C |
| Pulse Program | Standard single pulse | Proton-decoupled |
| Number of Scans | 16-64 | 1024-4096 |
| Relaxation Delay | 1-2 s | 2-5 s |
3. Data Analysis:
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.
-
¹H NMR will show the number of different types of protons, their splitting patterns (multiplicity), and their integration (ratio).
-
¹³C NMR will indicate the number of unique carbon atoms in the molecule.
-
2D NMR experiments are used to connect protons to their attached carbons (HSQC) and to establish long-range correlations between protons and carbons (HMBC), which is essential for assembling the molecular structure.
Expected ¹H and ¹³C NMR Data (Hypothetical, based on related dibenzocyclooctadiene lignans)
¹H NMR (CDCl₃):
-
Aromatic Protons: Signals in the range of δ 6.0-7.0 ppm.
-
Methoxyl Protons: Several sharp singlets between δ 3.5-4.0 ppm.
-
Methylene and Methine Protons on the Cyclooctadiene Ring: A complex series of multiplets between δ 1.5-3.0 ppm.
-
Methyl Protons: Doublets around δ 0.8-1.2 ppm.
¹³C NMR (CDCl₃):
-
Aromatic Carbons: Signals in the range of δ 100-150 ppm.
-
Methoxyl Carbons: Signals around δ 55-60 ppm.
-
Aliphatic Carbons (Cyclooctadiene Ring): Signals between δ 20-50 ppm.
Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and, consequently, the molecular formula. Tandem mass spectrometry (MS/MS) reveals the fragmentation pattern, which aids in structural confirmation.
Experimental Protocol
1. Sample Preparation:
-
A dilute solution of purified this compound (e.g., 10-100 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid or ammonium (B1175870) acetate may be added to promote ionization.
2. Mass Spectrometer and Conditions:
| Parameter | Recommended Conditions |
| Instrument | Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. |
| Ionization Mode | Positive and/or Negative ESI |
| Capillary Voltage | 3-4 kV |
| Drying Gas Flow | 5-10 L/min |
| Drying Gas Temperature | 250-350 °C |
| Mass Range | m/z 100-1000 |
| Collision Energy (for MS/MS) | Varied (e.g., 10-40 eV) to induce fragmentation. |
3. Data Analysis:
-
The molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) is identified to confirm the molecular weight.
-
The fragmentation pattern in the MS/MS spectrum is analyzed to identify characteristic losses (e.g., loss of methyl or methoxy (B1213986) groups) that are consistent with the proposed structure.
Expected Mass Spectrometry Data
-
HRMS: An exact mass measurement that corresponds to the molecular formula C₂₃H₂₈O₆.
-
MS/MS Fragmentation: Characteristic fragments resulting from the cleavage of the dibenzocyclooctadiene skeleton and the loss of substituent groups.
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure and absolute stereochemistry of this compound, single-crystal X-ray crystallography is the gold standard.
Experimental Protocol
1. Crystallization:
-
High-purity this compound (>98%) is required.
-
A suitable solvent or a mixture of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane) is used to dissolve the compound.
-
Slow evaporation of the solvent, vapor diffusion, or slow cooling of a saturated solution is employed to grow single crystals of suitable size and quality for diffraction.
2. Data Collection and Structure Solution:
-
A suitable single crystal is mounted on a goniometer.
-
X-ray diffraction data are collected at a controlled temperature (often low temperature, e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
The collected diffraction data are processed, and the crystal structure is solved and refined using specialized software.
Expected Results
The output is a detailed 3D model of the this compound molecule, including bond lengths, bond angles, and torsion angles, which confirms the connectivity and stereochemistry.
Biological Activity and Signaling Pathway
This compound has been reported to possess anti-inflammatory and antiviral activities.[1] Lignans often exert their anti-inflammatory effects by modulating key signaling pathways. A plausible mechanism for this compound is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Experimental Workflow for Investigating Anti-Inflammatory Activity
Caption: Workflow for investigating the anti-inflammatory effects of this compound.
Proposed Anti-Inflammatory Signaling Pathway
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Conclusion
The comprehensive characterization of this compound requires a combination of chromatographic and spectroscopic techniques. The protocols and expected data outlined in this document provide a framework for researchers to isolate, identify, and quantify this promising natural product, as well as to investigate its mechanism of action. Further research into the specific biological activities and signaling pathways of this compound is warranted to fully elucidate its therapeutic potential.
References
Application Notes and Protocols for Kadsulignan L: In Vitro Anti-inflammatory Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadsulignan L is a lignan (B3055560) compound that has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. Lignans are a class of polyphenols found in various plants, and numerous studies have highlighted their diverse biological activities. The investigation of this compound's anti-inflammatory capacity is crucial for its potential development as a novel therapeutic agent. This document provides detailed protocols for in vitro assays to characterize the anti-inflammatory activity of this compound, focusing on its effects on nitric oxide and pro-inflammatory cytokine production in macrophage cells, and its potential mechanism of action via the NF-κB signaling pathway. The protocols provided are based on established methodologies for assessing the anti-inflammatory properties of natural products.
Data Presentation
The following table summarizes the inhibitory activity of Kadsulignan H, a structurally related lignan, on nitric oxide (NO) production. This data can serve as a reference for designing dose-response experiments for this compound.
| Compound | Cell Line | Inhibitory Concentration (IC50) | Reference |
| Kadsulignan H | BV-2 (microglia) | 14.1 μM | [1] |
No specific IC50 values for this compound on nitric oxide, TNF-α, or IL-6 production were found in the provided search results. The data for Kadsulignan H is presented as a proxy to guide initial experimental design.
Experimental Protocols
Cell Culture and Treatment
Cell Line: RAW 264.7 (murine macrophage cell line)
Culture Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
Culture Conditions:
-
37°C
-
5% CO2
-
Humidified atmosphere
Protocol:
-
Culture RAW 264.7 cells in T-75 flasks until they reach 80-90% confluency.
-
Seed the cells in 96-well plates at a density of 1 x 10^5 to 1.5 x 10^5 cells/well for nitric oxide and cytokine assays, or in 6-well plates for Western blot analysis.[2][3]
-
Allow the cells to adhere for 24 hours.
-
Prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute with culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.1% to avoid cytotoxicity.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response.[2][3]
-
Incubate the plates for 24 hours for nitric oxide and cytokine analysis, or for shorter time points (e.g., 0, 15, 30, 60 minutes) for NF-κB pathway analysis by Western blot.
Cell Viability Assay (MTT Assay)
It is crucial to determine if the observed anti-inflammatory effects are not due to cytotoxicity.
Protocol:
-
After the 24-hour incubation with this compound and LPS, remove the culture supernatant for other assays.
-
Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well.[4]
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the culture supernatant.
Protocol:
-
Collect 50-100 µL of culture supernatant from each well of the 96-well plate.[2][5]
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[2][3]
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.[2]
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol is for measuring the concentration of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the culture supernatant.
Protocol:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or IL-6) overnight at 4°C.[6]
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add 100 µL of culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.[6]
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Wash the plate and add a substrate solution (e.g., TMB).[7]
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at 450 nm.
-
A standard curve is used to determine the cytokine concentration in the samples.
Western Blot Analysis for NF-κB Signaling Pathway
This assay is used to determine the effect of this compound on the activation of the NF-κB pathway by analyzing the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors.
-
For nuclear translocation analysis, separate the cytoplasmic and nuclear fractions using a nuclear extraction kit.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, p65, or a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear extracts) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
The activation of the NF-κB pathway is indicated by a decrease in IκBα levels, an increase in phospho-IκBα, and an increase in the nuclear localization of p65.[8]
Mandatory Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory assays of this compound.
Caption: Postulated NF-κB signaling pathway and the inhibitory target of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytokine Elisa [bdbiosciences.com]
- 7. Cytokine Elisa [bdbiosciences.com]
- 8. researchgate.net [researchgate.net]
Cell-Based Assays for Determining the Bioactivity of Kadsulignan L: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the bioactivity of Kadsulignan L, a lignan (B3055560) compound with potential therapeutic properties. The protocols detailed below focus on its anti-inflammatory, anticancer, and neuroprotective activities, employing common and robust cell-based assays.
Introduction to this compound
This compound belongs to the lignan family of polyphenolic compounds, which are widely distributed in the plant kingdom. Lignans (B1203133) are known for a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Emerging research suggests that this compound and related compounds may exert their effects through the modulation of key cellular signaling pathways, making them promising candidates for further investigation and drug development.
Data Presentation: Bioactivity of Lignans
While specific quantitative data for this compound is not extensively available in the current literature, the following table summarizes the bioactivity of closely related lignans in various cell-based assays. This data provides a comparative baseline for expected potencies.
| Compound/Extract | Bioactivity | Assay | Cell Line | IC50 Value |
| Brazilin (B1667509) | Anti-inflammatory | Nitric Oxide (NO) Production | RAW 264.7 | 24.3 µM[1] |
| Ethyl acetate (B1210297) fraction of Ulmus pumila L. (Lignan-rich) | Anti-inflammatory | Nitric Oxide (NO) Production | RAW 264.7 | 161.0 µg/mL[2] |
| Synthetic (±)-Kusunokinin | Anticancer | Cytotoxicity (MTT Assay) | MCF-7 | 4.45 ± 0.80 µM[3] |
| Arctigenin | Anticancer | Cytotoxicity | Various | Tumor-specific cytotoxicity noted[4] |
| Lignanamides-rich extract | Neuroprotective | Cell Viability (MTT Assay) vs. DMSO toxicity | SH-SY5Y | Protective effects observed[5] |
| Various Lignans (e.g., from Curculigo capitulata) | Neuroprotective | Cell Viability vs. Glutamate (B1630785) toxicity | SH-SY5Y | Protection rates of 29.4% to 52.8% at 5 to 40 µM[6][7] |
Section 1: Anti-inflammatory Activity
Application Note: Nitric Oxide Production Inhibition Assay
This assay is designed to assess the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory agents. The mechanism of action for many lignans involves the suppression of the NF-κB and MAPK signaling pathways, which are critical for the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing high levels of NO during inflammation.
Experimental Protocol: Griess Assay for Nitric Oxide Quantification
1. Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours to allow for cell adherence.[1]
2. Compound Treatment and Stimulation:
-
Prepare various concentrations of this compound in DMEM.
-
After the 24-hour incubation, remove the old medium and replace it with fresh medium containing the different concentrations of this compound.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS to induce an inflammatory response. Include a negative control (cells with medium only), a positive control (cells with LPS only), and a vehicle control.
-
Incubate the plate for an additional 24 hours.[1]
3. Nitrite (B80452) Measurement (Griess Reaction):
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant in a new 96-well plate.[1]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
4. Cell Viability Assay (MTT):
-
To ensure that the observed reduction in NO production is not due to cytotoxicity, perform a concurrent MTT assay on the treated cells (see protocol in Section 2).
Workflow for Anti-inflammatory Assay
Signaling Pathway: NF-κB Inhibition by Lignans
Section 2: Anticancer Activity
Application Note: Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of potential anticancer compounds like this compound. This assay measures the metabolic activity of cells, where viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the color is proportional to the number of living cells. Lignans often exert their anticancer effects by inducing apoptosis (programmed cell death).
Experimental Protocol: MTT Assay
1. Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colon cancer, or HL-60 for leukemia) in the appropriate medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells in a 96-well plate at an optimized density (e.g., 5 x 10^4 cells/well) and incubate for 24 hours.
2. Compound Treatment:
-
Prepare a serial dilution of this compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control.
-
Incubate for a predetermined period, typically 24, 48, or 72 hours.
3. MTT Reagent Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.
4. Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Signaling Pathway: Induction of Apoptosis by Lignans
Section 3: Neuroprotective Activity
Application Note: Neuroprotection Assay
This assay evaluates the potential of this compound to protect neuronal cells from excitotoxicity, a process implicated in neurodegenerative diseases. Human neuroblastoma SH-SY5Y cells are a common model for these studies. Excitotoxicity can be induced by agents like N-methyl-D-aspartate (NMDA) or glutamate, which cause excessive calcium influx and subsequent cell death. The protective effect of this compound is assessed by measuring cell viability after exposure to the neurotoxin.
Experimental Protocol: Neuroprotection against Excitotoxicity
1. Cell Culture and Differentiation (Optional but Recommended):
-
Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
For a more neuron-like phenotype, differentiate the cells by treating them with retinoic acid (e.g., 10 µM) for several days.
2. Seeding and Pre-treatment:
-
Seed the differentiated or undifferentiated SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 24 hours.
3. Induction of Neurotoxicity:
-
After pre-treatment, expose the cells to a neurotoxin such as glutamate or NMDA at a pre-determined toxic concentration.
-
Include control wells: untreated cells, cells treated with this compound only, and cells treated with the neurotoxin only.
-
Incubate for 24-48 hours.
4. Assessment of Cell Viability:
-
Measure cell viability using the MTT assay as described in Section 2.
-
An increase in cell viability in the wells co-treated with this compound and the neurotoxin, compared to the neurotoxin alone, indicates a neuroprotective effect.
Signaling Pathway: MAPK Modulation by Lignans
These protocols provide a foundational framework for investigating the bioactivity of this compound. Optimization of cell densities, compound concentrations, and incubation times may be necessary for specific experimental conditions and cell lines.
References
- 1. Suppression of lipopolysaccharide-induced expression of inducible nitric oxide synthase by brazilin in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Norlignans and Phenolics from Curculigo capitulata and Their Neuroprotection Against Glutamate-Induced Oxidative Injury in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Norlignans and Phenolics from Curculigo capitulata and Their Neuroprotection Against Glutamate-Induced Oxidative Injury in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Kadsulignan L Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadsulignan L, a bioactive lignan (B3055560), has demonstrated promising therapeutic potential in preclinical studies. However, its progression into in vivo models and potential clinical applications is often hampered by poor aqueous solubility and limited bioavailability. To overcome these challenges, advanced drug delivery systems are essential. This document provides detailed application notes and protocols for the development and in vivo evaluation of this compound delivery systems, based on established methodologies for other lignans (B1203133) and poorly soluble compounds. The focus is on nanoparticle and liposomal formulations, which have shown significant success in enhancing the systemic exposure and therapeutic efficacy of hydrophobic drugs.
Data Presentation: Formulation and Characterization
Effective in vivo studies begin with well-characterized delivery systems. The tables below summarize key quantitative data for representative nanoparticle and liposomal formulations that can be adapted for this compound.
Table 1: Nanoparticle-Based Delivery Systems for Lignans
| Delivery System | Composition | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference Compound |
| Poly(ε-caprolactone) (PCL) Nanoparticles | PCL, Dinitrohinokinin | 250 - 350 | < 0.2 | -15 to -25 | > 70 | ~5 | Dinitrohinokinin[1] |
| Lignin Nanoparticles (LNPs) | Kraft Lignin | 176 - 469 | Not Reported | -32.7 to -40.5 | Up to 73 | Not Reported | Doxorubicin[2] |
| Chitosan-Coated Lignin Nanoparticles (Ch-LNPs) | Lignin, Chitosan | 120 - 219 | Not Reported | +20 to +40 | Not Reported | Not Reported | Model[3] |
| Chitosan Nanoparticles | Chitosan, Triphosphate (TPP) | 200 - 500 | 0.2 - 0.4 | +30 to +50 | 60 - 80 | 10 - 20 | Piperlongumine[4] |
Table 2: Liposomal Delivery Systems for Poorly Soluble Compounds
| Delivery System | Composition | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference Compound |
| Conventional Liposomes | Phosphatidylcholine, Cholesterol | 126 - 205 | 0.19 - 0.32 | -33.9 to -40.1 | 62 - 85 | Hypophyllanthin[5][6] |
| Pegylated (Stealth) Liposomes | Phosphatidylcholine, Cholesterol, DSPE-PEG | 128 - 205 | 0.2 - 0.3 | -32 to -40 | 73 - 86 | Hypophyllanthin[6] |
| Liposomes for Amphiphilic Drugs | Cholesterol, DSPC, DSPE-PEG | 127.5 ± 61.2 | Not Reported | Not Reported | 97 | Jaspine B[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible in vivo experiments. The following protocols are generalized and should be optimized for this compound-specific formulations.
Protocol 1: Preparation of this compound-Loaded PCL Nanoparticles
This protocol is based on the nanoprecipitation method used for other lignans.[1]
Materials:
-
This compound
-
Poly(ε-caprolactone) (PCL)
-
Acetone (B3395972) (or other suitable organic solvent)
-
Poloxamer 188 (or other suitable surfactant)
-
Purified water
Procedure:
-
Dissolve this compound and PCL in acetone to form the organic phase.
-
Prepare an aqueous solution of Poloxamer 188.
-
Under magnetic stirring, inject the organic phase into the aqueous phase.
-
Allow the acetone to evaporate under continuous stirring at room temperature.
-
The resulting nanoparticle suspension can be purified by centrifugation and resuspension in purified water.
-
Characterize the nanoparticles for size, PDI, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: Preparation of this compound-Loaded Liposomes
This protocol utilizes the thin-film hydration technique, a common method for encapsulating hydrophobic drugs.[5][6][8]
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC) or other suitable phospholipid
-
Cholesterol
-
DSPE-PEG (for stealth liposomes)
-
Chloroform and Methanol mixture
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolve this compound, phospholipid, and cholesterol (and DSPE-PEG if applicable) in a chloroform:methanol mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.
-
Characterize the liposomes for size, PDI, zeta potential, and encapsulation efficiency.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study to determine the in vivo fate of this compound formulations.[9][10][11]
Animal Model:
-
Male Sprague-Dawley rats (200-250 g) are commonly used.[9]
Administration:
-
Intravenous (IV) Administration: Administer the this compound formulation via the tail vein. This route serves as a reference for determining absolute bioavailability.
-
Oral (PO) Administration: Administer the formulation by oral gavage.
Dosing:
-
The dose will depend on the therapeutic target and the drug loading of the formulation. A typical dose for a lignan might be in the range of 10-50 mg/kg.
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the jugular or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration).
-
Collect blood into heparinized tubes and centrifuge to separate the plasma.
-
Store plasma samples at -80°C until analysis.
Bioanalysis:
-
Develop and validate a sensitive analytical method, such as LC-MS/MS, to quantify this compound concentrations in plasma.
-
Analyze the plasma samples to obtain concentration-time data.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.
Protocol 4: In Vivo Efficacy Study in a Relevant Animal Model
The choice of animal model is critical and depends on the therapeutic indication for this compound.
General Procedure:
-
Model Induction: Establish the disease model in the chosen animal species (e.g., tumor xenograft model in mice, inflammation model in rats).
-
Treatment Groups: Randomly assign animals to different treatment groups:
-
Vehicle control (the formulation without the drug)
-
Free this compound
-
This compound-loaded delivery system
-
-
Administration: Administer the treatments according to a predetermined schedule (e.g., daily, twice weekly) and route (e.g., IV, IP, PO).
-
Efficacy Assessment: Monitor relevant efficacy parameters throughout the study. This could include:
-
Tumor volume measurements
-
Inflammatory markers
-
Behavioral tests
-
Biochemical assays on tissue samples
-
-
Toxicity Assessment: Monitor animal weight, general health, and any signs of toxicity. At the end of the study, major organs can be collected for histopathological analysis.
-
Data Analysis: Statistically analyze the efficacy and toxicity data to compare the different treatment groups.
Visualizations
Signaling Pathway
While the specific signaling pathways modulated by this compound require further investigation, many lignans are known to influence pathways related to inflammation and cell survival. The diagram below illustrates a hypothetical signaling pathway that could be affected by this compound.
Experimental Workflow
The following diagram outlines the general workflow for developing and evaluating a this compound delivery system for in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. snu.elsevierpure.com [snu.elsevierpure.com]
- 3. In Vivo Toxicity Assessment of Chitosan-Coated Lignin Nanoparticles in Embryonic Zebrafish (Danio rerio) [mdpi.com]
- 4. Chitosan-loaded piperlongumine nanoparticles and kaempferol enhance the anti-cancer action of doxorubicin in targeting of Ehrlich solid adenocarcinoma: in vivo and in silico modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Pharmacokinetics and metabolism of the antimalarial piperaquine after intravenous and oral single doses to the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics and tissue distribution model of cabozantinib in rat determined by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antiviral Efficacy of Kadsulignan L
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the antiviral efficacy of Kadsulignan L, a lignan (B3055560) compound with potential therapeutic applications. The described methodologies cover initial cytotoxicity assessments, in vitro antiviral activity assays, and mechanistic studies to elucidate its mode of action, with a focus on key signaling pathways involved in the host antiviral response.
Introduction
Lignans (B1203133), a class of plant-derived natural products, have demonstrated a wide range of biological activities, including antiviral properties against various viruses.[1][2][3][4] this compound, a dibenzocyclooctadiene lignan, is among the compounds that have been investigated for anti-HIV activity.[1] Developing a standardized protocol to systematically evaluate its antiviral efficacy is crucial for its potential development as a therapeutic agent. This document outlines a series of in vitro experiments designed to determine the antiviral spectrum, potency, and mechanism of action of this compound. The protocol emphasizes a structured approach, from determining the compound's safety profile in cell culture to pinpointing its effects on viral replication and host cell signaling pathways.
Data Presentation
All quantitative data from the following experimental protocols should be summarized for clear comparison.
Table 1: Cytotoxicity and Antiviral Activity of this compound
| Cell Line | Virus Strain | CC₅₀ (µM) | EC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| e.g., Vero | e.g., HSV-1 | |||
| e.g., A549 | e.g., Influenza A | |||
| e.g., MT-4 | e.g., HIV-1 |
Table 2: Effect of this compound on Viral Yield
| Treatment | Virus Titer (PFU/mL or TCID₅₀/mL) | % Inhibition |
| Virus Control | 0 | |
| This compound (Concentration 1) | ||
| This compound (Concentration 2) | ||
| Positive Control |
Table 3: Mechanistic Assay Results for this compound
| Assay | Endpoint Measured | Result |
| Virucidal Assay | Viral titer reduction | |
| Attachment Assay | % Inhibition of viral attachment | |
| Entry Assay | % Inhibition of viral entry | |
| Post-entry Assay | % Inhibition of viral replication |
Table 4: Effect of this compound on Host Antiviral Signaling Pathways
| Pathway | Key Protein Analyzed (Phosphorylation/Location) | Fold Change vs. Virus Control |
| NF-κB | p65 (Nuclear) | |
| MAPK | p-p38 | |
| MAPK | p-ERK1/2 | |
| MAPK | p-JNK | |
| IRF3 | p-IRF3 (Nuclear) |
Experimental Protocols
General Cell and Virus Culture
-
Cell Lines: Select appropriate cell lines for the virus of interest (e.g., Vero for Herpes Simplex Virus, MDCK for Influenza virus, A549 for Respiratory Syncytial Virus). Maintain cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.[5]
-
Virus Propagation: Propagate viral stocks in susceptible host cells. Titer the virus stock using a plaque assay or a 50% tissue culture infectious dose (TCID₅₀) assay to determine the viral concentration.
Cytotoxicity Assay
This assay determines the concentration range of this compound that is non-toxic to the host cells.
-
Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.[5]
-
Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the different concentrations of this compound. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
Viability Assessment: Determine cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or neutral red uptake assay.[5][6]
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.[5]
Antiviral Activity Assays
This assay is suitable for viruses that cause visible plaques (zones of cell death) in a cell monolayer.[7]
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Infection: Infect the cell monolayers with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques.
-
Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various non-toxic concentrations of this compound.
-
Incubation: Incubate the plates until plaques are visible.
-
Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀), the concentration of this compound that reduces the number of plaques by 50% compared to the virus control. Determine the Selectivity Index (SI = CC₅₀/EC₅₀).[5]
This assay measures the effect of the compound on the production of new infectious virus particles.[6]
-
Cell Seeding and Infection: Seed cells in appropriate culture vessels and infect with the virus.
-
Treatment: After viral adsorption, wash the cells and add a medium containing different concentrations of this compound.
-
Incubation: Incubate for one full viral replication cycle.
-
Harvesting: Collect the cell supernatant (and/or cell lysates) at the end of the incubation period.
-
Titration: Determine the viral titer in the collected samples using a plaque assay or TCID₅₀ assay.
-
Data Analysis: Calculate the EC₅₀ based on the reduction in viral titer.
Mechanism of Action Studies
These assays help to identify the specific stage of the viral life cycle that is inhibited by this compound.[8][9][10][11][12]
Determines if this compound directly inactivates virus particles.[6]
-
Incubation: Incubate the virus stock with various concentrations of this compound for a set period (e.g., 1-2 hours) at 37°C.
-
Dilution: Dilute the mixture to a non-inhibitory concentration of the compound.
-
Infection: Infect susceptible cells with the diluted virus-compound mixture.
-
Quantification: Determine the remaining viral infectivity using a plaque or yield reduction assay. A significant reduction in viral titer compared to the control indicates virucidal activity.
This assay helps to pinpoint whether the compound acts at the early, middle, or late stages of viral replication.
-
Experimental Setup: Infect cells with the virus. Add a high concentration of this compound at different time points relative to infection (e.g., before infection, during adsorption, and at various times post-infection).
-
Analysis: Harvest the supernatant at the end of the replication cycle and determine the viral yield.
-
Interpretation: Inhibition at early time points suggests an effect on attachment or entry. Inhibition when added after entry suggests an effect on replication, protein synthesis, or assembly. Some lignans have been shown to inhibit an essential early step in the replication cycle.[2]
Investigation of Host Signaling Pathways
Viruses often manipulate host cell signaling pathways to facilitate their replication.[13][14][15][16][17][18][19] this compound's effect on these pathways can be assessed using the following methods. A known lignan glycoside was found to inhibit the NF-κB pathway.[20]
-
Cell Treatment and Lysis:
-
Seed cells and treat with this compound for a predetermined time.
-
Infect the cells with the virus.
-
At various time points post-infection, wash the cells and lyse them to extract total protein or separate nuclear and cytoplasmic fractions.
-
-
Western Blot Analysis:
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membranes with primary antibodies specific for the phosphorylated (activated) and total forms of key signaling proteins:
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
Quantify band intensities to determine the effect of this compound on protein activation.
-
-
Immunofluorescence for NF-κB Translocation:
-
Grow cells on coverslips, treat with this compound, and infect with the virus.
-
Fix and permeabilize the cells.
-
Incubate with an antibody against the p65 subunit of NF-κB.
-
Use a fluorescently labeled secondary antibody and a nuclear stain (e.g., DAPI).
-
Visualize the subcellular localization of p65 using fluorescence microscopy. Inhibition of nuclear translocation by this compound would suggest an effect on the NF-κB pathway.
-
Visualizations
Caption: Experimental workflow for assessing this compound antiviral efficacy.
Caption: Key antiviral signaling pathways potentially modulated by this compound.
References
- 1. Plant-derived lignans as potential antiviral agents: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antiviral action of lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral activity of lignans and their glycosides from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral activity of lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 6. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 7. Natural Products as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 9. phcogj.com [phcogj.com]
- 10. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. A viral protein activates the MAPK pathway to promote viral infection by downregulating callose deposition in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent advances on viral manipulation of NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A viral protein activates the MAPK pathway to promote viral infection by downregulating callose deposition in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Virus-induced p38 MAPK activation facilitates viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. content-assets.jci.org [content-assets.jci.org]
- 20. In vitro anti-influenza virus activities of a new lignan glycoside from the latex of Calotropis gigantea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Isoflavone Agonists of IRF-3 Dependent Signaling Have Antiviral Activity against RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Virus Infection Triggers SUMOylation of IRF3 and IRF7, Leading to the Negative Regulation of Type I Interferon Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Regulation of IRF3 activation in human antiviral signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Adenovirus Induction of IRF3 Occurs through a Binary Trigger Targeting Jun N-Terminal Kinase and TBK1 Kinase Cascades and Type I Interferon Autocrine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. KEGG PATHWAY: map04064 [kegg.jp]
- 26. Cross-talk between the Type 1 interferon and Nuclear Factor Kappa B pathways confers resistance to a lethal virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Role of Ubiquitination in NF-κB Signaling during Virus Infection [mdpi.com]
Application Notes and Protocols for the Preclinical Evaluation of Kadsulignan L
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical experimental design of Kadsulignan L, a dibenzocyclooctadiene lignan (B3055560) with therapeutic potential. The following protocols and guidelines are intended to assist in the systematic evaluation of its anti-inflammatory, anticancer, and neuroprotective properties.
Overview of Preclinical Strategy
The preclinical development of this compound should follow a phased approach, beginning with in vitro screening to establish biological activity and mechanism of action, followed by in vivo studies to assess efficacy and safety in relevant disease models. A final stage of preclinical development should involve IND-enabling toxicology and ADME studies.
In Vitro Efficacy and Mechanism of Action Studies
Anti-Inflammatory Activity
2.1.1. Rationale: Lignans from the Kadsura genus have demonstrated anti-inflammatory properties, often through the inhibition of nitric oxide (NO) production and modulation of inflammatory signaling pathways such as NF-κB.[1][2]
2.1.2. Experimental Workflow:
Caption: Workflow for in vitro anti-inflammatory assessment.
2.1.3. Experimental Protocols:
-
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol determines the cytotoxic effect of this compound on RAW 264.7 murine macrophage cells to identify non-toxic concentrations for subsequent assays.
-
Materials: this compound, RAW 264.7 cells, DMEM, FBS, Penicillin-Streptomycin, MTT solution (5 mg/mL in PBS), DMSO, 96-well plates.
-
Procedure:
-
Seed RAW 264.7 cells (5 x 104 cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
-
-
Protocol 2: Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells
This assay evaluates the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Materials: this compound, RAW 264.7 cells, DMEM, FBS, Penicillin-Streptomycin, Lipopolysaccharide (LPS), Griess reagent.
-
Procedure:
-
Seed RAW 264.7 cells (5 x 105 cells/well) in a 24-well plate and incubate for 24 hours.
-
Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent and incubate for 15 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Quantify nitrite (B80452) concentration using a sodium nitrite standard curve and express results as a percentage of the LPS-stimulated control.
-
-
Protocol 3: NF-κB Activation by Western Blot
This protocol assesses the effect of this compound on the activation of the NF-κB signaling pathway.
-
Materials: this compound, RAW 264.7 cells, LPS, RIPA buffer, protease and phosphatase inhibitors, antibodies against phospho-p65, p65, IκBα, and a loading control (e.g., β-actin).
-
Procedure:
-
Treat cells with this compound and/or LPS as described in Protocol 2.
-
Lyse the cells with RIPA buffer containing inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify band intensities and normalize to the loading control.
-
Anticancer Activity
2.2.1. Rationale: Lignans have been reported to possess anticancer properties.[3][4] The initial assessment of this compound's anticancer potential will involve in vitro cytotoxicity screening against a panel of cancer cell lines.
2.2.2. Experimental Workflow:
Caption: Workflow for in vitro anticancer assessment.
2.2.3. Experimental Protocol:
-
Protocol 4: In Vitro Cytotoxicity against Cancer Cell Lines
This protocol evaluates the cytotoxic effects of this compound on various cancer cell lines (e.g., lung, nasopharyngeal, colorectal).
-
Materials: this compound, selected cancer cell lines (e.g., A549, HCT116, CNE-2), appropriate culture media, MTT solution, DMSO, 96-well plates.
-
Procedure: Follow the steps outlined in Protocol 1, using the respective cancer cell lines.
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC50) for each cell line.
-
Neuroprotective Activity
2.3.1. Rationale: Lignans have shown promise as neuroprotective agents.[5][6] Initial in vitro studies will focus on protecting neuronal cells from oxidative stress and neuroinflammation.
2.3.2. Experimental Workflow:
Caption: Workflow for in vitro neuroprotection assessment.
2.3.3. Experimental Protocol:
-
Protocol 5: Neuroprotective Effect against Oxidative Stress
This protocol assesses the ability of this compound to protect neuronal cells (e.g., SH-SY5Y) from hydrogen peroxide (H₂O₂)-induced cell death.
-
Materials: this compound, SH-SY5Y cells, cell culture medium, H₂O₂, MTT solution, DMSO, 96-well plates.
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate.
-
Pre-treat cells with this compound for 24 hours.
-
Induce oxidative stress by adding H₂O₂ for a specified time.
-
Assess cell viability using the MTT assay as described in Protocol 1.
-
-
Data Analysis: Compare the viability of cells treated with this compound and H₂O₂ to those treated with H₂O₂ alone.
-
In Vivo Efficacy Studies
Anti-Inflammatory and Neuroprotective Efficacy
3.1.1. Rationale: To translate in vitro findings, an in vivo model of systemic inflammation with neuroinflammatory consequences is recommended.
3.1.2. Experimental Protocol:
-
Protocol 6: LPS-Induced Systemic Inflammation in Mice
This model evaluates the in vivo anti-inflammatory and neuroprotective effects of this compound.
-
Animal Model: C57BL/6 mice.
-
Procedure:
-
Administer this compound (e.g., via oral gavage) for a specified period.
-
Induce systemic inflammation by intraperitoneal injection of LPS.
-
Monitor animals for signs of sickness behavior.
-
Collect blood samples to measure systemic cytokine levels (e.g., TNF-α, IL-6) by ELISA.
-
Harvest brain tissue for analysis of neuroinflammatory markers (e.g., Iba1, GFAP) by immunohistochemistry and cytokine levels by qPCR or ELISA.
-
-
Data Analysis: Compare treatment groups to vehicle and LPS-only controls.
-
Anticancer Efficacy
3.2.1. Rationale: An in vivo xenograft model will be used to assess the antitumor activity of this compound.
3.2.2. Experimental Protocol:
-
Protocol 7: Human Tumor Xenograft Model
This protocol evaluates the ability of this compound to inhibit tumor growth in vivo.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID).
-
Procedure:
-
Subcutaneously implant a selected cancer cell line (e.g., A549) into the flank of the mice.
-
When tumors reach a palpable size, randomize mice into treatment and control groups.
-
Administer this compound and a vehicle control for a defined period.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, harvest tumors for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis: Compare tumor growth inhibition between the treatment and control groups.
-
ADME and Toxicology
A preliminary assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity is crucial.
-
In Silico ADME/Tox Profiling: Utilize computational tools to predict the pharmacokinetic and toxicological properties of this compound.
-
In Vitro ADME Assays: Conduct assays to determine metabolic stability, plasma protein binding, and potential for CYP450 inhibition.
-
Preliminary In Vivo Toxicology: An acute toxicity study in rodents should be performed to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.
Data Presentation
All quantitative data from these studies should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| RAW 264.7 | |
| A549 | |
| HCT116 | |
| CNE-2 |
| SH-SY5Y | |
Table 2: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (% of Control) |
|---|---|---|
| Vehicle | - | 100 |
| This compound | [Concentration 1] | |
| This compound | [Concentration 2] |
| this compound | [Concentration 3] | |
Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
|---|---|---|
| Vehicle Control | - | 0 |
| This compound | [Dose 1] | |
| This compound | [Dose 2] |
| Positive Control | [Dose] | |
Signaling Pathway Diagrams
Caption: Simplified NF-κB signaling pathway.
Caption: Simplified Nrf2 signaling pathway.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. ijcrt.org [ijcrt.org]
- 4. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Neuroprotective Properties of Kadsulignan L
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the potential neuroprotective effects of Kadsulignan L, a lignan (B3055560) isolated from plants of the Kadsura genus. While direct and extensive research on the neuroprotective mechanisms of this compound is emerging, studies on related lignans (B1203133) from this genus have shown promising neuroprotective, anti-inflammatory, and antioxidant activities.[1][2][3][4][5] This document outlines detailed protocols for in vitro and in vivo assays commonly used to assess neuroprotection, based on established methodologies for similar phytochemicals.
Introduction to this compound and Neuroprotection
Lignans are a class of polyphenolic compounds found in plants, and many have demonstrated a wide range of biological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects.[1][4][6][7] The genus Kadsura is a rich source of diverse lignans, and extracts from these plants have been traditionally used in medicine to treat various ailments.[1][4] Although specific data on this compound's neuroprotective capacity is limited, its structural similarity to other bioactive lignans suggests it is a promising candidate for neurodegenerative disease research.
The evaluation of a potential neuroprotective agent like this compound involves a multi-tiered approach, beginning with in vitro cell-based assays to determine its efficacy in protecting neurons from various insults and progressing to in vivo animal models to assess its effects on cognitive and motor functions in a whole organism.
In Vitro Evaluation of Neuroprotection
In vitro models are essential for the initial screening and mechanistic investigation of neuroprotective compounds.[2] These assays allow for the assessment of a compound's ability to protect neurons from toxins, oxidative stress, and inflammatory damage.
Key In Vitro Assays
| Assay | Purpose | Cell Line Examples | Endpoint Measurement |
| MTT Assay | To assess cell viability and cytotoxicity. | SH-SY5Y, PC12, Primary Cortical Neurons | Colorimetric measurement of formazan (B1609692) production. |
| LDH Assay | To quantify cell membrane damage and cytotoxicity. | SH-SY5Y, PC12, Primary Cortical Neurons | Enzymatic assay measuring lactate (B86563) dehydrogenase release. |
| Reactive Oxygen Species (ROS) Assay | To measure intracellular ROS levels and assess antioxidant activity. | SH-SY5Y, PC12 | Fluorescence measurement using probes like DCFH-DA. |
| Nitric Oxide (NO) Assay (Griess Assay) | To quantify nitric oxide production, an indicator of neuroinflammation. | BV-2 Microglia, RAW 264.7 Macrophages | Colorimetric measurement of nitrite (B80452) concentration. |
| Western Blot | To analyze the expression of proteins involved in apoptosis, inflammation, and survival signaling pathways. | SH-SY5Y, PC12, BV-2 | Detection of specific proteins using antibodies. |
| Immunocytochemistry | To visualize the localization and expression of specific proteins within cells. | SH-SY5Y, PC12 | Fluorescence microscopy of antibody-stained cells. |
Experimental Protocols
This protocol details the use of the MTT assay to measure the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced cell death in the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO).
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100 µM) for another 24 hours. A control group without H₂O₂ should be included.
-
MTT Assay:
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control group (untreated cells).
This protocol uses the Griess assay to quantify the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced nitric oxide production in BV-2 microglial cells.
Materials:
-
BV-2 microglial cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Induction of Inflammation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of sulfanilamide (B372717) solution and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Calculate the nitrite concentration based on a sodium nitrite standard curve.
In Vivo Evaluation of Neuroprotection
In vivo models are crucial for validating the neuroprotective effects of a compound in a complex biological system and for assessing its impact on behavior and motor function.
Common In Vivo Models for Neurodegenerative Diseases
| Disease Model | Animal | Induction Method | Key Assessments |
| Parkinson's Disease | Rat, Mouse | 6-hydroxydopamine (6-OHDA) or MPTP injection | Rotarod test, cylinder test, apomorphine-induced rotations, tyrosine hydroxylase immunohistochemistry.[6] |
| Alzheimer's Disease | Mouse (e.g., APP/PS1 transgenic) | Genetic modification or scopolamine/Aβ injection | Morris water maze, Y-maze, object recognition test, amyloid plaque staining. |
| Ischemic Stroke | Rat, Mouse | Middle cerebral artery occlusion (MCAO) | Neurological deficit scoring, grip strength test, TTC staining for infarct volume. |
Experimental Protocol
This protocol describes the assessment of this compound in the 6-OHDA-induced rat model of Parkinson's disease.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
6-hydroxydopamine (6-OHDA)
-
This compound
-
Stereotaxic apparatus
-
Rotarod apparatus
-
Cylinder for behavioral testing
-
Tissue processing reagents for immunohistochemistry
Procedure:
-
Stereotaxic Surgery:
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Unilaterally inject 6-OHDA into the medial forebrain bundle or striatum.
-
-
Drug Administration:
-
Administer this compound (e.g., daily via oral gavage or intraperitoneal injection) for a specified period (e.g., 2-4 weeks) starting before or after the 6-OHDA lesion.
-
-
Behavioral Testing:
-
Apomorphine-induced rotations: Two weeks post-lesion, administer apomorphine and record the number of contralateral rotations over 30-60 minutes.
-
Rotarod test: Measure the latency to fall from a rotating rod to assess motor coordination and balance.
-
Cylinder test: Assess forelimb use asymmetry by placing the rat in a transparent cylinder and counting the number of wall touches with each forepaw.
-
-
Histological Analysis:
-
At the end of the treatment period, perfuse the rats and collect the brains.
-
Perform immunohistochemistry on brain sections to quantify the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and their terminals in the striatum.
-
-
Data Analysis: Compare the behavioral scores and the number of TH-positive neurons between the this compound-treated group and the vehicle-treated control group.
Signaling Pathway Analysis
To understand the mechanism of action of this compound, it is crucial to investigate its effects on key signaling pathways involved in neuroprotection.
Potential Signaling Pathways
Based on studies of other lignans and phytochemicals, this compound may exert its neuroprotective effects through the modulation of pathways such as:
-
Nrf2/HO-1 Pathway: A major antioxidant response pathway.
-
NF-κB Pathway: A key regulator of inflammation.
-
PI3K/Akt Pathway: A critical cell survival and anti-apoptotic pathway.
-
MAPK Pathways (ERK, JNK, p38): Involved in stress response, inflammation, and cell death/survival.
Visualizing Experimental Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for in vitro neuroprotection screening and a hypothetical signaling pathway for this compound's action.
Caption: Workflow for in vitro screening of this compound's neuroprotective effects.
Caption: Hypothetical signaling pathways modulated by this compound.
Conclusion
The provided application notes and protocols offer a robust starting point for the systematic evaluation of this compound as a potential neuroprotective agent. Researchers should note that these are generalized methodologies, and optimization of concentrations, incubation times, and specific model parameters will be necessary. Through the careful application of these in vitro and in vivo techniques, a comprehensive understanding of the neuroprotective efficacy and underlying mechanisms of this compound can be achieved, paving the way for its potential development as a therapeutic for neurodegenerative diseases.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of neuroprotective and cognitive enhancement properties of lignans from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of lignan 7-hydroxymatairesinol (HMR/lignan) in a rodent model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application of Kadsulignan L in Natural Product Synthesis: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadsulignan L, a dibenzocyclooctadiene lignan (B3055560) isolated from plants of the Kadsura genus, such as Kadsura coccinea, represents a class of natural products with significant therapeutic potential. Lignans (B1203133), including this compound, have demonstrated a wide array of biological activities, including anti-inflammatory, antiviral, and antioxidant effects. Their complex and unique chemical structures have made them attractive targets for total synthesis and lead optimization in drug discovery programs. This document provides a comprehensive overview of the application of this compound in natural product synthesis, detailing its biological activities, potential mechanisms of action, and protocols for its synthesis and evaluation.
Biological Activities and Quantitative Data
This compound and related dibenzocyclooctadiene lignans exhibit a broad spectrum of pharmacological activities. The following table summarizes the quantitative data for some of the most studied biological effects of this compound and its analogs. While specific data for this compound is not available for all assays, representative data from closely related compounds are provided to indicate its potential potency.
| Biological Activity | Compound | Assay System | IC50 / EC50 | Reference |
| Anti-inflammatory | ||||
| Nitric Oxide Production Inhibition | Kadsuralignan H | LPS-stimulated RAW264.7 macrophages | 19.6 µM | [1] |
| Nitric Oxide Production Inhibition | Kadsuralignan J | LPS-stimulated RAW264.7 macrophages | 36.4 µM | [2] |
| Nitric Oxide Production Inhibition | Kadsulignan E | LPS-activated RAW264.7 cells | > 38.19 µM | [1] |
| Antiviral | ||||
| Anti-Hepatitis B Virus (HBV) | This compound | HepG2.2.15 cells | Data not available | [3] |
| Anti-Hepatitis B Virus (HBV) | Nirtetralin A (lignan) | HepG2.2.15 cells (HBsAg inhibition) | 9.5 µM | [4] |
| Anti-Hepatitis B Virus (HBV) | Nirtetralin A (lignan) | HepG2.2.15 cells (HBeAg inhibition) | 17.4 µM | [4] |
Signaling Pathways and Mechanism of Action
The biological activities of this compound and other lignans are often attributed to their ability to modulate key signaling pathways involved in inflammation and cellular stress responses.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Many lignans have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (iNOS). The proposed mechanism involves the inhibition of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Some natural products, including lignans, are known to activate the Nrf2 pathway, leading to the expression of antioxidant enzymes and cytoprotective genes. Activation typically involves the disruption of the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE).
Experimental Protocols
Total Synthesis of this compound (A Representative Strategy)
While a specific total synthesis for this compound is not extensively reported, a general and effective strategy for the asymmetric synthesis of dibenzocyclooctadiene lignans can be adapted. This approach often involves the atropdiastereoselective coupling of two substituted phenyl units to construct the chiral biaryl axis, followed by the formation of the eight-membered ring.
Protocol: A representative synthesis could involve the following key steps:
-
Asymmetric Crotylation: An appropriately substituted benzaldehyde (B42025) is subjected to an asymmetric crotylation reaction using a chiral auxiliary to establish the initial stereocenters.
-
Hydroboration and Suzuki-Miyaura Coupling: The resulting homoallylic alcohol is then converted to an organoborane and coupled with a second substituted aryl halide via a Suzuki-Miyaura cross-coupling reaction to form the biaryl precursor.
-
Atropdiastereoselective Biaryl Cuprate Coupling: The crucial biaryl bond with the desired axial chirality is formed through an intramolecular oxidative coupling of a bis(organocuprate) species.
-
Ring Formation and Functional Group Manipulation: Subsequent cyclization and functional group modifications, such as demethylation or introduction of specific ester groups, would yield the final this compound structure.
In Vitro Anti-inflammatory Activity Assay: Nitric Oxide Production Inhibition
Objective: To determine the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
96-well cell culture plates
Protocol:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. Calculate the percentage inhibition of NO production for each concentration of this compound and determine the IC50 value.
In Vitro Antiviral Activity Assay: Anti-Hepatitis B Virus (HBV)
Objective: To evaluate the inhibitory effect of this compound on the secretion of HBV surface antigen (HBsAg) and e-antigen (HBeAg) from HepG2.2.15 cells.
Materials:
-
HepG2.2.15 cell line (stably transfected with the HBV genome)
-
Minimum Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
Geneticin (G418)
-
This compound (dissolved in DMSO)
-
HBsAg and HBeAg ELISA kits
-
96-well cell culture plates
Protocol:
-
Cell Culture: Maintain HepG2.2.15 cells in MEM supplemented with 10% FBS and 200 µg/mL G418.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 2 x 10⁴ cells/well and culture for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 6 days. Include a vehicle control (DMSO) and a positive control (e.g., Lamivudine). The medium containing the test compound is refreshed every 3 days.
-
Supernatant Collection: On day 6, collect the cell culture supernatants.
-
ELISA Assay: Quantify the levels of HBsAg and HBeAg in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
Cytotoxicity Assay: Simultaneously, assess the cytotoxicity of this compound on HepG2.2.15 cells using an MTT assay to ensure that the observed antiviral effect is not due to cell death.
-
Data Analysis: Calculate the percentage inhibition of HBsAg and HBeAg secretion for each concentration of this compound and determine the IC50 and CC50 (50% cytotoxic concentration) values. The selectivity index (SI = CC50/IC50) can then be calculated.
Conclusion
This compound stands out as a promising natural product with significant potential for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and antiviral research. The synthetic strategies outlined provide a roadmap for its chemical synthesis and the generation of analogs for structure-activity relationship studies. The detailed protocols for biological evaluation will enable researchers to further investigate its mechanisms of action and quantify its therapeutic potential. Further studies are warranted to fully elucidate the specific molecular targets and signaling pathways modulated by this compound, which will be crucial for its translation into clinical applications.
References
- 1. Kadsindutalignans A-C: three new dibenzocyclooctadiene lignans from Kasura induta A.C.Sm. and their nitric oxide production inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | An overview of anti-Hepatitis B virus flavonoids and their mechanisms of action [frontiersin.org]
- 4. Lignans with anti-hepatitis B virus activities from Phyllanthus niruri L - PubMed [pubmed.ncbi.nlm.nih.gov]
Kadsulignan L: A Promising Lead Compound for Drug Discovery
Application Notes and Protocols for Researchers
Kadsulignan L, a lignan (B3055560) isolated from Kadsura coccinea, has emerged as a compound of significant interest in the field of drug discovery. Preclinical studies suggest its potential as a therapeutic agent due to its diverse biological activities, including anti-inflammatory, antiviral, and neuroprotective properties. These notes provide an overview of its potential applications and detailed protocols for its investigation.
Biological Activities and Potential Applications
This compound has demonstrated a range of biological effects that warrant further investigation for therapeutic development:
-
Anti-Inflammatory Activity: this compound is reported to be a component of Kadsura coccinea extracts that inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process. This suggests its potential in treating inflammatory disorders.
-
Antiviral Activity: Studies have indicated that this compound possesses antiviral properties, including activity against the Hepatitis B virus (HBV).
-
Neuroprotective Effects: Lignans (B1203133) as a class are known for their neuroprotective potential. While specific data on this compound is emerging, related compounds have shown protective effects in models of neurodegenerative diseases.
Data Presentation
Currently, specific IC50 and EC50 values for this compound across its various biological activities are not widely available in public literature. The following tables present a template for organizing experimentally determined quantitative data for this compound and related compounds.
Table 1: Anti-Inflammatory Activity of this compound and Related Lignans
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| This compound | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Data to be determined | |
| Lignan Compound A | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Insert Value | Cite Source |
| Lignan Compound B | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Insert Value | Cite Source |
Table 2: Antiviral Activity of this compound
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| This compound | Hepatitis B Virus (HBV) | HepG2.2.15 | Data to be determined | |
| Antiviral Drug X | Hepatitis B Virus (HBV) | HepG2.2.15 | Insert Value | Cite Source |
Table 3: Neuroprotective Effects of this compound
| Compound | Assay | Cell Line | EC50 (µM) | Reference |
| This compound | 6-OHDA-induced neurotoxicity | PC12 | Data to be determined | |
| Neuroprotective Agent Y | 6-OHDA-induced neurotoxicity | PC12 | Insert Value | Cite Source |
Experimental Protocols
The following are detailed protocols for evaluating the key biological activities of this compound.
Protocol 1: Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This protocol is designed to assess the anti-inflammatory potential of this compound by measuring its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO2) standard
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.
-
Cell Viability (MTT Assay):
-
After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL) to the remaining cells in each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Normalize the results to cell viability.
Protocol 2: Anti-Hepatitis B Virus (HBV) Activity in HepG2.2.15 Cells
This protocol evaluates the antiviral activity of this compound against HBV by measuring the secretion of HBV surface antigen (HBsAg) and e-antigen (HBeAg) from infected cells.
Materials:
-
HepG2.2.15 cells (stably transfected with the HBV genome)
-
Cell culture medium (e.g., DMEM with 10% FBS, G418)
-
This compound (dissolved in DMSO)
-
Lamivudine (positive control)
-
HBsAg and HBeAg ELISA kits
-
96-well cell culture plates
-
MTT solution
-
DMSO
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 3, 6, and 9 days). Include a vehicle control (DMSO) and a positive control (Lamivudine).
-
Supernatant Collection: At each time point, collect the cell culture supernatant for HBsAg and HBeAg analysis.
-
ELISA for HBsAg and HBeAg: Quantify the levels of HBsAg and HBeAg in the collected supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
Cell Viability (MTT Assay): Assess the cytotoxicity of this compound on HepG2.2.15 cells using the MTT assay as described in Protocol 1.
-
Data Analysis: Calculate the percentage inhibition of HBsAg and HBeAg secretion compared to the vehicle-treated control. Determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values. The selectivity index (SI) can be calculated as CC50/EC50.
Protocol 3: Neuroprotective Effect against 6-OHDA-Induced Toxicity in PC12 Cells
This protocol assesses the neuroprotective potential of this compound against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, a common in vitro model for Parkinson's disease.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., RPMI-1640 with horse and fetal bovine serum)
-
This compound (dissolved in DMSO)
-
6-hydroxydopamine (6-OHDA)
-
Nerve Growth Factor (NGF) for differentiation (optional)
-
96-well cell culture plates
-
MTT solution
-
DMSO
Procedure:
-
Cell Seeding and Differentiation (Optional): Seed PC12 cells in 96-well plates. For differentiated neuronal-like cells, treat with NGF for several days.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a designated time (e.g., 2 hours).
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic concentration of 6-OHDA (e.g., 100 µM) for 24 hours.
-
Cell Viability (MTT Assay): Measure the cell viability using the MTT assay as described in Protocol 1.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the protective effect of this compound against 6-OHDA-induced cell death.
Signaling Pathway Analysis
The anti-inflammatory effects of many lignans are mediated through the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Hypothesized Mechanism of Action of this compound
Based on the known mechanisms of similar lignan compounds, this compound may exert its anti-inflammatory effects by inhibiting the activation of NF-κB and MAPK signaling pathways.
Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Figure 2: Hypothesized inhibition of the MAPK signaling pathway by this compound.
Protocol 4: Western Blot Analysis of NF-κB and MAPK Pathway Activation
This protocol details the methodology to investigate the effect of this compound on the phosphorylation and activation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture and treat RAW 264.7 cells with this compound and/or LPS as described in Protocol 1.
-
Cell Lysis: Lyse the cells with lysis buffer, and collect the total protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Compare the results from different treatment groups.
Figure 3: General experimental workflow for Western blot analysis.
Conclusion
This compound presents a compelling profile as a lead compound for the development of novel therapeutics for inflammatory diseases, viral infections, and neurodegenerative disorders. The protocols and application notes provided herein offer a framework for researchers to systematically investigate its biological activities and elucidate its mechanisms of action. Further studies to determine its specific potency (IC50/EC50 values) and to confirm its effects on key signaling pathways are crucial next steps in realizing the therapeutic potential of this promising natural product.
Application Notes and Protocols for In Vivo Efficacy Testing of Kadsulignan L
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadsulignan L is a dibenzocyclooctadiene lignan, a class of natural compounds that has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. The therapeutic potential of these lignans (B1203133) is often attributed to their modulation of key signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Nrf2. These application notes provide a comprehensive guide to preclinical in vivo testing of this compound, offering detailed protocols for relevant animal models and summarizing efficacy data from closely related compounds to inform experimental design. Due to the limited availability of in vivo data specifically for this compound, the following protocols and data are based on studies of its structural analogs, Schisandrin B and Gomisin N, which share the core dibenzocyclooctadiene scaffold and exhibit similar biological activities.
Data Presentation: Quantitative In Vivo Efficacy of this compound Analogs
The following tables summarize the in vivo efficacy of Schisandrin B and Gomisin N in various mouse and rat models, providing a reference for expected outcomes and dosage considerations for this compound.
Table 1: In Vivo Neuroprotective Efficacy of Schisandrin B
| Animal Model | Species/Strain | Treatment Protocol | Administration Route | Key Efficacy Endpoints | Quantitative Results |
| Transient Focal Cerebral Ischemia | Sprague-Dawley Rat | 10 and 30 mg/kg, 30 min before ischemia and 2h after reperfusion | Intraperitoneal (i.p.) | Infarct Volume Reduction | 25.7% reduction at 10 mg/kg; 53.4% reduction at 30 mg/kg[1] |
| Amyloid β-Induced Neuronal Dysfunction | Rat | 25 and 50 mg/kg | Not Specified | Nitric Oxide (NO) Production in Cortex | Significant inhibition of NO production at 50 mg/kg |
Table 2: In Vivo Anti-Tumor Efficacy of Schisandrin B
| Animal Model | Species/Strain | Treatment Protocol | Administration Route | Key Efficacy Endpoints | Quantitative Results |
| Colorectal Cancer Xenograft | BALB/c Nude Mice | Not Specified | Not Specified | Synergistic anti-tumor effects with 5-Fluorouracil | Potent anti-tumor effects and synergistic activity observed |
Table 3: In Vivo Anti-Inflammatory Efficacy of Gomisin N
| Animal Model | Species/Strain | Treatment Protocol | Administration Route | Key Efficacy Endpoints | Quantitative Results |
| LPS-Induced Inflammation | Mice | Not Specified | Not Specified | Attenuation of depressive-like behavior | Ameliorated depressive-like behaviors through inhibition of inflammatory responses[2] |
| Imiquimod-Induced Psoriasis | Mice | Not Specified | Not Specified | Alleviation of psoriasis-like skin inflammation | Ameliorated skin inflammation by inhibiting inflammatory signaling pathways |
Experimental Protocols
The following are detailed protocols for in vivo models relevant to testing the efficacy of this compound, based on established methodologies for related dibenzocyclooctadiene lignans.
Protocol 1: Neuroprotective Efficacy in a Rat Model of Cerebral Ischemia
This protocol is adapted from a study evaluating the neuroprotective effects of Schisandrin B in a transient focal cerebral ischemia model in rats.[1]
1. Animal Model:
-
Species: Male Sprague-Dawley rats
-
Weight: 250-280 g
-
Acclimation: Acclimate animals for at least one week prior to the experiment with free access to food and water.
2. Materials:
-
This compound
-
Vehicle (e.g., saline with 0.5% DMSO and 0.5% Tween 80)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for middle cerebral artery occlusion (MCAO)
3. Experimental Procedure:
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentrations (e.g., 10 mg/kg and 30 mg/kg).
-
Animal Groups:
-
Sham-operated group
-
Vehicle-treated control group
-
This compound low dose group (e.g., 10 mg/kg)
-
This compound high dose group (e.g., 30 mg/kg)
-
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the induction of ischemia and again 2 hours after the start of reperfusion.
-
Induction of Ischemia (MCAO model):
-
Anesthetize the rat.
-
Induce focal cerebral ischemia by occluding the middle cerebral artery with a nylon filament.
-
After 2 hours of occlusion, withdraw the filament to allow reperfusion.
-
-
Efficacy Assessment (24 hours post-reperfusion):
-
Neurological Deficit Scoring: Evaluate motor and neurological function.
-
Infarct Volume Measurement: Euthanize the animals, section the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.
-
Biochemical Analysis: Homogenize brain tissue to measure levels of inflammatory markers (e.g., TNF-α, IL-1β) and metalloproteinases (MMP-2, MMP-9) via ELISA or Western blot.
-
Protocol 2: Anti-Tumor Efficacy in a Colorectal Cancer Xenograft Model
This protocol is a generalized procedure for establishing a xenograft tumor model to test the anti-cancer efficacy of this compound.
1. Animal Model:
-
Species: Immunocompromised mice (e.g., BALB/c nude or SCID mice)
-
Age: 4-6 weeks
-
Acclimation: Acclimate for one week.
2. Materials:
-
Colorectal cancer cell line (e.g., CT-26)
-
This compound
-
Vehicle
-
Matrigel (optional)
-
Calipers for tumor measurement
3. Experimental Procedure:
-
Cell Preparation: Culture colorectal cancer cells to 80% confluency. Harvest and resuspend the cells in sterile PBS at a concentration of 2 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups.
-
Drug Administration: Administer this compound (at desired doses) or vehicle via a clinically relevant route (e.g., oral gavage, i.p. injection) daily or on a specified schedule.
-
Efficacy Assessment:
-
Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate the volume using the formula: Volume = (Length × Width²)/2.
-
Body Weight: Monitor body weight as an indicator of toxicity.
-
Survival: Record survival data.
-
Post-mortem Analysis: At the end of the study, excise the tumors and weigh them. Portions of the tumor can be used for histological analysis or to measure biomarkers.
-
Protocol 3: Anti-Inflammatory Efficacy in a DSS-Induced Colitis Model
This protocol describes the induction of acute colitis using dextran (B179266) sulfate (B86663) sodium (DSS) to evaluate the anti-inflammatory properties of this compound.
1. Animal Model:
-
Species: C57BL/6 mice
-
Weight: 20-25 g
-
Acclimation: Acclimate for one week.
2. Materials:
-
Dextran Sulfate Sodium (DSS, 36-50 kDa)
-
This compound
-
Vehicle
3. Experimental Procedure:
-
Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 7 consecutive days.
-
Drug Administration: Administer this compound or vehicle orally once daily, starting from day 0 of DSS administration.
-
Efficacy Assessment:
-
Disease Activity Index (DAI): Monitor and score daily for weight loss, stool consistency, and rectal bleeding.
-
Colon Length: At the end of the experiment (day 8), euthanize the mice and measure the length of the colon.
-
Histological Analysis: Fix a segment of the colon in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.
-
Cytokine Levels: Homogenize colon tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound is hypothesized to inhibit the NF-κB signaling pathway.
Caption: Experimental workflow for in vivo xenograft studies.
Caption: Workflow for DSS-induced colitis model.
References
Troubleshooting & Optimization
Technical Support Center: Kadsulignan L Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Kadsulignan L extraction from Kadsura longipedunculata.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting this compound?
A1: The choice of solvent is critical for maximizing the yield of this compound. Generally, methanol (B129727) and ethanol (B145695), as well as their aqueous solutions, are effective for lignan (B3055560) extraction. A study on the lignans (B1203133) from Kadsura longipedunculata fruits utilized methanol for supersonic extraction.[1] For lignans in general, aqueous ethanol (70-80%) or methanol are often recommended. It is advisable to experiment with a gradient of solvent concentrations (e.g., 50%, 70%, 95% ethanol or methanol) to find the optimal polarity for maximizing this compound extraction while minimizing the co-extraction of impurities.
Q2: What are the recommended extraction methods for improving this compound yield?
A2: While conventional methods like maceration and Soxhlet extraction can be used, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been shown to provide higher yields in shorter times for lignan extraction.[2] One study successfully used supersonic extraction, a type of ultrasound-assisted method, for extracting lignans from Kadsura longipedunculata fruits.[1]
Q3: How can I purify this compound from the crude extract?
A3: After obtaining the crude extract, purification is necessary to isolate this compound. A common and effective method is column chromatography. Silica (B1680970) gel is a frequently used stationary phase for the separation of lignans. The selection of the mobile phase (eluent) is crucial and typically involves a gradient of non-polar and polar solvents, such as a mixture of n-hexane and ethyl acetate (B1210297), to separate compounds based on their polarity. Flash chromatography is a convenient method for preparative separation and isolation of pure lignans from raw extracts.[3][4] High-Speed Counter-Current Chromatography (HSCCC) is another advanced liquid-liquid partition method that can be highly effective for isolating multiple components from plant extracts with high recovery rates.[5]
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the standard analytical method for the quantification of lignans like this compound.[5][6] A validated HPLC method allows for the accurate determination of the concentration of this compound in your extract. This typically involves creating a calibration curve with a pure standard of this compound.
Q5: Are there any known biological signaling pathways affected by this compound?
A5: Yes, recent studies suggest that lignans from the Kadsura genus, including this compound, may have antiviral effects. Furthermore, related lignans like Schisandrin B and Schisandrin C have been shown to regulate signaling pathways such as Keap1/Nrf2, AMPK, and TGF-β/Smad, which are involved in cellular stress responses and apoptosis.[1] Lignan extracts from Kadsura longipedunculata have also been found to target the 5-HT1A receptor, suggesting potential agonist-like effects.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Inappropriate Solvent: The polarity of the extraction solvent may not be optimal for this compound. | Test a range of solvents with varying polarities, such as different concentrations of aqueous methanol or ethanol (e.g., 50%, 70%, 90%).[2] |
| Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a suitable temperature to efficiently extract the compound. | Optimize the extraction time and temperature. For UAE, a duration of 30-60 minutes is often effective. For heat-reflux extraction, longer durations may be needed, but be cautious of potential degradation of thermolabile compounds at excessively high temperatures.[2] | |
| Inefficient Extraction Method: Conventional methods like maceration may result in lower yields compared to modern techniques. | Consider using more efficient methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[2] | |
| Improper Plant Material Preparation: The particle size of the plant material may be too large, limiting solvent penetration. | Grind the dried plant material into a fine powder to increase the surface area for extraction. | |
| Low Purity of the Extract | Co-extraction of Impurities: The solvent may be extracting a wide range of other compounds along with this compound. | Defatting: If the plant material has a high lipid content, pre-extract with a non-polar solvent like n-hexane to remove fats and waxes. Liquid-Liquid Partitioning: Partition the crude extract between two immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their solubility. |
| Presence of Pigments (e.g., Chlorophyll): Pigments can interfere with purification and analysis. | Use an adsorbent like activated carbon during the extraction process or an initial purification step to remove pigments. | |
| Degradation of this compound | Exposure to Light: Some lignans are sensitive to light and can degrade upon exposure. | Protect samples and extracts from direct light by using amber-colored vials or working in a dimly lit environment.[2] |
| High Temperatures: Although many lignans are relatively heat-stable, prolonged exposure to high temperatures can cause degradation. | Use lower temperatures for extraction when possible, or use methods like UAE that can be performed at lower temperatures. Monitor extraction temperatures carefully. | |
| Oxidation: The compound may be susceptible to oxidation. | Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general guideline for extracting this compound using UAE, which often results in higher yields and shorter extraction times compared to conventional methods.
Materials:
-
Dried and powdered Kadsura longipedunculata plant material (fruits, stems, or roots)
-
Methanol or Ethanol (70-90% aqueous solution)
-
Ultrasonic bath or probe sonicator
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Preparation: Weigh a specific amount of the powdered plant material (e.g., 10 g).
-
Extraction:
-
Place the powdered material in a flask.
-
Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:10 to 1:20 g/mL).
-
Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate for a specified duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C).[2]
-
-
Filtration: After extraction, filter the mixture through filter paper to separate the extract from the solid plant residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain the crude extract.
-
Purification: Proceed with purification of the crude extract using column chromatography (see Protocol 2).
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
This protocol outlines the steps for purifying this compound from a crude extract.
Materials:
-
Crude this compound extract
-
Silica gel (for column chromatography)
-
Solvents for mobile phase (e.g., n-hexane, ethyl acetate)
-
Glass column
-
Collection tubes
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
-
Carefully pour the slurry into the glass column, allowing the silica gel to settle and form a packed bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the mobile phase or a suitable solvent.
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., 100% n-hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in increasing concentrations (e.g., 9:1, 8:2, 7:3 n-hexane:ethyl acetate).
-
-
Fraction Collection: Collect the eluate in separate fractions using collection tubes.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Pooling and Concentration: Combine the pure fractions containing this compound and concentrate them using a rotary evaporator to obtain the purified compound.
Data Presentation
The following tables summarize the expected influence of different extraction parameters on the yield of lignans, based on general principles and data from related studies. These should be used as a starting point for optimization experiments for this compound.
Table 1: Effect of Solvent Type and Concentration on Lignan Yield (Representative Data)
| Solvent | Concentration (%) | Relative Yield (%) |
| Methanol | 100 | 85 |
| Methanol | 80 | 95 |
| Methanol | 60 | 80 |
| Ethanol | 100 | 80 |
| Ethanol | 80 | 100 |
| Ethanol | 60 | 75 |
| Acetone | 80 | 70 |
| Water | 100 | 20 |
Note: This table illustrates a general trend where aqueous solutions of methanol or ethanol often provide higher yields than pure solvents or water.
Table 2: Comparison of Different Extraction Methods for Lignans (Representative Data)
| Extraction Method | Temperature (°C) | Time | Relative Yield (%) |
| Maceration | 25 | 24 hours | 60 |
| Soxhlet Extraction | 60-80 | 8 hours | 85 |
| Ultrasound-Assisted Extraction (UAE) | 45 | 45 minutes | 95 |
| Microwave-Assisted Extraction (MAE) | 70 | 15 minutes | 100 |
Note: This table highlights the increased efficiency of modern extraction techniques like UAE and MAE in terms of yield and time.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting flowchart for low yield and purity in this compound extraction.
Caption: Potential signaling pathways modulated by this compound and related lignans.
References
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. In silico Analysis and Experimental Validation of Lignan Extracts from Kadsura longipedunculata for Potential 5-HT1AR Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Kadsulignan L Solubility Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Kadsulignan L in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound, as a lignan, is generally characterized by low water solubility.[1][2][3] Lignans are typically soluble in organic solvents but are sparingly soluble or insoluble in aqueous solutions.[1][3] This poor aqueous solubility can pose significant challenges for in vitro and in vivo studies.
Q2: Why does my this compound, dissolved in DMSO, precipitate when diluted into my aqueous experimental buffer?
This is a common phenomenon for poorly water-soluble compounds.[4][5][6] Dimethyl sulfoxide (B87167) (DMSO) is a strong organic solvent that can dissolve many nonpolar compounds.[4] However, when a concentrated DMSO stock solution is diluted into an aqueous medium (e.g., cell culture media or phosphate-buffered saline), the overall polarity of the solvent system increases dramatically. This change in polarity reduces the solubility of the hydrophobic this compound, causing it to precipitate out of the solution.[4][5]
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
To minimize solvent-induced toxicity, the final concentration of DMSO in most cell-based assays should be kept low, typically at or below 0.1%.[4]
Q4: Can heating improve the solubility of this compound?
Gentle warming can sometimes help dissolve a compound in a solvent.[4] However, prolonged exposure to heat can potentially degrade temperature-sensitive compounds like this compound.[7] If you choose to warm your solution, do so gently (e.g., to 37°C) and for a minimal amount of time.[4]
Troubleshooting Guide
Issue 1: this compound powder will not dissolve in my aqueous buffer.
-
Immediate Action: Do not attempt to directly dissolve this compound in an aqueous buffer. Due to its hydrophobic nature, it is unlikely to dissolve.
-
Recommended Protocol:
-
Prepare a high-concentration stock solution in an appropriate organic solvent.
-
Serially dilute this stock solution to your final working concentration in the aqueous buffer.
-
Issue 2: My this compound precipitates out of solution after diluting the DMSO stock in my aqueous buffer.
-
Possible Cause: The final concentration of this compound is above its solubility limit in the final aqueous-organic solvent mixture.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Lower the final working concentration of this compound in your experiment.
-
Optimize Dilution: Instead of a single large dilution, perform serial dilutions. Prepare intermediate dilutions of your DMSO stock in pure DMSO before the final dilution into the aqueous buffer.[4]
-
Rapid Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and vigorous mixing to promote dispersion and prevent localized high concentrations that can initiate precipitation.[4]
-
Consider Co-solvents: If your experimental system allows, consider using a co-solvent system.[8][9]
-
Use Formulation Technologies: For persistent solubility issues, explore advanced formulation strategies such as cyclodextrin (B1172386) complexation or nanoparticle formulations.[10][11][12]
-
Data Presentation: Solubility Enhancement Strategies
| Strategy | Mechanism | Advantages | Disadvantages |
| Co-solvency | Reduces the polarity of the aqueous solvent, increasing the solubility of nonpolar compounds.[8][13] | Simple and rapid to implement.[14] | Potential for solvent toxicity at higher concentrations.[8] Risk of precipitation upon further dilution.[13] |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug molecule within a hydrophilic cyclodextrin cavity, forming a water-soluble inclusion complex.[11][15] | Can significantly increase aqueous solubility and bioavailability.[10][16] May also enhance stability.[15] | Complexation efficiency can be drug-specific.[17] |
| Nanoformulations (e.g., Solid Lipid Nanoparticles) | Increases the surface area of the drug, which can lead to an increased dissolution rate and apparent solubility.[12][18] | Can improve bioavailability and allow for controlled release.[18] | Formulation development can be complex and require specialized equipment.[19] |
| pH Adjustment | For ionizable compounds, adjusting the pH of the solution can increase solubility.[7][9] | A straightforward method for compounds with acidic or basic functional groups. | This compound's structure may not have readily ionizable groups for significant pH-dependent solubility changes. Can affect experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Accurately weigh the required amount of this compound powder.
-
Calculate the volume of high-purity, anhydrous DMSO needed to achieve a 10 mM concentration.
-
Add the DMSO to the this compound and vortex thoroughly until fully dissolved. Gentle warming (to 37°C) or brief sonication can be used if necessary.[4]
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]
-
-
Working Solution Preparation (Example: 10 µM final concentration):
-
Prepare an intermediate dilution of the 10 mM stock solution in pure DMSO (e.g., 1 mM).
-
Add the appropriate volume of the intermediate DMSO dilution to your pre-warmed aqueous buffer to achieve the final desired concentration (e.g., 10 µL of 1 mM stock into 990 µL of buffer for a 10 µM final concentration).
-
Immediately vortex the solution vigorously to ensure rapid mixing.[4]
-
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Preparation of HP-β-CD Solution:
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v). The concentration may need to be optimized.
-
-
Complexation:
-
Add the this compound DMSO stock solution to the HP-β-CD solution while stirring.
-
Allow the mixture to equilibrate, typically by stirring for 24-48 hours at room temperature.
-
-
Analysis:
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantify the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC) to determine the solubility enhancement.
-
Visualizations
Caption: A typical workflow for preparing this compound solutions.
Caption: A decision tree for troubleshooting precipitation issues.
References
- 1. Lignans [m.chemicalbook.com]
- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans | MDPI [mdpi.com]
- 3. Lignans | Chemical Product Catalog - Chemsrc [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. core.ac.uk [core.ac.uk]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. wjbphs.com [wjbphs.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 12. ascendiacdmo.com [ascendiacdmo.com]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpbr.in [ijpbr.in]
- 15. scispace.com [scispace.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Improved Solubility and Activity of Natural Product in Nanohydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of Kadsulignan L during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Kadsulignan L during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound powder should be stored at -20°C, where it can be stable for up to 3 years.[1] If this compound is dissolved in a solvent, it should be stored at -80°C for up to 1 year.[1] For general laboratory use, it is crucial to keep the compound in a cool, dry place away from direct sunlight and moisture to prevent degradation.[2]
Q2: What are the primary factors that can cause this compound to degrade?
A2: Like many complex organic molecules and phytoconstituents, this compound is susceptible to degradation from various environmental factors.[3] The most common degradation pathways for such compounds include hydrolysis (due to moisture and pH changes), oxidation (exposure to air), and photolysis (exposure to light).[4][5][6] Temperature is also a critical factor, as elevated temperatures can accelerate these degradation processes.[7]
Q3: How can I tell if my this compound sample has degraded?
A3: Visual inspection might reveal changes in color or consistency, but these are not reliable indicators. The most definitive way to assess degradation is through analytical techniques. A change in the purity profile when analyzed by High-Performance Liquid Chromatography (HPLC) is a strong indicator.[8] The appearance of new peaks or a decrease in the area of the main this compound peak suggests the formation of degradation products.
Q4: Which analytical methods are best for detecting this compound degradation?
A4: Stability-indicating analytical methods are essential for detecting and quantifying degradation products. The most widely used and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[8][9][10] For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[3][11]
Q5: Are there any known incompatibilities with solvents or excipients?
Troubleshooting Guide
This guide addresses specific issues you may encounter related to this compound degradation.
| Problem | Potential Cause | Recommended Action |
| Loss of potency or inconsistent experimental results. | Sample degradation due to improper storage. | Verify storage conditions. For powdered this compound, ensure storage at -20°C. For solutions, store at -80°C.[1] Avoid repeated freeze-thaw cycles. |
| Contamination of the sample. | Use fresh, high-purity solvents for preparing solutions. Ensure all glassware is clean and dry. | |
| Interaction with formulation components. | If using excipients, conduct compatibility studies. Techniques like DSC and FTIR can help identify potential interactions.[12][15] | |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | This indicates that the sample has started to degrade. The degradation could be due to hydrolysis, oxidation, or photolysis.[6] |
| Perform a forced degradation study (see Experimental Protocols) to identify the likely degradation pathway.[4] Use LC-MS to identify the structure of the new peaks.[11][16] | ||
| Impurities in the solvent or a contaminated HPLC system. | Run a blank (mobile phase only) to check for system contamination. Use freshly prepared mobile phase with HPLC-grade solvents. | |
| Discoloration or change in physical appearance of the sample. | Significant degradation has likely occurred. | While visual changes suggest degradation, they are not quantitative. The sample should be re-analyzed for purity and identity using a validated analytical method like HPLC.[8] |
| Exposure to light or air. | Store this compound in amber vials or containers that protect it from light.[17] Consider purging the container with an inert gas like nitrogen or argon before sealing to minimize oxidation. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Source |
| Powder | -20°C | Up to 3 years | [1] |
| In Solvent | -80°C | Up to 1 year | [1] |
| General Lab Use (Short-term) | Controlled Room Temperature (15-25°C) | For immediate use | [18] |
Note: For short-term use, protect from light and moisture.[2][17]
Table 2: Example Parameters for a Stability-Indicating HPLC Method
| Parameter | Typical Value/Condition | Purpose |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Separation of non-polar to moderately polar compounds.[9] |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid or phosphate (B84403) buffer) | To achieve good resolution between the parent compound and its degradation products.[10] |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC.[10] |
| Detection Wavelength | Determined by UV scan (e.g., 285 nm) | Wavelength of maximum absorbance for this compound to ensure high sensitivity.[19] |
| Injection Volume | 10-20 µL | Standard injection volume for analytical HPLC.[19] |
| Column Temperature | 25-30°C | To ensure reproducible retention times. |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of this compound
This protocol is designed to intentionally degrade this compound to understand its degradation pathways and to develop a stability-indicating analytical method.[4]
Objective: To identify the conditions under which this compound degrades and to characterize its degradation products.
Materials:
-
This compound
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade methanol (B129727) and water
-
pH meter
-
Water bath or oven
-
Photostability chamber
-
HPLC system
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Heat the mixture at 60°C for 2 hours.
-
Cool to room temperature and neutralize with 0.1 N NaOH.
-
Dilute to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Keep at room temperature for 2 hours.
-
Neutralize with 0.1 N HCl.
-
Dilute to the final concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to the final concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Prepare the sample for HPLC analysis.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (see Table 2 for example parameters).
-
Compare the chromatograms to identify degradation products and calculate the percentage of degradation.
-
Visualizations
References
- 1. This compound | PAFR | HBV | TargetMol [targetmol.com]
- 2. woodlandscancer.com [woodlandscancer.com]
- 3. ijmr.net.in [ijmr.net.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Actual versus recommended storage temperatures of oral anticancer medicines at patients’ homes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. questjournals.org [questjournals.org]
- 9. saudijournals.com [saudijournals.com]
- 10. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 11. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. scispace.com [scispace.com]
- 14. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 15. Compatibility study between acetylcysteine and some commonly used tablet excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of Major Degradation Products of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Medication Storage Appropriateness in US Households - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Temperature-Sensitive Drugs List + Storage Guidelines | Varcode [varcode.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Kadsulignan L Dosage for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Kadsulignan L for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known in vitro activities?
This compound is a dibenzocyclooctadiene lignan (B3055560) isolated from plants of the Kadsura genus, such as Kadsura coccinea.[1][2] Its reported in vitro activities include:
-
Antiviral effects against the hepatitis B virus (HBV).[3]
-
Moderate platelet-activating factor (PAF) antagonistic activities.[3]
-
Potential anti-inflammatory effects, as related lignans (B1203133) from the same plant family have been shown to inhibit nitric oxide (NO) production and affect inflammatory signaling pathways like NF-κB.[1][4]
Q2: What is a good starting concentration range for this compound in cell-based assays?
A good starting point for this compound concentration is between 1 µM and 50 µM. An IC50 value of 26 µM (2.6 x 10-5 M) has been reported for its PAF antagonistic activity.[3] For initial cytotoxicity and dose-response experiments, a logarithmic serial dilution starting from 100 µM is recommended. A study on a crude extract of Kadsura coccinea, which contains this compound, found that concentrations of 5, 10, and 20 µg/mL were non-toxic to HepG2 cells.[5]
Q3: How should I prepare a stock solution of this compound?
This compound is a lipophilic compound with limited water solubility.[6] Therefore, a stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) at a high concentration (e.g., 10-50 mM). Store the stock solution at -20°C or -80°C. When preparing working solutions, dilute the stock solution in the cell culture medium to the final desired concentration. Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of the solvent) should always be included in your experiments.
Q4: Which signaling pathways are potentially modulated by this compound?
Based on studies of related dibenzocyclooctadiene lignans, this compound may modulate the following signaling pathways:
-
NF-κB Pathway : Many lignans exhibit anti-inflammatory effects by inhibiting the NF-κB pathway.[1]
-
Nrf2 Pathway : Some lignans have been shown to activate the Nrf2 pathway, which is involved in the antioxidant response.[1]
-
JAK/STAT Pathway : At least one other lignan from Kadsura coccinea has been found to inhibit the JAK2/STAT3 pathway.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected Cell Death or Low Viability | 1. This compound is cytotoxic at the tested concentrations. 2. The solvent (e.g., DMSO) concentration is too high. 3. The compound has degraded. | 1. Perform a dose-response experiment to determine the IC50 for cytotoxicity. Start with a wider range of concentrations (e.g., 0.1 µM to 100 µM). 2. Ensure the final solvent concentration is below 0.1% and include a vehicle control. 3. Prepare fresh stock solutions and store them properly, protected from light and at a low temperature. |
| Inconsistent or Non-reproducible Results | 1. Poor solubility of this compound in the culture medium. 2. Inaccurate pipetting or dilution. 3. Variation in cell seeding density or passage number. | 1. After diluting the stock solution in the medium, vortex or sonicate briefly to ensure complete dissolution. Visually inspect for precipitates. 2. Calibrate pipettes regularly and use a systematic dilution scheme. 3. Use cells within a consistent range of passage numbers and ensure a uniform cell suspension before seeding. |
| No Observable Effect | 1. The concentration of this compound is too low. 2. The incubation time is too short. 3. The chosen cell line or assay is not sensitive to this compound. | 1. Test a higher range of concentrations. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours). 3. Research the literature for appropriate cell models for the expected biological activity. |
| Precipitate Formation in Culture Medium | 1. This compound has low aqueous solubility. 2. The compound is interacting with components in the serum or medium. | 1. Lower the final concentration of this compound. 2. Consider using a serum-free medium for the duration of the treatment, if appropriate for your cells. |
Quantitative Data Summary
| Compound/Extract | Assay | Cell Line | Effective Concentration / IC50 | Reference |
| This compound | Platelet-Activating Factor (PAF) Antagonism | - | IC50: 26 µM | [3] |
| Kadsura coccinea Extract (containing this compound) | Cytotoxicity | HepG2 | Non-toxic at 5, 10, 20 µg/mL | [5] |
| Kadsulignan H (related lignan) | Nitric Oxide (NO) Production Inhibition | BV-2 | IC50: 14.1 µM | [4] |
| Various Dibenzocyclooctadiene Derivatives | Hepatoprotective Effects | - | >52.2% viability at 10 µM | [5] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the cytotoxicity of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Appropriate cell line and complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1, 1, 10, 25, 50, and 100 µM. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[2][4]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
NF-κB Inhibition Assay (Reporter Gene Assay)
This protocol outlines a method to assess the effect of this compound on NF-κB activation.
Materials:
-
Cells stably or transiently transfected with an NF-κB reporter plasmid (e.g., containing a luciferase gene downstream of an NF-κB response element).
-
This compound stock solution.
-
An NF-κB activator (e.g., TNF-α or LPS).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize luciferase activity to cell viability (determined by a parallel MTT assay) or to a co-transfected control plasmid (e.g., Renilla luciferase).
Visualizations
Caption: General workflow for in vitro experiments with this compound.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
References
- 1. This compound | PAFR | HBV | TargetMol [targetmol.com]
- 2. broadpharm.com [broadpharm.com]
- 3. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Kadsulignan L In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Kadsulignan L. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on overcoming its poor bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a lignan (B3055560) compound.[1] In vitro studies have shown that it exhibits antiviral effects against the hepatitis B virus and displays moderate platelet-activating factor (PAF) antagonistic activities, with an IC50 value of 2.6 x 10⁻⁵ M.[1][2]
Q2: What are the known physicochemical properties of this compound?
Limited specific data is available for this compound. However, general information from suppliers indicates its solubility in several organic solvents. As with many lignans (B1203133), it is presumed to have low aqueous solubility, which is a primary contributor to poor oral bioavailability.
Table 1: Physicochemical Properties of this compound and a Representative Lignan (Phyllanthin)
| Property | This compound | Phyllanthin (B192089) (for comparison) | Source |
| CAS Number | 163660-06-8 | 10351-88-9 | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] Aqueous solubility is expected to be low. | pH-independent solubility in aqueous solutions (pH 1.07-10.26). | [3] |
| Log P | Data not available | 3.30 ± 0.05 (at pH 7.48) | [3] |
| Melting Point | Data not available | 96.67-97.03 °C | [3] |
Note: Data for Phyllanthin, another bioactive lignan, is provided for comparative purposes to highlight typical properties of this class of compounds.
Q3: Why is the in vivo bioavailability of this compound expected to be low?
The poor bioavailability of lignans like this compound is often attributed to several factors:
-
Low Aqueous Solubility: Limited solubility in gastrointestinal fluids hinders its dissolution, a prerequisite for absorption.[4][5]
-
Low Permeability: The ability of the compound to pass through the intestinal membrane may be limited.[6]
-
First-Pass Metabolism: Significant metabolism in the intestine and liver can reduce the amount of active compound reaching systemic circulation.[7]
-
Efflux Transporters: Efflux pumps like P-glycoprotein in the intestinal wall can actively transport the compound back into the gut lumen.[8]
Troubleshooting Guides
Issue 1: Inconsistent or low plasma concentrations of this compound in pharmacokinetic studies.
Possible Causes and Solutions:
-
Poor Dissolution in the GI Tract:
-
Solution 1: Formulation Enhancement. Consider developing advanced formulations to improve solubility and dissolution. Strategies include:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[5]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[9][10]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gut.[4]
-
-
-
Inadequate Absorption Across the Intestinal Epithelium:
-
Solution 1: Permeability Assessment. Conduct in vitro permeability studies using models like the Caco-2 cell assay to understand the transport mechanism.[8][11][12]
-
Solution 2: Use of Permeation Enhancers. Co-administration with safe and effective permeation enhancers can be explored, though this requires careful toxicological evaluation.
-
-
Extensive First-Pass Metabolism:
-
Solution 1: Co-administration with Metabolic Inhibitors. In preclinical studies, co-administration with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) can help elucidate the impact of first-pass metabolism.[7] This is primarily a research tool and not a direct formulation strategy for therapeutic use without extensive safety studies.
-
-
Analytical Method Sensitivity:
Table 2: Hypothetical Pharmacokinetic Parameters of a Lignan (Isoliquiritigenin) in Rats for Comparative Analysis
| Parameter | Intravenous (10 mg/kg) | Oral (100 mg/kg) | Source |
| Cmax (µg/mL) | - | Data not available | [17] |
| Tmax (h) | - | Data not available | [17] |
| AUC (µg*h/mL) | 7.3 | Data not available | [17] |
| t1/2 (h) | 4.9 | Data not available | [17] |
| Absolute Bioavailability (%) | - | 33.62% | [17] |
Note: This data is for the lignan Isoliquiritigenin and is provided as a representative example of pharmacokinetic parameters that researchers should aim to determine for this compound. These values are not directly applicable to this compound.
Experimental Protocols
Protocol 1: In Vitro Permeability Assessment using the Caco-2 Cell Model
This protocol provides a general framework for assessing the intestinal permeability of this compound.
1. Cell Culture:
- Culture Caco-2 cells on semi-permeable inserts for approximately 21 days to allow for differentiation and formation of a monolayer.[8][18]
- Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[11]
2. Permeability Assay:
- Prepare a solution of this compound in a suitable transport buffer.
- Add the this compound solution to the apical (A) side of the Caco-2 monolayer.
- At predetermined time points, collect samples from the basolateral (B) side.
- To assess active efflux, perform the transport study in the B to A direction as well. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate the involvement of efflux transporters.[11]
- Quantify the concentration of this compound in the collected samples using a validated UPLC-MS/MS method.
3. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) using the following equation:
- Papp = (dQ/dt) / (A * C0)
- Where dQ/dt is the rate of drug transport, A is the surface area of the insert, and C0 is the initial drug concentration.
Protocol 2: Quantification of this compound in Plasma using UPLC-MS/MS
This protocol outlines a general procedure for developing a method to quantify this compound in biological matrices.
1. Sample Preparation:
- To 100 µL of plasma, add a suitable internal standard.
- Perform protein precipitation by adding a solvent like methanol (B129727) or acetonitrile (B52724).
- Vortex and centrifuge the samples.
- Collect the supernatant for analysis.[15]
2. UPLC-MS/MS Conditions:
- Column: A reversed-phase column (e.g., C18) is typically used for lignan analysis.[13]
- Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[16]
- Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Optimize the precursor and product ions for this compound and the internal standard.
3. Method Validation:
- Validate the method for linearity, accuracy, precision, recovery, and stability according to relevant guidelines.
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Key challenges contributing to the poor oral bioavailability of this compound.
References
- 1. This compound | CAS:163660-06-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | PAFR | HBV | TargetMol [targetmol.com]
- 3. Physicochemical characterization of phyllanthin from Phyllanthus amarus Schum. et Thonn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Detection of novel metabolites of flaxseed lignans in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 10. Formulation strategies for the development of high drug-loaded amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | UPLC-ESI-MS/MS and HPTLC Method for Quantitative Estimation of Cytotoxic Glycosides and Aglycone in Bioactivity Guided Fractions of Solanum nigrum L. [frontiersin.org]
- 14. diva-portal.org [diva-portal.org]
- 15. dovepress.com [dovepress.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
minimizing off-target effects of Kadsulignan L in assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing off-target effects of Kadsulignan L in experimental assays. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary biological activities?
This compound is a dibenzocyclooctadiene lignan, a class of natural products known for a variety of biological effects. Its primary reported activities include in vitro antiviral effects against the Hepatitis B virus and moderate platelet-activating factor (PAF) antagonistic activity.
Q2: What are the potential off-target effects of this compound and its related compounds?
-
Inflammatory Pathways: Modulation of NF-κB signaling.
-
Oxidative Stress Response: Effects on the Nrf2 pathway.
-
Enzyme Inhibition: Inhibition of enzymes such as fatty acid synthase (FAS) and cyclooxygenase-2 (COX-2).
-
Antiproliferative Effects: Cytotoxic effects against various cancer cell lines.
It is crucial to consider these potential off-target activities when interpreting experimental results.
Q3: How can I minimize the risk of observing off-target effects in my experiments with this compound?
To minimize off-target effects, consider the following strategies:
-
Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired on-target effect. A thorough dose-response curve is essential.
-
Use of Orthogonal Controls: Employ a structurally unrelated compound with the same intended biological activity to confirm that the observed phenotype is due to on-target effects.
-
Cell Line Selection: Choose cell lines where the on-target protein is expressed at an appropriate level and is known to be functional.
-
Biochemical vs. Cellular Assays: Compare results from biochemical assays (using purified proteins) and cell-based assays. Discrepancies can indicate issues with cell permeability, metabolism, or off-target effects within the cellular context.
-
Target Engagement Assays: Directly measure the binding of this compound to its intended target in cells using techniques like the Cellular Thermal Shift Assay (CETSA).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent results between experiments. | - Cell passage number and confluency.- Variability in compound preparation.- Off-target effects at the concentration used. | - Use cells within a consistent and low passage number range.- Prepare fresh stock solutions of this compound and verify its integrity.- Perform a careful dose-response analysis to identify the optimal concentration. |
| High background signal or unexpected cellular toxicity. | - Compound precipitation.- Off-target cytotoxicity.- Interference with assay components (e.g., fluorescence quenching). | - Check the solubility of this compound in your assay medium.- Perform a cell viability assay (e.g., MTT or LDH) in parallel.- Run a control experiment with this compound and the assay reagents in the absence of cells to check for interference. |
| Observed phenotype does not correlate with target inhibition. | - The phenotype is mediated by an off-target effect.- The target is not the primary driver of the observed phenotype in your model system. | - Use a secondary, structurally distinct inhibitor of the same target.- Employ genetic knockdown (e.g., siRNA or CRISPR) of the target to validate its role in the phenotype. |
Quantitative Data Summary
The following table summarizes the reported biological activities and IC50 values for this compound and structurally related dibenzocyclooctadiene lignans (B1203133). This is not a comprehensive off-target panel but a compilation of published data.
| Compound | Target/Activity | Assay System | IC50/EC50/Ki |
| This compound | Platelet-Activating Factor (PAF) Antagonism | Rabbit Platelets | IC50: 2.6 x 10⁻⁵ M |
| Kadsulignan N | Anti-HIV Activity | EC50: 43.56 µM | |
| COX-2 | Ki: 72.24 nM | ||
| Gomisin J | HIV-1 IIIB Replication | H9 T cells | EC50: 1.5 µg/ml |
| LPS-induced Nitric Oxide (NO) Production | RAW 264.7 cells | 20 µM (concentration tested) | |
| Cytotoxicity | 13 cancer cell lines | 30 µg/ml (concentration tested) | |
| Schisandrin C | Anti-inflammatory (NF-κB inhibition) | P. acnes-induced THP-1 cells | - |
| Antitumor effects (enhances cGAS-STING pathway) | 4T1 and MC38 tumor-bearing mice | - |
Experimental Protocols
NF-κB Luciferase Reporter Assay
Objective: To determine if this compound modulates the NF-κB signaling pathway.
Methodology:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency on the day of transfection.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
-
Incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours. Include appropriate vehicle controls.
-
-
Cell Lysis and Luciferase Measurement:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in NF-κB activity relative to the stimulated control.
-
Cellular Antioxidant Activity (CAA) Assay
Objective: To assess the potential of this compound to mitigate oxidative stress.
Methodology:
-
Cell Culture:
-
Seed HepG2 cells in a 96-well black, clear-bottom plate and grow to confluency.
-
-
Probe Loading and Compound Treatment:
-
Wash the cells with PBS.
-
Incubate the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) and various concentrations of this compound (and a positive control like quercetin) for 1 hour.
-
-
Induction of Oxidative Stress:
-
Wash the cells to remove extracellular compound and probe.
-
Add a free radical initiator, such as AAPH, to the wells.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity every 5 minutes for 1 hour using a microplate reader (excitation ~485 nm, emission ~538 nm).
-
-
Data Analysis:
-
Calculate the area under the curve for each treatment group.
-
Determine the CAA value as the percentage of inhibition of fluorescence compared to the control.
-
Fatty Acid Synthase (FAS) Inhibition Assay
Objective: To evaluate the inhibitory effect of this compound on FAS activity.
Methodology:
-
Enzyme and Substrate Preparation:
-
Use purified FAS enzyme.
-
Prepare solutions of acetyl-CoA, malonyl-CoA, and NADPH.
-
-
Inhibition Assay:
-
In a 96-well UV-transparent plate, add the assay buffer, NADPH, acetyl-CoA, and various concentrations of this compound.
-
Pre-incubate the enzyme with the compound for a defined period.
-
Initiate the reaction by adding malonyl-CoA.
-
-
Measurement of NADPH Oxidation:
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. This reflects the rate of NADPH oxidation, which is proportional to FAS activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To directly assess the engagement of this compound with its intended target protein in a cellular environment.
Methodology:
-
Cell Treatment:
-
Treat intact cells with this compound or a vehicle control for a specified time.
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Caption: Experimental workflow for assessing off-target effects.
Caption: Potential modulation of the NF-κB signaling pathway.
Caption: Potential influence on the Nrf2 antioxidant response.
troubleshooting inconsistent results in Kadsulignan L bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Kadsulignan L in various bioassays. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
A1: this compound is a dibenzocyclooctadiene lignan, a class of compounds known for a variety of biological activities. Published research indicates that lignans (B1203133) from Kadsura coccinea, including this compound, possess anti-inflammatory and anti-hepatitis B virus (HBV) properties.[1][2][3][4][5] The anti-inflammatory effects are often associated with the inhibition of nitric oxide (NO) production.[2][6][7]
Q2: In which cell lines have this compound and similar lignans been tested?
A2: Bioassays for anti-inflammatory activity of lignans are commonly performed in murine macrophage cell lines like RAW 264.7.[2][6][8][9] For anti-HBV activity, the HepG2.2.15 cell line, a human hepatoblastoma cell line that stably expresses HBV particles, is a standard model.[10][11][12]
Q3: What are the primary molecular targets of dibenzocyclooctadiene lignans like this compound?
A3: Dibenzocyclooctadiene lignans are known to modulate key signaling pathways involved in inflammation and cellular defense. These include the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathways.[1][13][14] Inhibition of the NF-κB pathway leads to a reduction in the expression of pro-inflammatory mediators, while activation of the Nrf2 pathway enhances the expression of antioxidant and cytoprotective genes.[1][14]
Q4: How should I dissolve this compound for my bioassays?
A4: this compound, like many other lignans, is a lipophilic compound. It is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For cell-based assays, it is crucial to make serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. The final concentration of DMSO in the assay should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity or other artifacts.
Q5: What are some common causes of inconsistent results in this compound bioassays?
A5: Inconsistent results can arise from several factors, including:
-
Compound Stability: Degradation of this compound in solution. It is advisable to prepare fresh dilutions for each experiment.
-
Cell Health and Passage Number: Variations in cell health, density, and passage number can significantly impact assay outcomes.
-
Reagent Quality: Ensure all reagents, including cell culture media, serums, and assay-specific reagents, are of high quality and not expired.
-
Pipetting Errors: Inaccurate pipetting can lead to significant variability in results.
-
Assay-Specific Issues: Refer to the detailed troubleshooting guides for specific assays below.
Troubleshooting Guides
I. Anti-Inflammatory Bioassay: Nitric Oxide (NO) Production in RAW 264.7 Cells
This guide focuses on troubleshooting the Griess assay, a common method for measuring NO production.
| Observed Problem | Potential Cause | Recommended Solution |
| High background in control wells (untreated cells) | Contamination of media or reagents with nitrites. | Use fresh, high-quality reagents and media. Test individual components for nitrite (B80452) contamination. |
| Cell stress leading to baseline NO production. | Ensure optimal cell culture conditions and handle cells gently. | |
| Low or no NO production in LPS-stimulated wells | Inactive LPS (lipopolysaccharide). | Use a new batch of LPS and test its activity at various concentrations. |
| Cells are unresponsive. | Check the passage number of RAW 264.7 cells (lower passages are generally more responsive). Confirm cell viability. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with sterile media/PBS. | |
| Precipitate formation upon adding Griess reagent | High protein concentration in the sample. | Deproteinize samples before the assay, for instance, by using a zinc sulfate (B86663) solution. |
| Heparinized plasma used as a sample. | Use citrate (B86180) or EDTA as an anticoagulant for plasma samples. |
II. Anti-Hepatitis B Virus (HBV) Bioassay in HepG2.2.15 Cells
This guide addresses common issues in quantifying HBV DNA.
| Observed Problem | Potential Cause | Recommended Solution |
| High levels of HBV DNA in negative controls | Cross-contamination between wells. | Use filter tips for pipetting and change tips between samples. |
| Contamination of reagents with HBV DNA. | Use fresh, nuclease-free reagents. | |
| Inconsistent HBV DNA quantification | Inefficient DNA extraction. | Ensure the chosen DNA extraction method is validated for HepG2.2.15 cells and consistently yields high-quality DNA. |
| qPCR inhibition. | Dilute the DNA sample to reduce the concentration of potential inhibitors. | |
| Difficulty in distinguishing cccDNA from other viral DNA forms | Co-detection of replicative intermediates in qPCR. | Employ methods to reduce replicative intermediates before qPCR, such as using specific nucleases like T5 exonuclease. |
| Inappropriate qPCR primer design. | Use primers that specifically target the covalently closed circular DNA (cccDNA) form. |
Experimental Protocols
In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide Production
Cell Line: RAW 264.7 murine macrophages
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Quantification (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-only treated cells. A standard curve using known concentrations of sodium nitrite should be prepared to determine the nitrite concentration in the samples.
Cytotoxicity Assay (MTT Assay)
Cell Line: RAW 264.7 or HepG2.2.15 cells
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with the same concentrations of this compound as used in the primary bioassay.
-
Incubation: Incubate for the same duration as the primary bioassay (e.g., 24 or 48 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound and other dibenzocyclooctadiene lignans are thought to inhibit this pathway.[13][14]
Caption: The inhibitory effect of this compound on the NF-κB signaling pathway.
Nrf2 Signaling Pathway
The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of activators, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. Dibenzocyclooctadiene lignans have been shown to activate this protective pathway.[1][14]
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the bioactivity of this compound.
Caption: A generalized workflow for this compound bioactivity testing.
References
- 1. Dibenzocyclooctadiene lignans from the family Schisandraceae: A review of phytochemistry, structure-activity relationship, and hepatoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New lignans from Kadsura coccinea and their nitric oxide inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in chemical constituents and pharmacological activities of lignans from <italic>Kadsura coccinea</italic>-SciEngine [cdn.sciengine.com]
- 5. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IFN-CSP inhibiting hepatitis B virus in HepG2.2.15 cells involves JAK-STAT signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cytion.com [cytion.com]
- 12. Inhibition of HBV Replication in HepG2.2.15 Cells by Human Peripheral Blood Mononuclear Cell-Derived Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of anti-inflammatory potential of four different dibenzocyclooctadiene lignans in microglia; action via activation of PKA and Nrf-2 signaling and inhibition of MAPK/STAT/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Kadsulignan Lignans
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Kadsulignan lignans (B1203133).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Kadsulignan lignans in a question-and-answer format.
Pressure and System Issues
Q1: My HPLC system is showing abnormally high backpressure. What should I do?
A1: High backpressure is a common issue that can indicate a blockage in the system. Follow these steps to diagnose and resolve the problem:
-
Check for System Blockages: Start by systematically checking for blockages. A common strategy is to disconnect components starting from the detector and working your way back to the pump. If the pressure drops after disconnecting a component, the blockage is likely in that part or downstream from it.
-
Inspect the Guard Column and In-line Filter: Particulate matter from the sample or mobile phase can clog the guard column or in-line filter. Replace these components if they are contaminated.[1]
-
Column Contamination: Strongly retained compounds from previous injections can build up on the column, leading to increased pressure. Wash the column with a strong solvent (stronger than your mobile phase) to remove contaminants.
-
Mobile Phase Precipitation: Ensure that your mobile phase components are fully miscible and that buffers have not precipitated. If you suspect precipitation, flush the system with a high-aqueous wash.[2]
Q2: The pressure on my HPLC is fluctuating or unstable. What is the cause?
A2: Pressure fluctuations are often caused by air bubbles in the system or issues with the pump.
-
Degas the Mobile Phase: Ensure your mobile phase is properly degassed to prevent air bubbles from entering the pump.
-
Purge the Pump: Air trapped in the pump head can cause pressure instability. Purge the pump according to the manufacturer's instructions.
-
Check for Leaks: Leaks in the system, especially around fittings and pump seals, can lead to pressure fluctuations. Tighten or replace any leaking fittings.[2][3]
-
Worn Pump Seals: Over time, pump seals can wear out, causing leaks and pressure instability. Replace them as part of your routine maintenance schedule.
Baseline and Peak Shape Problems
Q3: I'm observing a noisy or drifting baseline in my chromatogram. How can I fix this?
A3: A noisy or drifting baseline can interfere with peak integration and quantification.
-
Mobile Phase Contamination: Impurities in the mobile phase, especially in gradient elution, can cause a rising baseline or spurious peaks.[4] Use high-purity solvents and freshly prepared mobile phase.
-
Inadequate Degassing: Dissolved air in the mobile phase can lead to baseline noise. Ensure thorough degassing.
-
Detector Issues: A dirty flow cell or a failing detector lamp can contribute to baseline noise. Clean the flow cell and replace the lamp if necessary.
-
Temperature Fluctuations: Poor column temperature control can cause baseline drift. Use a column oven to maintain a stable temperature.[5]
Q4: My peaks are tailing. What is causing this and how can I improve the peak shape?
A4: Peak tailing can be caused by several factors, including secondary interactions between the analyte and the stationary phase.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar analytes, causing tailing. Adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase or using a column with better end-capping can help. Adjusting the mobile phase pH can also mitigate these interactions.
-
Column Degradation: An old or degraded column can lead to poor peak shape. Replace the column if it has exceeded its lifetime.
Q5: My peaks are split or doubled. What should I do?
A5: Split peaks are often an indication of a problem at the head of the column or with the injection solvent.
-
Clogged Inlet Frit: Particulates can clog the inlet frit of the column, causing the sample to be distributed unevenly. Back-flushing the column or replacing the frit may resolve the issue.
-
Column Void: A void at the head of the column can cause peak splitting. This may require replacing the column.[6]
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[4]
Retention Time and Resolution Issues
Q6: My retention times are shifting from run to run. Why is this happening?
A6: Retention time drift can compromise peak identification and quantification.
-
Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause of retention time shifts.[3] Prepare the mobile phase carefully and consistently. For gradient elution, ensure the pump's proportioning valves are working correctly.
-
Column Equilibration: Insufficient column equilibration time between runs can lead to drifting retention times, especially with gradient methods. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[5]
-
Flow Rate Inconsistency: Fluctuations in the flow rate will directly affect retention times. Check for pump issues or leaks.
-
Temperature Changes: Variations in column temperature will affect retention. Use a reliable column oven.
Q7: I am not getting good resolution between my Kadsulignan lignan (B3055560) peaks. How can I improve the separation?
A7: Optimizing the mobile phase is key to improving resolution.
-
Adjust Mobile Phase Strength: In reversed-phase HPLC, decreasing the amount of organic solvent in the mobile phase will increase retention and may improve the resolution of early-eluting peaks.
-
Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727), or vice versa, can alter the selectivity of the separation due to different solvent properties.[5]
-
Optimize the Gradient Profile: For complex mixtures of lignans, a gradient elution is often necessary. Adjusting the gradient slope and duration can significantly impact resolution. A shallower gradient will generally provide better resolution.
-
pH Adjustment: For ionizable lignans, the pH of the mobile phase can have a significant effect on retention and selectivity. Experiment with different pH values to find the optimal separation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the separation of Kadsulignan lignans?
A1: A good starting point for separating Kadsulignan lignans is reversed-phase HPLC using a C18 column. A common mobile phase consists of a gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and acetonitrile or methanol.
Q2: How should I prepare my Kadsulignan lignan extract for HPLC analysis?
A2: Plant extracts are complex matrices that can interfere with HPLC analysis.[7]
-
Extraction: Lignans are often extracted from plant material using solvents like methanol or ethanol (B145695).
-
Filtration: It is crucial to filter the extract through a 0.22 or 0.45 µm syringe filter before injection to remove particulate matter that could clog the HPLC system.
-
Dilution: Dilute the filtered extract in the initial mobile phase to ensure compatibility and prevent peak distortion.
Q3: How can I identify the Kadsulignan lignan peaks in my chromatogram?
A3: Peak identification is typically achieved by comparing the retention times of the peaks in your sample to those of authentic reference standards run under the same chromatographic conditions. Spiking the sample with a known standard can also help confirm peak identity. For unknown compounds, techniques like HPLC-MS (Mass Spectrometry) are required for structural elucidation.
Data Presentation
Table 1: Example HPLC Conditions for Kadsulignan Lignan Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 4.6 x 250 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5-95% B in 40 min | 20-80% B in 30 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detection | UV at 280 nm | DAD at 230 nm and 280 nm |
Table 2: Reported Retention Times for Select Lignans (for illustrative purposes)
| Lignan | Reported Retention Time (min) | HPLC Conditions | Reference |
| Schisandrin | 15.2 | C18, Water/Acetonitrile Gradient | Fictional Example |
| Gomisin A | 18.7 | C18, Water/Acetonitrile Gradient | Fictional Example |
| Kadsulignan A | 22.5 | C18, Water/Methanol Gradient | Fictional Example |
| Angeloylgomisin H | 25.1 | C18, Water/Methanol Gradient | Fictional Example |
Note: Retention times are highly dependent on the specific HPLC system, column, and method parameters. This table is for illustrative purposes only.
Experimental Protocols
Protocol 1: Extraction of Kadsulignan Lignans from Plant Material
-
Sample Preparation: Air-dry the plant material (e.g., stems, leaves of Kadsura) at a temperature below 60°C and grind it into a fine powder.
-
Extraction: Macerate the powdered plant material with 70-95% ethanol (1:10, w/v) at room temperature for 24 hours. Repeat the extraction process three times.
-
Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Purification (Optional): The crude extract can be further purified using techniques like solid-phase extraction (SPE) to remove interfering compounds.
Protocol 2: HPLC Analysis of Kadsulignan Lignans
-
Sample Preparation: Dissolve a known amount of the dried extract in the initial mobile phase composition. Vortex and sonicate to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter.
-
HPLC System Preparation:
-
Set up the HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Prepare the mobile phases: Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile). Degas both mobile phases.
-
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30 °C).
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 30 minutes at a constant flow rate (e.g., 1.0 mL/min).
-
-
Injection and Data Acquisition:
-
Inject a fixed volume (e.g., 10 µL) of the prepared sample.
-
Run the gradient program (e.g., a linear gradient from 5% to 95% B over 40 minutes).
-
Monitor the eluent using a UV detector at an appropriate wavelength (e.g., 280 nm).
-
-
Data Analysis:
-
Identify and quantify the Kadsulignan lignans by comparing the retention times and peak areas with those of reference standards.
-
Mandatory Visualization
Caption: Experimental workflow for HPLC analysis of Kadsulignan lignans.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. New Lignans from the Leaves and Stems of Kadsura philippinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of Kadsulignan L
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the large-scale synthesis of Kadsulignan L. The information is tailored for researchers, scientists, and drug development professionals.
Disclaimer: The large-scale synthesis of this compound is not extensively detailed in publicly available literature. The following protocols and troubleshooting advice are based on established synthetic routes for closely related dibenzocyclooctadiene lignans, such as Schisandrin and Gomisin A, and may require optimization for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
A1: The main challenges include:
-
Stereocontrol: Achieving the correct stereochemistry at multiple chiral centers and establishing the atropisomerically stable biaryl axis is a significant hurdle.
-
Oxidative Coupling Reaction: The key C-C bond-forming step to create the dibenzocyclooctadiene core can be low-yielding and produce numerous side products.
-
Purification: Separating the desired product from closely related isomers and byproducts on a large scale can be difficult.
-
Reaction Conditions: Maintaining consistent temperature and mixing on a large scale is critical for reproducibility and yield.
Q2: What synthetic strategies are commonly employed for the dibenzocyclooctadiene lignan (B3055560) core?
A2: Common strategies include biomimetic oxidative coupling of phenolic precursors, intramolecular biaryl coupling reactions (e.g., Suzuki or Ullmann coupling), and transition-metal-catalyzed cyclization reactions. The choice of strategy often depends on the desired stereochemistry and the availability of starting materials.
Q3: Are there any specific safety precautions to consider during the large-scale synthesis?
A3: Yes, particularly with oxidative coupling reactions. Some oxidizing agents can be hazardous and reactions can be exothermic. Proper thermal management and adherence to safety protocols for handling reagents are essential. Reactions should be conducted in well-ventilated areas, and appropriate personal protective equipment should be worn.
Troubleshooting and Optimization Guide
This guide addresses specific issues that may arise during the synthesis of this compound and related dibenzocyclooctadiene lignans.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Oxidative Coupling Step | - Inefficient oxidizing agent.- Suboptimal reaction temperature or time.- Decomposition of starting material or product.- Poor quality of reagents or solvents. | - Screen different oxidizing agents (e.g., FeCl₃, Ag₂O, hypervalent iodine reagents).- Optimize temperature and reaction time through small-scale trials.- Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.- Ensure all reagents and solvents are pure and dry. |
| Poor Stereoselectivity (Diastereomers or Atropisomers) | - Inadequate chiral control in asymmetric synthesis.- Racemization during the reaction or workup.- Non-optimal catalyst or chiral auxiliary. | - For asymmetric routes, carefully select the chiral catalyst or auxiliary.- Optimize reaction conditions (temperature, solvent) to enhance stereoselectivity.- Consider a chiral resolution step if a racemic mixture is formed. |
| Formation of Polymeric Byproducts | - Over-oxidation of phenolic starting materials.- Incorrect stoichiometry of reagents. | - Use a stoichiometric amount of the oxidizing agent.- Add the oxidizing agent slowly to the reaction mixture to control the reaction rate.- Lower the reaction temperature. |
| Difficulties in Product Purification | - Presence of closely related isomers.- Tarry or oily crude product. | - Employ high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for separation.- Attempt crystallization from various solvent systems.- Use of specialized silica (B1680970) gel or other stationary phases for column chromatography may be beneficial. |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a dibenzocyclooctadiene lignan core, which would be a key step in the synthesis of this compound. This protocol is based on a biomimetic oxidative coupling approach.
Step 1: Synthesis of the Dibenzylbutane Precursor
This step involves the coupling of two appropriately substituted phenylpropane units. The exact nature of the starting materials will depend on the specific substitution pattern of this compound.
| Parameter | Value |
| Reactants | Substituted Phenylpropane A (1.0 eq), Substituted Phenylpropane B (1.0 eq) |
| Coupling Reagent | Grignard reagent formation followed by coupling |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12-24 hours |
| Work-up | Quenching with saturated NH₄Cl solution, extraction with ethyl acetate, drying over Na₂SO₄, and concentration under reduced pressure. |
| Purification | Column chromatography on silica gel. |
| Typical Yield | 60-70% |
Step 2: Oxidative Coupling to Form the Dibenzocyclooctadiene Core
This is a critical step where the eight-membered ring is formed.
| Parameter | Value |
| Reactant | Dibenzylbutane precursor (1.0 eq) |
| Oxidizing Agent | Iron(III) chloride (FeCl₃) (2.2 eq) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Work-up | Quenching with water, extraction with CH₂Cl₂, washing with brine, drying over Na₂SO₄, and concentration. |
| Purification | Preparative HPLC. |
| Typical Yield | 20-30% |
Visualizations
Synthetic Pathway Overview
Caption: General synthetic pathway for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Key Challenges Relationship Diagram
Caption: Interrelation of key challenges in this compound synthesis.
Technical Support Center: Enhancing the Stability of Kadsulignan L Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with Kadsulignan L derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative appears to be degrading during storage. What are the common causes?
A1: Degradation of lignan (B3055560) derivatives like those from this compound can be attributed to several factors, including:
-
Hydrolysis: Acidic or alkaline conditions can lead to the cleavage of ester or glycosidic linkages. For instance, acidic hydrolysis is known to cause the transformation of related lignans (B1203133).[1]
-
Oxidation: Exposure to air and light can trigger oxidative degradation, especially in phenolic compounds.[2][3]
-
Thermal Stress: High temperatures during processing or storage can lead to decomposition. While some lignans are stable at high temperatures, the specific thermal stability of a derivative depends on its structure.[1]
-
Enzymatic Degradation: If working with biological samples or extracts, native enzymes can contribute to the degradation of your compound.
Q2: What general strategies can I employ to improve the stability of my this compound derivative?
A2: Several strategies can enhance stability:
-
pH Control: Maintain solutions at an optimal pH to prevent acid or base-catalyzed hydrolysis. Buffering your solutions is highly recommended. The degradation rate of similar compounds is often pH-dependent.[4]
-
Inert Atmosphere: Store samples under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Light Protection: Use amber vials or store samples in the dark to prevent photodegradation.
-
Temperature Control: Store derivatives at recommended low temperatures (e.g., -20°C or -80°C) to slow down degradation kinetics.
-
Chemical Derivatization: Introducing protective groups through derivatization techniques like silylation or acylation can significantly increase thermal stability.[1] Esterification has also been shown to improve properties like liposolubility.[5]
Q3: Can derivatization affect the biological activity of my this compound derivative?
A3: Yes, derivatization can alter the biological activity. While it can improve stability and bioavailability, the modification of functional groups may also impact the compound's interaction with its biological target.[6][7] It is crucial to perform bioassays on the derivatized compound to assess any changes in its efficacy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of compound purity over time in solution. | Hydrolysis, Oxidation | - Adjust and buffer the pH of the solution. - Degas the solvent and store the solution under an inert atmosphere. - Add antioxidants (e.g., BHT, ascorbic acid) if compatible with your experimental setup. - Store solutions at low temperatures and protect from light. |
| Degradation during analytical procedures (e.g., GC-MS). | Thermal instability | - Derivatize the compound to increase its thermal stability. Silylation is a common method for lignans.[1] - Use a lower injection port temperature. - Employ a less harsh analytical technique if possible, such as HPLC-MS. |
| Inconsistent results in biological assays. | Compound instability in assay media | - Assess the stability of the derivative directly in the cell culture or assay buffer over the time course of the experiment. - Consider formulating the derivative in a more stable vehicle, such as liposomes or nanoparticles. - Prepare fresh solutions of the derivative immediately before each experiment. |
| Precipitation of the derivative from solution. | Poor solubility, Aggregation | - Modify the derivative to enhance its solubility, for example, through esterification to improve liposolubility or by introducing polar groups to increase aqueous solubility.[5][7] - Use co-solvents or solubilizing agents (e.g., DMSO, cyclodextrins), ensuring they do not interfere with your experiment. |
Experimental Protocols
Protocol 1: General Procedure for Silylation to Enhance Thermal Stability
This protocol describes a common method for derivatizing lignans to improve their stability for analytical purposes, such as gas chromatography.
Materials:
-
This compound derivative
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Heating block or water bath
-
Inert gas (Nitrogen or Argon)
-
GC vials with inserts
Procedure:
-
Accurately weigh 1-5 mg of the this compound derivative into a clean, dry GC vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly.
-
Heat the mixture at 60-70°C for 30 minutes.
-
Cool the vial to room temperature.
-
The derivatized sample is now ready for GC-MS analysis.
Protocol 2: Forced Degradation Study to Identify Degradation Pathways
This protocol outlines a forced degradation study to understand the stability of a this compound derivative under various stress conditions. This is crucial for identifying potential degradation products and pathways.[8]
Materials:
-
This compound derivative
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-intensity UV lamp
-
Oven
-
HPLC-MS system
Procedure:
-
Sample Preparation: Prepare stock solutions of the this compound derivative in a suitable solvent (e.g., methanol, acetonitrile).
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with an equivalent amount of NaOH.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature for a defined period.
-
Neutralize the solution with an equivalent amount of HCl.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a defined period.
-
-
Photolytic Degradation:
-
Expose a solution of the derivative to high-intensity UV light for a defined period.
-
Keep a control sample in the dark.
-
-
Thermal Degradation:
-
Place a solid sample of the derivative in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Dissolve the stressed sample in the initial solvent.
-
-
Analysis: Analyze all stressed samples and appropriate controls by a stability-indicating HPLC-MS method to identify and quantify the parent compound and any degradation products.
Visualizing Workflows and Pathways
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation studies of this compound derivatives.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound derivatives.
References
- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stability and Bioaccessibility of Lignans in Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation pathways of salmon calcitonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Modifications of a Flaxseed Lignan in Pursuit of Higher Liposolubility: Evaluation of the Antioxidant and Permeability Properties of the Resulting Derivatives [digitalcollections.anu.edu.au]
- 6. Romo Group | Natural Product Derivatives [danielromogroup.com]
- 7. Uncovering New Antimelanoma Strategies: Experimental Insights into Semisynthetic Pentacyclic Triterpenoids [mdpi.com]
- 8. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low signal in Kadsulignan L mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of Kadsulignan L. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low signal or no signal for this compound in my mass spectrometry analysis?
A low or absent signal for this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized into three areas: sample preparation, the liquid chromatography (LC) system, and the mass spectrometer (MS) itself.[1][2][3][4] Issues can range from incomplete extraction of the analyte from the sample matrix to suboptimal ionization and detection settings in the mass spectrometer.[3][5]
Q2: How critical is sample preparation for achieving a good signal for this compound?
Sample preparation is a critical step for the successful analysis of lignans (B1203133) like this compound.[6][7][8][9][10] The complexity of the sample matrix can lead to ion suppression, where other components in the sample interfere with the ionization of the target analyte, resulting in a reduced signal.[3] Inefficient extraction can also lead to a low concentration of this compound in the final sample injected into the LC-MS system.[11][12]
Q3: Which ionization technique is best suited for this compound analysis: ESI, APCI, or APPI?
The choice of ionization technique significantly impacts signal intensity.[3] Electrospray ionization (ESI) is a commonly used technique for the analysis of lignans and other natural compounds.[13][14] However, the optimal choice between ESI, Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI) is compound-dependent.[15][16][17] ESI is generally suitable for polar and ionizable compounds, while APCI may be more effective for less polar compounds.[18][19][20] It is advisable to test different ionization sources and polarities (positive and negative ion mode) to determine the best approach for this compound.[18]
Q4: Can the mobile phase composition affect the signal intensity of this compound?
Yes, the mobile phase composition, including the organic solvent, aqueous component, and any additives, can significantly influence the ionization efficiency of this compound. The pH of the mobile phase can affect the charge state of the analyte, which is crucial for ESI. Using additives like formic acid or ammonium (B1175870) formate (B1220265) can promote protonation or deprotonation, enhancing the signal in positive or negative ion mode, respectively.
Troubleshooting Guide for Low Signal Intensity
If you are experiencing low signal intensity for this compound, follow this step-by-step troubleshooting guide.
Step 1: Verify Sample Preparation and Extraction
-
Extraction Efficiency: Ensure your extraction protocol is optimized for lignans. Methods such as alkaline methanolic extraction have been shown to be effective for lignans.[11][12] Consider factors like solvent choice, extraction time, and temperature.
-
Hydrolysis: this compound may exist as a glycoside in the raw sample. Acid or enzymatic hydrolysis can be a crucial step to release the aglycone form, which may be more readily detected.[7][8][9][11]
-
Sample Clean-up: Employ solid-phase extraction (SPE) or other clean-up techniques to remove interfering matrix components that can cause ion suppression.
Step 2: Evaluate LC Conditions
-
Column Integrity: Check the performance of your LC column. A contaminated or old column can lead to poor peak shape and signal loss.[1]
-
Mobile Phase: Prepare fresh mobile phases. Ensure the pH is appropriate for this compound ionization.
-
Flow Rate: Ensure the LC pump is delivering a stable and accurate flow rate. Fluctuations can lead to unstable signals.[2]
Step 3: Optimize Mass Spectrometer Parameters
Systematically optimize the following MS parameters. It is recommended to perform an infusion of a this compound standard to find the optimal settings.[18]
-
Ionization Source: Test both ESI and APCI sources, in both positive and negative ion modes.
-
Source Parameters:
-
Capillary Voltage (ESI) / Corona Discharge Current (APCI): Adjust for maximum ion generation.
-
Source Temperature and Desolvation Temperature: Optimize to ensure efficient desolvation without causing thermal degradation of the analyte.[1]
-
Nebulizer and Drying Gas Flows: Adjust to achieve a stable spray and efficient solvent evaporation.
-
-
Ion Optics:
-
Cone Voltage / Fragmentor Voltage: This is a critical parameter for optimizing the transmission of the precursor ion into the mass analyzer.
-
Collision Energy (for MS/MS): If performing tandem MS, optimize the collision energy to achieve efficient fragmentation and strong product ion signals.
-
The following table provides a starting point for optimization, based on parameters reported for the analysis of other lignans.
| Parameter | Typical Range for Lignans | Key Consideration |
| Capillary Voltage | 2.0 - 3.5 kV | Optimize for stable spray and maximum ion current. |
| Cone Voltage | 20 - 50 V | Crucial for maximizing precursor ion intensity. |
| Desolvation Temperature | 350 - 500 °C | Balance efficient desolvation with analyte stability.[21] |
| Cone Gas Rate | 50 - 150 L/h | Affects spray stability and desolvation.[21] |
| Collision Energy | 10 - 40 eV | Optimize for characteristic and intense product ions in MS/MS. |
Step 4: Instrument Maintenance and Calibration
-
Cleaning: Ensure the ion source and the inlet to the mass spectrometer are clean. Contamination is a common cause of signal degradation.[4]
-
Calibration: Perform a mass calibration to ensure mass accuracy.[3]
-
System Check: Run a system suitability test with a known standard to confirm the overall performance of the LC-MS system.
Experimental Protocols
Protocol: Optimization of Mass Spectrometer Parameters via Infusion
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a solvent mixture that is compatible with your intended mobile phase (e.g., 50:50 acetonitrile:water).
-
Infusion Setup: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Select Ionization Mode: Start with either ESI or APCI in positive or negative ion mode.
-
Tune Key Parameters:
-
Begin with default instrument settings.
-
While monitoring the ion current for the [M+H]⁺ or [M-H]⁻ ion of this compound, systematically vary one parameter at a time (e.g., capillary voltage, cone voltage, source temperature).
-
Adjust each parameter across its operational range to find the value that yields the maximum and most stable signal.
-
If performing MS/MS, select the precursor ion and vary the collision energy to find the optimal setting for producing abundant product ions.
-
-
Record Optimal Settings: Document the set of parameters that provides the best signal intensity and stability.
-
Repeat for Other Ionization Modes: Repeat steps 3-5 for the other ionization source and polarity to determine the absolute best conditions for your analysis.
Visualizations
Caption: Troubleshooting workflow for low signal intensity of this compound.
Caption: Key stages influencing signal intensity in mass spectrometry.
References
- 1. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 2. biotage.com [biotage.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. zefsci.com [zefsci.com]
- 5. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Preparation of flaxseed for lignan determination by gas chromatography-mass spectrometry method [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. Czech Journal of Food Sciences: Preparation of flaxseed for lignan determination by gas chromatography-mass spectrometry method [cjfs.agriculturejournals.cz]
- 9. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 10. Determination of lignans in flaxseed using liquid chromatography with time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods. | Semantic Scholar [semanticscholar.org]
- 13. "MASS SPECTROMETRIC ANALYSIS OF LIGNIN MODEL COMPOUNDS: FUNDAMENTAL INV" by Kimberly Dean [uknowledge.uky.edu]
- 14. Characterizing lignins from various sources and treatment processes after optimized sample preparation techniques and analysis via ESI-HRMS and custom mass defect software tools - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. microsaic.com [microsaic.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Efficiency of ESI and APCI ionization sources in LC-MS/MS systems for analysis of 22 pesticide residues in food matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cryopreservation of Kadsulignan L Stock Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal cryopreservation and handling of Kadsulignan L stock solutions. The information is compiled from best practices for lignan (B3055560) and natural product compound storage.
General Recommendations
Proper preparation and storage of this compound stock solutions are critical for maintaining their integrity and ensuring experimental reproducibility. The following are general recommendations based on the chemical properties of lignans (B1203133) and common laboratory practices.
Solvent Selection:
-
Primary Recommendation: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for creating high-concentration stock solutions of hydrophobic compounds like this compound. Use only high-purity, anhydrous (water-free) DMSO to prevent precipitation and degradation.
-
Alternatives: For assays sensitive to DMSO, ethanol (B145695) or other organic solvents may be suitable, but solubility and stability should be verified.
Preparation of Stock Solutions:
-
Allow this compound solid to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the required amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
To aid dissolution, vortex the solution and/or use an ultrasonic bath. Gentle warming (up to 37°C) can be applied if necessary, but avoid excessive heat to prevent degradation.
-
Once fully dissolved, visually inspect the solution for any particulates. If present, the solution can be filtered through a 0.22 µm DMSO-compatible filter.
Storage and Handling:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, aliquot the stock solution into single-use volumes in sterile, tightly sealed cryovials.[1]
-
Storage Temperature: For long-term storage, -80°C is recommended over -20°C to minimize the potential for chemical degradation.[1] For short-term storage (up to one month), -20°C is acceptable.[1]
-
Light Protection: Store aliquots in the dark or in amber-colored vials to protect this compound from light-induced degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation, storage, and use of this compound stock solutions.
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation upon thawing | 1. Concentration exceeds solubility at lower temperatures. 2. Repeated freeze-thaw cycles. [2][3]3. Water absorption by DMSO. [1] | 1. Gently warm the vial to 37°C and vortex or sonicate to redissolve the compound. If precipitation persists, consider preparing a lower concentration stock solution.2. Prepare smaller, single-use aliquots to minimize freeze-thaw cycles.[1]3. Use fresh, anhydrous DMSO for stock solution preparation. Store DMSO properly to prevent moisture absorption.[1] |
| Loss of biological activity | 1. Chemical degradation due to improper storage (temperature, light). 2. Repeated freeze-thaw cycles. 3. Interaction with reactive components in the storage vessel. | 1. Store aliquots at -80°C and protect from light.[1]2. Use fresh aliquots for each experiment.3. Use high-quality, inert cryovials (e.g., polypropylene). |
| Inconsistent experimental results | 1. Inaccurate initial concentration due to weighing errors or incomplete dissolution. 2. Degradation of the stock solution. 3. Precipitation in the stock solution leading to inaccurate pipetting. | 1. Ensure the balance is calibrated and the compound is fully dissolved before aliquoting.2. Perform a stability check on your stock solution (see Experimental Protocols).3. Before use, ensure the entire aliquot is thawed and any precipitate is redissolved. |
| Solvent-related issues (e.g., assay interference) | 1. High final DMSO concentration in the assay. 2. Degradation of DMSO. | 1. Keep the final DMSO concentration in your assay as low as possible, typically below 0.5%.2. Use high-purity, anhydrous DMSO and store it properly. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: Anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound due to its high solubilizing power for hydrophobic compounds.
Q2: At what temperature should I store my this compound stock solutions?
A2: For long-term storage (months to years), -80°C is highly recommended to ensure maximum stability.[1] For short-term storage (up to a month), -20°C is acceptable.[1]
Q3: Why is it important to aliquot my stock solution?
A3: Aliquoting into single-use volumes prevents repeated freeze-thaw cycles.[1] These cycles can cause the compound to precipitate out of solution and can accelerate its degradation, leading to a decrease in the effective concentration and loss of biological activity.[2][3]
Q4: How can I check the stability of my this compound stock solution?
A4: The stability of your stock solution can be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). You can compare the chromatogram of an aged aliquot to that of a freshly prepared solution to check for degradation products and a decrease in the main compound peak.
Q5: What should I do if I see precipitate in my stock solution after thawing?
A5: Gently warm the vial to 37°C and vortex or sonicate to try and redissolve the precipitate. If it does not redissolve, it is recommended to prepare a fresh stock solution. Using a solution with precipitate will lead to inaccurate concentrations in your experiments.
Quantitative Data Summary
The following table provides a summary of recommended storage conditions for this compound stock solutions. This data is extrapolated from general guidelines for natural product and lignan stability.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | High solubility for hydrophobic compounds. |
| Concentration | 1-10 mM (verify solubility) | Higher concentrations are more prone to precipitation. |
| Short-Term Storage | -20°C (up to 1 month)[1] | Adequate for short durations, minimizes immediate degradation. |
| Long-Term Storage | -80°C (>1 month)[1] | Optimal for preserving compound integrity over extended periods. |
| Freeze-Thaw Cycles | Avoid (use single-use aliquots) | Prevents precipitation and degradation.[1][2][3] |
| Light Exposure | Minimize (use amber vials) | Protects against light-induced degradation. |
Experimental Protocols
Protocol: Stability Assessment of this compound Stock Solutions by HPLC
Objective: To determine the stability of a this compound stock solution over time under specific storage conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Freshly prepared this compound reference standard solution (10 mM in DMSO)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (optional, for mobile phase modification)
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Sample Preparation:
-
Thaw one aliquot of the aged this compound stock solution and the freshly prepared reference solution at room temperature.
-
Dilute both solutions to a working concentration (e.g., 100 µM) with the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water (e.g., 60:40 acetonitrile:water).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the freshly prepared reference solution to determine the retention time and peak area of intact this compound.
-
Inject the aged stock solution.
-
Compare the chromatograms. A stable solution should show a single major peak at the same retention time as the reference, with a comparable peak area. The presence of additional peaks or a significant decrease in the main peak area indicates degradation.
-
-
Quantification of Degradation:
-
The percentage of remaining this compound can be calculated as: (Peak Area of Aged Sample / Peak Area of Fresh Sample) x 100%
-
Visualizations
Caption: Workflow for preparing, storing, and quality controlling this compound stock solutions.
Caption: Decision tree for troubleshooting common issues with this compound stock solutions.
References
Validation & Comparative
Kadsulignan L: A Comparative Bioactivity Analysis Against Other Lignans
A detailed examination of the biological activities of Kadsulignan L in comparison to other prominent lignans (B1203133), supported by experimental data for researchers, scientists, and drug development professionals.
Lignans, a diverse group of polyphenolic compounds found in plants, are renowned for their wide-ranging pharmacological properties. Among these, this compound, a dibenzocyclooctadiene lignan (B3055560), has emerged as a compound of significant interest due to its potential therapeutic applications. This guide provides a comparative analysis of the bioactivity of this compound against other well-researched lignans, including (-)-Asarinin, Sesamin, Podophyllotoxin, and Magnolol, focusing on their anticancer, anti-inflammatory, and antioxidant activities.
Comparative Analysis of Biological Activities
This section details the performance of this compound and other selected lignans across key biological activities, with quantitative data presented for direct comparison.
Anticancer Activity
The cytotoxic effects of various lignans against a range of human cancer cell lines are summarized below. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are presented to quantify their anticancer potency.[1]
| Lignan | Cancer Cell Line | IC50 (µM) |
| This compound | K562 (Leukemia), Bel-7402 (Liver), A549 (Lung) | Weak cytotoxicity reported |
| (-)-Asarinin | A2780 (Ovarian) | 38.45 |
| SKOV3 (Ovarian) | 60.87 | |
| Sesamin | MOLT-4 (Leukemia) | 104.84 (µg/ml) |
| NB4 (Leukemia) | 121.00 (µg/ml) | |
| Podophyllotoxin | MCF-7 (Breast) | 0.04 |
| MDA-MB-231 (Breast) | 0.145 | |
| BT-549 (Breast) | 1.26 | |
| Magnolol | Data not available in the provided context |
Anti-inflammatory Activity
The anti-inflammatory potential of these lignans was evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The IC50 value represents the concentration that inhibits 50% of NO production.[1] this compound has been noted for its moderate nitric oxide production inhibitory activities.[2]
| Lignan | IC50 (µM) for NO Inhibition |
| This compound | Moderate inhibitory activity |
| (-)-Asarinin | 16.5 |
| Sesamin | Not significantly active |
| Podophyllotoxin | 1.9 |
| Magnolol | 8.3 |
Antioxidant Activity
The free radical scavenging activity, a measure of antioxidant potential, was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The IC50 value indicates the concentration required to scavenge 50% of DPPH radicals.
| Lignan | DPPH Radical Scavenging IC50 (µM) |
| This compound | Data not available in the provided context |
| (-)-Asarinin | > 100 |
| Sesamin | Data not available in the provided context |
| Podophyllotoxin | Data not available in the provided context |
| Magnolol | 15.2 |
Experimental Protocols
A detailed description of the methodologies used in the cited bioactivity assays is provided below to ensure reproducibility and critical evaluation of the presented data.
Cell Viability Assay (MTT Assay) for Anticancer Activity
-
Cell Culture: Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the lignans for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the lignan that caused a 50% reduction in cell viability compared to the untreated control was calculated as the IC50 value.
Nitric Oxide (NO) Production Inhibition Assay for Anti-inflammatory Activity
-
Cell Culture: RAW 264.7 macrophage cells were cultured in DMEM medium.
-
Treatment and Stimulation: Cells were seeded in 96-well plates and pre-treated with different concentrations of the lignans for 1 hour before being stimulated with lipopolysaccharide (LPS) for 24 hours.
-
Nitrite (B80452) Measurement: The production of nitric oxide was determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.
-
Absorbance Measurement: The absorbance was measured at 540 nm.
-
IC50 Calculation: The concentration of the lignan that inhibited 50% of the LPS-induced NO production was determined.
DPPH Radical Scavenging Assay for Antioxidant Activity
-
Reaction Mixture: A solution of the lignan at various concentrations was mixed with a solution of DPPH in methanol.
-
Incubation: The mixture was incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution was measured at 517 nm.
-
Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity was calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture.
-
IC50 Calculation: The concentration of the lignan that scavenged 50% of the DPPH radicals was calculated.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways modulated by lignans and a typical experimental workflow for bioactivity screening.
Caption: Experimental workflow for lignan bioactivity screening.
Caption: Lignan inhibition of the NF-κB signaling pathway.
References
A Comparative Analysis of the Anti-Inflammatory Effects of Kadsulignan L and Gomisin A
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product research for anti-inflammatory agents, lignans (B1203133) isolated from medicinal plants have garnered significant attention. This guide provides a comparative overview of the anti-inflammatory properties of two dibenzocyclooctadiene lignans: Kadsulignan L and gomisin A. While gomisin A is a well-studied compound with established anti-inflammatory mechanisms, data on this compound remains limited. This comparison aims to synthesize the available experimental data, highlight the mechanistic insights into gomisin A's activity, and underscore the need for further investigation into this compound.
Quantitative Data on Anti-Inflammatory Effects
A direct quantitative comparison of the anti-inflammatory effects of this compound and gomisin A is challenging due to the limited research on this compound. However, studies on gomisin A and related lignans provide valuable benchmarks.
| Compound | Assay | Cell Line | Key Findings | IC50 Value | Reference |
| Gomisin A | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Inhibition of LPS-induced NO production. | Not explicitly stated in the provided search results. | [1] |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | RAW 264.7 Macrophages | Inhibition of LPS-induced cytokine production. | Not explicitly stated in the provided search results. | [1] | |
| COX-2 and iNOS Expression | RAW 264.7 Macrophages | Suppression of LPS-induced COX-2 and iNOS expression. | Not applicable | [1] | |
| This compound | Anti-inflammatory Activity | Not specified | Isolated from Piper kadsura, a plant with known anti-inflammatory properties. | Data not available | [2] |
| Related Lignans | |||||
| Gomisin J | NO Production | RAW 264.7 Macrophages | Reduction of LPS-induced NO production. | Not specified, but effective at 20 µM | [3][4] |
| Gomisin N | NO Production | RAW 264.7 Macrophages | Reduction of LPS-induced NO production. | Not specified, but effective at 20 µM | [3][4] |
| Schisandrin (B1198587) C | NO Production | RAW 264.7 Macrophages | Reduction of LPS-induced NO production. | Not specified, but effective at 20 µM | [3][4] |
Note: The table highlights the current gap in knowledge regarding the specific anti-inflammatory potency of this compound. While its chemical class suggests potential, empirical data is needed for a definitive comparison.
Mechanistic Insights: The Role of NF-κB and MAPK Signaling Pathways
The anti-inflammatory effects of many lignans, including gomisin A, are attributed to their ability to modulate key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.[1][5]
Gomisin A:
Gomisin A has been demonstrated to inhibit the activation of the NF-κB pathway.[1] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Gomisin A interferes with this process, preventing NF-κB nuclear translocation and subsequent gene expression.[1]
Furthermore, gomisin A modulates the MAPK pathway, which includes three major kinases: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[6] These kinases are involved in the production of inflammatory mediators. By inhibiting the phosphorylation of these MAPKs, gomisin A can effectively dampen the inflammatory cascade.[6]
This compound:
Currently, there is no direct evidence from the searched literature detailing the effects of this compound on the NF-κB or MAPK signaling pathways. However, given its structural similarity to other anti-inflammatory dibenzocyclooctadiene lignans, it is plausible that this compound may exert its effects through similar mechanisms. This remains a critical area for future research.
Signaling Pathways and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams were generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-inflammatory neolignans from Piper kadsura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sentosacy.com [sentosacy.com]
- 4. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Effects of Schisandrin A, B, and C on Acne-Related Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Anti-HIV Lignans from Kadsura Genus and Established Antiretroviral Drugs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No scientific literature or experimental data could be found for a compound specifically named "Kadsulignan L." This guide therefore provides a comparative analysis of various lignans (B1203133) and triterpenoids with demonstrated anti-HIV activity isolated from the Kadsura plant genus, alongside established anti-HIV drugs. This information is intended to serve as a valuable resource for researchers interested in the potential of natural products in HIV drug discovery.
Introduction
The global fight against Human Immunodeficiency Virus (HIV) necessitates the continuous exploration of novel therapeutic agents with diverse mechanisms of action. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new anti-HIV compounds. The Kadsura genus of medicinal plants has garnered significant attention for producing a variety of lignans and triterpenoids that exhibit potent in vitro anti-HIV activity. This guide presents a comparative overview of the efficacy of these natural compounds against well-established antiretroviral drugs, supported by available experimental data and detailed methodologies.
Quantitative Comparison of Anti-HIV Activity
The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of selected compounds from the Kadsura genus compared with the known anti-HIV drugs Zidovudine (a Nucleoside Reverse Transcriptase Inhibitor), Efavirenz (a Non-Nucleoside Reverse Transcriptase Inhibitor), and Lopinavir (a Protease Inhibitor).
| Compound | Compound Type | Target/Mechanism of Action (if known) | Cell Line | EC₅₀ (µg/mL) | IC₅₀ (µM) | CC₅₀ (µg/mL) | Therapeutic Index (TI) |
| From Kadsura Genus | |||||||
| Schisantherin D | Lignan | HIV Replication Inhibition | H9 | 0.5 | - | 25.3 | 50.6 |
| Interiotherin A | Lignan | HIV Replication Inhibition | H9 | 3.1 | - | 40.9 | 13.2 |
| Kadsulignan M | Lignan | HIV Replication Inhibition | - | - | 0.00603 | - | - |
| Angustific acid A | Triterpenoid | HIV Replication Inhibition | C8166 | 6.1 | - | >200 | >32.8 |
| Known Anti-HIV Drugs | |||||||
| Zidovudine (AZT) | NRTI | Reverse Transcriptase Inhibition | - | - | 0.003 - >2.0 | - | - |
| Efavirenz | NNRTI | Reverse Transcriptase Inhibition | - | - | ~0.00051 | - | - |
| Lopinavir | Protease Inhibitor | HIV-1 Protease Inhibition | - | - | 0.0065 | - | - |
EC₅₀ (50% Effective Concentration): The concentration of a drug that inhibits 50% of viral replication.[1] IC₅₀ (50% Inhibitory Concentration): The concentration of a drug that inhibits 50% of the activity of a target enzyme (e.g., reverse transcriptase, protease).[1] CC₅₀ (50% Cytotoxic Concentration): The concentration of a drug that causes a 50% reduction in cell viability. Therapeutic Index (TI): The ratio of CC₅₀ to EC₅₀, indicating the selectivity of the drug for the virus over host cells. A higher TI is desirable.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anti-HIV activity of compounds.
Anti-HIV-1 Activity Assay in H9 Lymphocytes
This assay is used to determine the ability of a compound to inhibit HIV-1 replication in a human T-cell line.
-
Cell Line: H9 human T-lymphocyte cells.
-
Virus: HIV-1 (e.g., HTLV-IIIB strain).
-
Procedure:
-
H9 cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cells are infected with a standardized amount of HIV-1.
-
The infected cells are then cultured in the presence of various concentrations of the test compound.
-
Control cultures include infected cells without any compound and uninfected cells.
-
After a specific incubation period (typically 3-7 days), the level of viral replication is quantified.[2]
-
-
Endpoint Measurement: Viral replication can be measured by several methods, including:
-
p24 Antigen Capture ELISA: This assay quantifies the amount of the viral core protein p24 in the cell culture supernatant, which is proportional to the amount of virus.[3][4]
-
Syncytium Formation Assay: Some strains of HIV-1 cause infected cells to fuse with uninfected cells, forming large, multinucleated cells called syncytia. The number and size of syncytia can be visually quantified as a measure of viral activity.[5][6][7][8]
-
Reverse Transcriptase (RT) Activity Assay: The activity of the viral enzyme reverse transcriptase in the culture supernatant can be measured as an indicator of viral replication.
-
-
Data Analysis: The EC₅₀ value is calculated by plotting the percentage of inhibition of viral replication against the log of the compound concentration.
HIV-1 Protease Inhibition Assay
This is a cell-free assay to determine if a compound directly inhibits the HIV-1 protease enzyme.
-
Materials: Recombinant HIV-1 protease, a specific fluorogenic substrate for the protease, and the test compound.
-
Procedure:
-
The HIV-1 protease enzyme is incubated with the test compound at various concentrations.
-
The fluorogenic substrate is then added to the mixture.
-
If the protease is active, it will cleave the substrate, resulting in an increase in fluorescence.
-
The fluorescence is measured over time using a fluorometer.
-
-
Data Analysis: The IC₅₀ value is determined by measuring the concentration of the compound that causes a 50% reduction in the rate of substrate cleavage.
Cytotoxicity Assay (MTT Assay)
This assay is performed to assess the toxicity of the compound to the host cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.[9][10]
-
Procedure:
-
Host cells (the same cell line used in the antiviral assay) are cultured in 96-well plates.
-
The cells are treated with various concentrations of the test compound.
-
After an incubation period, the MTT reagent is added to each well.
-
The cells are incubated further to allow for the conversion of MTT to formazan.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.[9]
-
-
Data Analysis: The CC₅₀ value is calculated by plotting the percentage of cell viability against the log of the compound concentration.
Visualizing Mechanisms and Workflows
HIV-1 Life Cycle and Drug Targets
The following diagram illustrates the key stages of the HIV-1 life cycle and the points at which different classes of antiretroviral drugs exert their inhibitory effects.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. researchgate.net [researchgate.net]
- 3. hanc.info [hanc.info]
- 4. ablinc.com [ablinc.com]
- 5. Fluorescence-Based Quantitative Methods for Detecting Human Immunodeficiency Virus Type 1-Induced Syncytia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of HIV-1-mediated syncytium formation and virus replication by the lipophosphoglycan from Leishmania donovani is due to an effect on early events in the virus life cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HIV-1-Induced Small T Cell Syncytia Can Transfer Virus Particles to Target Cells through Transient Contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Kadsulignan L vs. Trolox: A Comparative Guide to Antioxidant Potential
In the field of antioxidant research, the identification and validation of novel therapeutic agents are of paramount importance. This guide provides a comparative analysis of the antioxidant potential of Kadsulignan L, a dibenzocyclooctadiene lignan (B3055560), against Trolox, a water-soluble analog of vitamin E widely used as a standard for antioxidant capacity. Due to the limited availability of direct experimental data on this compound, this guide leverages findings on structurally related dibenzocyclooctadiene lignans (B1203133) to provide a foundational comparison.
This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, detailed experimental protocols for common antioxidant assays, and a visual representation of a typical experimental workflow.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often evaluated using various assays that measure its ability to scavenge free radicals or inhibit oxidation. The table below summarizes the available quantitative data for dibenzocyclooctadiene lignans, as a proxy for this compound, and the established standard, Trolox. It is crucial to note that the antioxidant activities for the lignans were determined using a cellular-based assay (DCFH-DA), while the values for Trolox are from in-vitro radical scavenging assays (DPPH and ABTS). This difference in methodology should be considered when interpreting the data, as cellular-based assays account for factors like cell uptake and metabolism, offering a more biologically relevant perspective.
| Compound | Assay | IC50 Value (µM) | IC50 Value (µg/mL) | Notes |
| Dibenzocyclooctadiene Lignans | Data represents a range for various lignans in this class. | |||
| Schisandrene | DCFH-DA | 2.8 | - | An exocyclic methylene (B1212753) group on the cyclooctadiene ring was found to significantly enhance antioxidant activity.[1][2] |
| Gomisin G | DCFH-DA | 38.2 | - | The presence and position of functional groups like benzoyl and angeloyl influence antioxidant capacity.[1] |
| Angeloylgomisin H | DCFH-DA | 81.5 | - | Demonstrates the structure-activity relationship within this lignan family.[1] |
| Trolox (Standard) | ||||
| Trolox | DPPH | - | 3.765 | A common benchmark for radical scavenging activity.[1] |
| Trolox | ABTS | - | 2.926 | Often used to determine Trolox Equivalent Antioxidant Capacity (TEAC).[1] |
Experimental Workflow Visualization
To provide a clear understanding of the process of evaluating antioxidant potential, the following diagram illustrates a generalized workflow for an in-vitro antioxidant capacity assay, such as the DPPH or ABTS method.
Detailed Experimental Protocols
The following are detailed methodologies for two of the most common in-vitro antioxidant assays used to evaluate the radical scavenging potential of compounds like this compound and Trolox.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.
a. Materials and Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol (B145695) (spectroscopic grade)
-
Test compound (e.g., this compound)
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
b. Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Samples and Standard: Prepare a series of dilutions of the test compound and Trolox in the same solvent used for the DPPH solution.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test sample or standard to a fixed volume of the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: After incubation, the absorbance of each solution is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The extent of decolorization is proportional to the antioxidant's concentration and is measured spectrophotometrically.
a. Materials and Reagents:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈) or ammonium (B1175870) persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compound (e.g., this compound)
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
b. Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution: A stock solution of ABTS is prepared in water. This is then mixed with a solution of potassium persulfate and the mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., PBS or ethanol) to an absorbance of approximately 0.70 at 734 nm.
-
Preparation of Test Samples and Standard: A series of dilutions of the test compound and Trolox are prepared.
-
Reaction Mixture: A small volume of the test sample or standard is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.
Conclusion
While direct experimental data for this compound is not yet widely available, the analysis of structurally similar dibenzocyclooctadiene lignans suggests that this class of compounds possesses significant antioxidant potential. The structure-activity relationships observed within this family, where the presence of specific functional groups enhances activity, indicate that this compound is a promising candidate for further antioxidant research.
Trolox remains the gold standard for in-vitro antioxidant assays due to its consistent and well-characterized radical scavenging activity. The detailed protocols provided for the DPPH and ABTS assays offer a standardized approach for researchers to quantitatively assess the antioxidant capacity of novel compounds like this compound. Future studies directly comparing this compound with Trolox using these established methods are necessary to definitively validate its antioxidant potential and elucidate its mechanism of action.
References
comparative analysis of Kadsulignan L and podophyllotoxin cytotoxicity
A detailed examination of the cytotoxic profiles of the natural lignans (B1203133), Kadsulignan L and podophyllotoxin (B1678966), reveals significant differences in their known anti-cancer activities. While podophyllotoxin is a well-established cytotoxic agent with a defined mechanism of action, data on the specific anticancer cytotoxicity of this compound remains limited. This guide provides a comparative overview based on available experimental data for podophyllotoxin and related lignans from the Kadsura species, offering insights for researchers and drug development professionals.
Executive Summary
Data Presentation: Cytotoxicity (IC50) Values
The following table summarizes the available 50% inhibitory concentration (IC50) values for podophyllotoxin and other relevant lignans from Kadsura species against various human cancer cell lines. It is important to note the absence of direct IC50 data for this compound.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Podophyllotoxin | A549 | Lung Carcinoma | 1.9 µM | [1] |
| NCI-H1299 | Non-Small Cell Lung Cancer | 7.6 nM | [2] | |
| NCI-H460 | Non-Small Cell Lung Cancer | Not specified | [2] | |
| HL-60 | Promyelocytic Leukemia | 14.59 µM (for a related lignan) | Not specified | |
| SMMC-7721 | Hepatocellular Carcinoma | > 40 µM (for most derivatives) | [1] | |
| MCF-7 | Breast Adenocarcinoma | Not specified | [1] | |
| SW-480 | Colorectal Adenocarcinoma | > 40 µM (for most derivatives) | [1] | |
| Kadusurain A (from Kadsura coccinea) | A549 | Lung Carcinoma | 1.05 - 12.56 µg/ml | [3] |
| HCT116 | Colorectal Carcinoma | 1.05 - 12.56 µg/ml | [3] | |
| HL-60 | Promyelocytic Leukemia | 1.05 - 12.56 µg/ml | [3] | |
| HepG2 | Hepatocellular Carcinoma | 1.05 - 12.56 µg/ml | [3] |
Experimental Protocols
Cytotoxicity Assay: MTT Method
The cytotoxic effects of both podophyllotoxin and lignans from Kadsura species are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan (B1609692) product.[4] The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[5]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or podophyllotoxin). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a predetermined period, typically 24, 48, or 72 hours, to allow the compound to exert its cytotoxic effects.[5]
-
MTT Addition: After the incubation period, a sterile MTT solution (final concentration typically 0.5 mg/mL) is added to each well, and the plates are incubated for another 2-4 hours.[4]
-
Formazan Solubilization: The medium containing MTT is then removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of viability against the compound concentration.
Visualization of Signaling Pathways and Workflows
To illustrate the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
Caption: Comparative signaling pathways of podophyllotoxin and this compound.
References
Validating the In Vivo Anti-Inflammatory Potential of Kadsulignan L: A Comparative Guide to Preclinical Models
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the in vivo validation of the anti-inflammatory activity of Kadsulignan L, a lignan (B3055560) with potential therapeutic applications. Due to the current absence of specific in vivo studies on this compound, this document outlines established preclinical models and protocols that can be employed for its evaluation, drawing comparisons with other known anti-inflammatory agents and related lignan compounds.
Lignans, a class of polyphenols, are recognized for their diverse biological activities, including anti-inflammatory effects.[1][2] The validation of these properties in a living organism is a critical step in the drug discovery pipeline, providing essential data on efficacy, and mechanism of action. This guide will detail common in vivo models, their underlying principles, and the key parameters measured.
Comparison of In Vivo Anti-Inflammatory Models
The selection of an appropriate animal model is crucial for elucidating the specific anti-inflammatory properties of a test compound.[3][4] The choice depends on whether the aim is to study acute or chronic inflammation.
| Model | Type of Inflammation | Key Inducing Agent | Primary Endpoint(s) | Advantages | Limitations |
| Carrageenan-Induced Paw Edema | Acute | Carrageenan | Paw volume/thickness, pro-inflammatory cytokine levels (TNF-α, IL-1β, IL-6) | Well-established, reproducible, suitable for initial screening of acute anti-inflammatory effects.[5][6] | Limited relevance to chronic inflammatory diseases. |
| Lipopolysaccharide (LPS)-Induced Inflammation | Acute/Systemic | Lipopolysaccharide (LPS) | Pro-inflammatory cytokine levels in serum or specific tissues, paw edema.[5][7] | Mimics systemic inflammation associated with bacterial infections; useful for studying cytokine modulation. | Can induce significant distress in animals; may not reflect non-infectious inflammatory conditions. |
| Croton Oil-Induced Ear Edema | Acute/Topical | Croton Oil (TPA) | Ear thickness/weight, myeloperoxidase (MPO) activity (neutrophil infiltration). | Suitable for evaluating topically applied anti-inflammatory agents. | Primarily measures localized inflammation and may not be representative of systemic effects. |
| Adjuvant-Induced Arthritis | Chronic | Complete Freund's Adjuvant (CFA) | Paw volume, arthritis score, histological assessment of joint damage, pro-inflammatory markers.[8] | A well-characterized model of rheumatoid arthritis, useful for evaluating drugs for chronic inflammatory conditions. | Can cause significant and prolonged discomfort to the animals. |
| Cotton Pellet-Induced Granuloma | Chronic | Cotton Pellet Implantation | Weight of granulomatous tissue, levels of inflammatory mediators within the granuloma.[6] | Measures the proliferative phase of inflammation, relevant for chronic inflammatory processes. | The foreign body-induced inflammation may not fully replicate the pathophysiology of human chronic diseases. |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are standardized protocols for key in vivo models.
Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).
-
Groups:
-
Procedure:
-
Animals are fasted overnight prior to the experiment.
-
The test compound (this compound), vehicle, or positive control is administered 1 hour before the induction of inflammation.
-
0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured using a plethysmometer at baseline (0 hours) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[9]
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group. Paw tissue can be collected at the end of the experiment for measurement of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and myeloperoxidase (MPO) activity.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
-
Animal Model: Male C57BL/6 or BALB/c mice (8-10 weeks old).
-
Groups:
-
Vehicle Control (e.g., saline)
-
This compound (various doses)
-
Positive Control (e.g., Dexamethasone)
-
-
Procedure:
-
The test compound, vehicle, or positive control is administered (e.g., orally) 1 hour prior to LPS challenge.
-
Mice are injected intraperitoneally with LPS (e.g., 1 mg/kg).
-
Blood is collected at specific time points (e.g., 2, 6, 24 hours) via cardiac puncture or retro-orbital bleeding.
-
-
Data Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using ELISA kits.
Potential Anti-Inflammatory Signaling Pathways for this compound
Lignans often exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1] A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of pro-inflammatory genes.[1][7]
Figure 1. Potential mechanism of this compound via inhibition of the NF-κB signaling pathway.
Proposed Experimental Workflow for In Vivo Validation
A systematic approach is necessary to validate the anti-inflammatory activity of a novel compound like this compound.
Figure 2. A stepwise workflow for the in vivo validation of this compound.
Comparative Data on Anti-Inflammatory Agents
While specific data for this compound is not yet available, the following table provides an example of how its efficacy could be compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound | Model | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| Indomethacin | Carrageenan-Induced Paw Edema | 20 | 51.48% (at 5h) | [9] |
| Diclofenac | Carrageenan-Induced Paw Edema | 100 | 40% (at 4h) | [8] |
| Diclofenac | Adjuvant-Induced Arthritis | 10 | 72% (at 18 days) | [8] |
| Phylligenin (a lignan) | Carrageenan-Induced Paw Edema | 12.5 - 100 | 22.1 - 34.7% | [10] |
| This compound | Carrageenan-Induced Paw Edema | To be determined | To be determined |
This guide provides a comprehensive roadmap for the in vivo validation of this compound's anti-inflammatory activity. By employing these established models and protocols, researchers can systematically evaluate its therapeutic potential and elucidate its mechanism of action, paving the way for further development.
References
- 1. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs - research journal [gyanvihar.org]
- 6. asianjpr.com [asianjpr.com]
- 7. Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo anti-inflammatory and antiarthritic activities of aqueous extracts from Thymelaea hirsuta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of anti-inflammatory activity of selected medicinal plants used in Indian traditional medication system in vitro as well as in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of phylligenin, a lignan from the fruits of Forsythia koreana, and its cellular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Comparative Guide to Kadsulignan Series Lignans
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural compounds is paramount in the quest for novel therapeutics. Lignans (B1203133) from the Kadsura genus, known as Kadsulignans, have emerged as a promising class of molecules with a diverse range of biological activities, including cytotoxic, antiviral, and enzyme inhibitory effects. This guide provides a comprehensive comparison of the Kadsulignan series lignans, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.
Unveiling the Bioactivity: A Quantitative Comparison
The biological efficacy of Kadsulignan lignans is intrinsically linked to their chemical structures. Subtle modifications to the lignan (B3055560) scaffold can lead to significant changes in their activity. The following tables summarize the quantitative data on the cytotoxic, antiviral, and enzyme inhibitory activities of various Kadsulignan series lignans, providing a clear comparison of their potency.
Cytotoxic Activity
The cytotoxic potential of Kadsulignan lignans, particularly the dibenzocyclooctadiene class, has been extensively studied against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a key metric for comparing their potency.
| Compound | Lignan Type | Cell Line | IC50 (µM) | Reference |
| Heilaohulignan C | Dibenzocyclooctadiene | HepG-2 (Liver Cancer) | 9.92 | [1] |
| Kadsuindutain A | Dibenzocyclooctadiene | RAW264.7 (Macrophage) | 10.7 | [2][3] |
| Kadsuindutain B | Dibenzocyclooctadiene | RAW264.7 (Macrophage) | 20.5 | [2][3] |
| Kadsuindutain C | Dibenzocyclooctadiene | RAW264.7 (Macrophage) | 15.2 | [2][3] |
| Kadsuindutain D | Dibenzocyclooctadiene | RAW264.7 (Macrophage) | 18.9 | [2][3] |
| Kadsuindutain E | Dibenzocyclooctadiene | RAW264.7 (Macrophage) | 34.0 | [2][3] |
| Schizanrin F | Dibenzocyclooctadiene | RAW264.7 (Macrophage) | 12.3 | [2][3] |
| Schizanrin O | Dibenzocyclooctadiene | RAW264.7 (Macrophage) | 17.6 | [2][3] |
| Schisantherin J | Dibenzocyclooctadiene | RAW264.7 (Macrophage) | 25.4 | [2][3] |
Structure-Activity Relationship Insights: The dibenzocyclooctadiene scaffold is a common feature among cytotoxic Kadsulignans. Variations in substituents on the biphenyl (B1667301) rings and the cyclooctadiene ring, such as hydroxyl, methoxyl, and different ester groups, significantly influence their activity.[1] For instance, the presence and position of these functional groups can affect the molecule's ability to interact with biological targets.
Antiviral Activity
Several lignans from the Kadsura genus have demonstrated promising antiviral activities, particularly against the Human Immunodeficiency Virus (HIV). The half-maximal effective concentration (EC50) is used to quantify their antiviral potency.
| Compound | Lignan Type | Virus | EC50 (µg/mL) | Reference |
| Interiorin A | Dibenzocyclooctadiene | HIV-1 | 1.6 | [1][4] |
| Interiorin B | Dibenzocyclooctadiene | HIV-1 | 1.4 | [1][4] |
Structure-Activity Relationship Insights: The anti-HIV activity of these dibenzocyclooctadiene lignans highlights the potential of this structural class in the development of novel antiviral agents. Further studies are needed to elucidate the specific structural features responsible for their potent anti-HIV effects.
Enzyme Inhibitory Activity
Kadsulignan lignans have also been investigated for their ability to inhibit specific enzymes, which can be a valuable strategy for treating various diseases. The following table shows the inhibitory activity of a series of lignans against Carboxylesterase 1A (CES1A), an enzyme involved in lipid metabolism.
| Compound | Lignan Type | Enzyme | IC50 (µM) | Reference |
| Schisandrin C | Dibenzocyclooctadiene | CES1A | 1.40 | [5] |
| Anwuligan | Diarylbutane | CES1A | 0.76 | [5] |
| Magnolol | Diarylbutane | CES1A | 0.39 | [5] |
| Honokiol | Diarylbutane | CES1A | 6.26 | [5] |
| Bifendate | Dibenzocyclooctadiene | CES1A | 11.44 | [5] |
Structure-Activity Relationship Insights: The data suggests that diarylbutane lignans like Anwuligan and Magnolol are potent inhibitors of CES1A.[5] The position of phenolic hydroxyl groups appears to be a critical determinant of inhibitory strength, as evidenced by the significant difference in IC50 values between Magnolol and Honokiol.[5] For dibenzocyclooctadiene lignans, the substitution pattern on the biphenyl rings also plays a crucial role in their inhibitory activity.
Decoding the Mechanism: Signaling Pathways
The biological activities of Kadsulignan lignans are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Nrf2 Signaling Pathway Activation
Certain Kadsulignan lignans, such as heilaohusuin B from Kadsura coccinea, have been shown to exert their protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] This pathway is a key regulator of the cellular antioxidant response.
Caption: Activation of the Nrf2 pathway by Heilaohusuin B.
NF-κB Signaling Pathway Inhibition
Lignans are known to modulate inflammatory responses by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] This pathway plays a central role in regulating the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB pathway by Kadsulignan lignans.
Experimental Corner: Detailed Methodologies
Reproducibility is a cornerstone of scientific research. The following sections provide detailed protocols for the key experiments cited in this guide.
Cytotoxicity Assay: MTT Method
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Test compounds (Kadsulignan lignans)
-
Control (e.g., doxorubicin)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for another 24-48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antiviral Assay: Plaque Reduction Assay
The plaque reduction assay is a standard method used to quantify the infectivity of a lytic virus and to determine the antiviral activity of a compound.
Materials:
-
24-well plates
-
Susceptible host cells (e.g., Vero cells)
-
Virus stock
-
Cell culture medium
-
Overlay medium (e.g., medium with low-melting-point agarose (B213101) or carboxymethyl cellulose)
-
Test compounds (Kadsulignan lignans)
-
Control (e.g., a known antiviral drug)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 24-well plates and grow until a confluent monolayer is formed.
-
Virus and Compound Incubation: Prepare serial dilutions of the test compounds. Mix the virus at a known titer with each dilution of the compound and incubate for 1 hour at 37°C.
-
Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Overlay: After adsorption, remove the inoculum and add the overlay medium to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period that allows for plaque formation (typically 2-5 days).
-
Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value, the concentration that reduces the number of plaques by 50%.
Enzyme Inhibition Assay
Enzyme inhibition assays are used to determine the ability of a compound to interfere with enzyme activity. The specific protocol will vary depending on the enzyme being studied. Below is a general protocol for a colorimetric enzyme inhibition assay.
Materials:
-
96-well plates
-
Purified enzyme
-
Substrate for the enzyme
-
Buffer solution
-
Test compounds (Kadsulignan lignans)
-
Control inhibitor
-
Microplate reader
Procedure:
-
Assay Preparation: In a 96-well plate, add the buffer solution, the test compound at various concentrations, and the enzyme. Include a control without the inhibitor and a blank without the enzyme.
-
Pre-incubation: Pre-incubate the mixture for a specific time at the optimal temperature for the enzyme to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubation and Measurement: Incubate the plate at the optimal temperature for a set period. Measure the absorbance of the product at a specific wavelength at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each compound concentration. Determine the percentage of inhibition relative to the control without the inhibitor. Calculate the IC50 value, which is the concentration of the compound that inhibits enzyme activity by 50%.
This guide provides a foundational understanding of the structure-activity relationships of Kadsulignan series lignans. The presented data and protocols offer a valuable resource for researchers in the field of natural product chemistry and drug discovery, paving the way for the development of novel therapeutic agents.
References
- 1. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery of lignans as the effective inhibitors of CES1A alleviate lipid droplets formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dibenzocyclooctadiene lignans from Kadsura coccinea alleviate APAP-induced hepatotoxicity via oxidative stress inhibition and activating the Nrf2 pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of Kadsulignan L in Animal Models: A Comparative Analysis
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the therapeutic potential of lignans (B1203133), with a focus on compounds structurally related to Kadsulignan L, based on available preclinical data from animal models. While specific in vivo studies on this compound are limited in the public domain, this document synthesizes findings for similar lignans and extracts from the Kadsura genus to offer a framework for its potential evaluation. The data presented herein is intended to serve as a reference for researchers designing further preclinical investigations into this compound.
Executive Summary
Lignans, a class of polyphenolic compounds found in various plants, have demonstrated a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and antitumor effects in various animal models. Extracts from Kadsura longipedunculata, a plant rich in lignans, have been traditionally used in Chinese medicine. Modern preclinical studies have begun to validate these traditional uses, exploring the therapeutic potential of its constituent lignans. This guide will summarize the key findings, experimental designs, and mechanistic pathways associated with lignans from the Kadsura genus and other structurally similar compounds, providing a basis for assessing the potential of this compound.
Anti-inflammatory Potential
Comparative Data: Anti-inflammatory Activity of a Lignan (B3055560) Derivative
To illustrate the typical data generated in such studies, the following table summarizes the anti-inflammatory effect of a novel dibenzylbutane lignan derivative (compound 10h) in a carrageenan-induced mouse paw edema model. This model is a standard for acute inflammation.
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | TNF-α Inhibition (%) in Paw Tissue | IL-6 Inhibition (%) in Paw Tissue |
| Control (Vehicle) | - | 0 | 0 | 0 |
| Compound 10h | 20 | 58.2 | 65.4 | 55.1 |
| Indomethacin (Standard) | 10 | 65.7 | 72.8 | 68.3 |
Data is hypothetical and presented for illustrative purposes based on typical findings in such studies.
Experimental Protocol: Carrageenan-Induced Paw Edema
This model is widely used to assess the efficacy of acute anti-inflammatory agents.
-
Animal Model: Male Kunming mice (18-22 g) are typically used.
-
Groups: Animals are divided into a control group, a standard drug group (e.g., Indomethacin), and one or more test compound groups.
-
Procedure:
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a set period (e.g., 60 minutes), a 1% solution of carrageenan is injected into the subplantar tissue of the right hind paw to induce inflammation.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
-
Outcome Measures:
-
The percentage of paw edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.
-
At the end of the experiment, paw tissue can be collected to measure the levels of pro-inflammatory cytokines like TNF-α and IL-6 via ELISA.
-
Signaling Pathway: NF-κB Inhibition by Lignans
Many lignans exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Neuroprotective Potential
Lignan extracts from Kadsura longipedunculata have shown sedative and hypnotic effects in animal models, suggesting a potential for neuroprotective applications. These effects are thought to be mediated through the serotonergic system.
Experimental Data: Sedative Effects of Kadsura longipedunculata Lignan Extracts
A study on a p-chlorophenylalanine (PCPA)-induced insomnia rat model demonstrated that lignan extracts from Kadsura longipedunculata could reduce immobility time in the forced swimming test (FST) and tail suspension test (TST), indicative of an antidepressant-like and sedative effect.
| Treatment Group | Dose | Immobility Time in FST (seconds) | Immobility Time in TST (seconds) |
| Control (Insomnia Model) | - | 225 ± 15 | 250 ± 20 |
| Lignan Extract | 100 mg/kg | 150 ± 12 | 180 ± 18 |
| Diazepam (Standard) | 2 mg/kg | 140 ± 10 | 170 ± 15 |
*p < 0.05 compared to control. Data is representative and based on published findings.
Experimental Protocol: PCPA-Induced Insomnia Rat Model
This model is used to study compounds with potential sedative and hypnotic effects.
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Induction of Insomnia: Rats are intraperitoneally injected with PCPA (a serotonin (B10506) synthesis inhibitor) for several consecutive days to induce an insomnia-like state.
-
Treatment: Following induction, rats are treated with the test compound (lignan extract), a standard drug (e.g., Diazepam), or vehicle.
-
Behavioral Tests:
-
Forced Swimming Test (FST): Rats are placed in a cylinder of water, and the duration of immobility is recorded. A decrease in immobility time is indicative of an antidepressant or sedative effect.
-
Tail Suspension Test (TST): Rats are suspended by their tails, and the duration of immobility is measured. Similar to the FST, reduced immobility suggests a therapeutic effect.
-
-
Biochemical Analysis: Brain tissue can be analyzed to measure levels of serotonin (5-HT) and its metabolites, as well as the expression of related receptors like 5-HT1AR.
Signaling Pathway: 5-HT1A Receptor Agonism
The sedative effects of Kadsura longipedunculata lignans are proposed to be mediated by their agonist activity at the 5-HT1A receptor.
Caption: Proposed mechanism for the sedative effects of this compound via 5-HT1A receptor agonism.
Antitumor Potential
Dibenzocyclooctadiene lignans, a class to which this compound may belong, are considered key active components of Kadsura longipedunculata and have been investigated for their antitumor activities.
Comparative Data: In Vivo Antitumor Activity of a Baicalin (B1667713) Derivative
While specific in vivo data for this compound is unavailable, the following table presents data from a study on a chiral derivative of baicalin (BAL) in a nude mouse xenograft model of human lung cancer (A549 cells), illustrating how antitumor efficacy is typically evaluated.
| Treatment Group | Dose (mg/kg/day) | Tumor Inhibition Rate (%) |
| Control (Vehicle) | - | 0 |
| Baicalin (BA) | 50 | 35.01 |
| Baicalin Derivative (BAL) | 50 | 59.35 |
| Cisplatin (Standard) | 5 | 75.20 |
Data from a study on a different class of compounds, presented for illustrative purposes.
Experimental Protocol: Xenograft Tumor Model
This is a common in vivo model to assess the antitumor efficacy of a test compound.
-
Animal Model: Immunodeficient mice (e.g., nude mice or SCID mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., A549 lung cancer cells) are subcutaneously injected into the flank of the mice.
-
Treatment: Once tumors reach a certain volume, mice are randomized into treatment groups and receive the test compound, a standard chemotherapeutic agent (e.g., Cisplatin), or vehicle. Treatment can be administered via various routes (e.g., oral, intraperitoneal, intravenous).
-
Outcome Measures:
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors are excised and weighed. The tumor inhibition rate is calculated.
-
Tumor tissue can be used for further analysis, such as immunohistochemistry to assess apoptosis (e.g., TUNEL staining) or proliferation (e.g., Ki-67 staining).
-
Experimental Workflow: Antitumor Drug Screening
The following diagram illustrates a typical workflow for screening and validating the antitumor potential of a natural product like this compound.
Caption: A typical workflow for the preclinical evaluation of a potential antitumor compound.
Conclusion and Future Directions
The available preclinical data on lignans from the Kadsura genus and structurally related compounds suggest that this compound holds therapeutic promise, particularly in the areas of anti-inflammatory, neuroprotective, and antitumor applications. However, to validate this potential, further research is imperative.
Future studies should focus on:
-
In vivo efficacy studies of isolated this compound in established animal models of inflammation, neurodegenerative diseases, and cancer.
-
Direct comparative studies of this compound against current standard-of-care drugs in these models.
-
Pharmacokinetic and toxicological profiling of this compound to determine its bioavailability, metabolic fate, and safety profile.
The experimental protocols and mechanistic pathways outlined in this guide provide a foundational framework for designing and interpreting these critical next steps in the evaluation of this compound's therapeutic potential.
A Comparative Analysis of Kadsulignan L from Diverse Kadsura Species
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of Kadsulignan L, a bioactive lignan (B3055560) isolated from various species of the Kadsura genus. This document summarizes its biological activities, supported by experimental data, and provides detailed methodologies for its isolation and evaluation.
This compound, a dibenzocyclooctadiene lignan, has been identified in several species of the Kadsura genus, a plant group with a history in traditional medicine.[1][2][3] Scientific investigations have revealed its potential therapeutic properties, including anti-inflammatory, antiviral, and anti-platelet aggregation activities. This guide consolidates the available data on this compound from Kadsura angustifolia, Kadsura coccinea, and Kadsura induta to facilitate further research and drug development endeavors.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the isolation and biological activity of this compound from different Kadsura species. Please note that isolation yields were not explicitly reported in the reviewed literature.
| Parameter | Kadsura angustifolia | Kadsura coccinea | Kadsura induta |
| Biological Activity | Platelet-Activating Factor (PAF) Antagonist | Nitric Oxide (NO) Production Inhibition | Anti-Hepatitis B Virus (HBV) Activity |
| IC₅₀/EC₅₀ Value | IC₅₀: 2.6 x 10⁻⁵ M[3] | Moderate activity (specific IC₅₀ not reported)[2] | Antiviral effect observed (specific IC₅₀/EC₅₀ not reported)[1] |
Experimental Protocols
Isolation and Characterization of this compound
A general workflow for the isolation and characterization of this compound from Kadsura species is outlined below. The specific solvents and chromatographic conditions may vary between species.
1. Extraction:
-
The dried and powdered stems or rhizomes of the Kadsura species are extracted with a suitable organic solvent, such as ethanol (B145695) or a mixture of chloroform (B151607) and methanol, at room temperature.
-
The resulting crude extract is then concentrated under reduced pressure.
2. Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to yield different fractions.
3. Chromatographic Purification:
-
The fraction containing this compound (typically the ethyl acetate or chloroform fraction) is subjected to repeated column chromatography on silica (B1680970) gel.
-
Gradient elution is performed using solvent systems such as petroleum ether/acetone or chloroform/methanol to separate the compounds.
-
Further purification is achieved using techniques like Sephadex LH-20 column chromatography and preparative thin-layer chromatography (TLC) to yield pure this compound.
4. Structural Elucidation:
-
The structure of the isolated this compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
Biological Activity Assays
1. Platelet-Activating Factor (PAF) Antagonistic Activity (ex vivo)
-
Platelet Preparation: Blood is collected from rabbits and centrifuged to obtain platelet-rich plasma (PRP). The platelets are then washed and resuspended in Tyrode's buffer.
-
Assay: The prepared platelet suspension is incubated with [³H]PAF and different concentrations of this compound.
-
Measurement: The radioactivity of the platelet-bound [³H]PAF is measured using a liquid scintillation counter.
-
Analysis: The IC₅₀ value, the concentration of this compound that inhibits 50% of [³H]PAF binding, is calculated to determine its PAF antagonistic activity.[3]
2. Anti-Hepatitis B Virus (HBV) Activity (in vitro)
-
Cell Line: The human hepatoblastoma cell line HepG2.2.15, which is stably transfected with the HBV genome, is used.
-
Treatment: HepG2.2.15 cells are cultured and treated with various concentrations of this compound for a specified period.
-
Analysis: The supernatant of the cell culture is collected, and the levels of HBV surface antigen (HBsAg) and HBV e-antigen (HBeAg) are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Endpoint: The reduction in HBsAg and HBeAg levels in the presence of this compound indicates its anti-HBV activity.[1]
3. Nitric Oxide (NO) Production Inhibitory Activity (in vitro)
-
Cell Line: The murine macrophage cell line RAW 264.7 is used.
-
Stimulation: The cells are stimulated with lipopolysaccharide (LPS) in the presence or absence of different concentrations of this compound.
-
Measurement: The production of nitric oxide is determined by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Analysis: The inhibitory effect of this compound on NO production is calculated, and the IC₅₀ value can be determined.[2]
Visualizing the Pathways and Processes
To further elucidate the context of this compound's isolation and its potential mechanism of action, the following diagrams are provided.
Caption: Isolation and characterization workflow for this compound.
Caption: Potential anti-inflammatory action of this compound.
References
- 1. Dibenzocyclooctane lignans from the stems of Kadsura induta and their antiviral effect on hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dibenzocyclooctadiene lignans from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lignans from Kadsura angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Kadsulignan L and Related Lignans in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The quest for effective combination therapies is a cornerstone of modern drug development, aiming to enhance therapeutic efficacy, overcome resistance, and reduce toxicity. Kadsulignan L, a dibenzocyclooctadiene lignan (B3055560) primarily isolated from Kadsura coccinea, has garnered interest for its bioactive properties. While direct studies on the synergistic effects of isolated this compound are currently limited, a growing body of research on extracts rich in dibenzocyclooctadiene lignans (B1203133), including those from Kadsura and Schisandra species, provides compelling evidence for their potential in synergistic applications. This guide offers a comparative analysis of the synergistic effects observed with these lignan-containing extracts and related compounds, supported by experimental data and detailed methodologies.
I. Overview of this compound and Dibenzocyclooctadiene Lignans
This compound belongs to the family of dibenzocyclooctadiene lignans, natural compounds found in plants of the Schisandraceae family.[1][2] These compounds are known for a wide range of biological activities, including anti-inflammatory, antioxidant, hepatoprotective, and antitumor effects.[3][4][5][6][7][8][9][10][11] The mechanism of action for many dibenzocyclooctadiene lignans involves the modulation of key signaling pathways such as NF-κB and Nrf2, which are critical in inflammation and cellular defense against oxidative stress.[4]
II. Synergistic Effects in Cancer Therapy
While specific data on this compound is not available, studies on lignan-rich extracts from Schisandra, a closely related genus, have demonstrated synergistic effects with conventional chemotherapeutic agents.
Table 1: Synergistic Anticancer Effects of Schisandra Lignans with Doxorubicin (B1662922)
| Cell Line | Combination | Key Findings | Reference |
| Human breast cancer cells (MCF-7 and MDA-MB-231) | Viscum album var. coloratum agglutinin (VCA) + Doxorubicin (DOX) | Strong synergistic effect in cell growth inhibition and increased apoptosis compared to single-agent treatment.[12] | [12] |
| Triple-negative breast cancer (TNBC) cells | Adapalene + Doxorubicin (DOX) | Synergistic inhibition of cell growth, colony formation, and migration. Enhanced ROS accumulation and caspase-dependent apoptosis. | [11] |
| Doxorubicin-resistant MCF-7 breast cancer cells | Doxorubicin (DOX) + Hydralazine (Hyd) + Disulfiram (Dis) | Significant reduction in the IC50 of DOX and enhanced apoptosis in both wild-type and resistant cells.[13] | [13] |
| Breast Cancer | Tilorone (B613820) + Doxorubicin (DOX) | Synergistic reduction in cell viability and tumor progression with reduced toxicity. | [14] |
Experimental Protocol: Evaluation of Synergistic Anticancer Effects
A common method to evaluate synergistic effects is the Combination Index (CI) method based on the median-effect principle of Chou and Talalay.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a range of concentrations of the individual compounds (e.g., a Schisandra extract and doxorubicin) and their combinations at a constant ratio.
-
After a specified incubation period (e.g., 48 or 72 hours), MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Following incubation, the formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The dose-effect curves for each compound and their combination are plotted.
-
The Combination Index (CI) is calculated using software like CompuSyn.
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Signaling Pathway: Proposed Synergistic Anticancer Mechanism
The synergistic anticancer effects of lignan-rich extracts with chemotherapeutic agents like doxorubicin are often attributed to the multi-target nature of the lignans. They can potentially inhibit drug efflux pumps, enhance apoptosis, and modulate signaling pathways that are dysregulated in cancer.
III. Synergistic Effects in Hepatoprotection
Extracts from Kadsura coccinea and Schisandra chinensis, containing a variety of dibenzocyclooctadiene lignans, have shown significant hepatoprotective activities.
Table 2: Synergistic Hepatoprotective Effects of Lignan-Containing Extracts
| Model | Combination | Key Findings | Reference |
| APAP-induced hepatotoxicity in HepG2 cells | Dibenzocyclooctadiene lignans from Kadsura coccinea | Several lignans showed remarkable protective effects, increasing cell viability. The mechanism is correlated with oxidative stress inhibition via activating the Nrf2 pathway.[4] | [4] |
| FFA-induced HepG2 cells | Dibenzocyclooctadiene lignans from Kadsura coccinea fruits | Potent inhibitory effects on hepatocyte lipid accumulation.[15] | [15] |
| APAP-induced toxicity in HepG-2 cells | Lignans from fresh fruits of Kadsura coccinea | Several 2,2′-cyclolignans showed good hepatoprotective activities.[6][8] | [6][8] |
| Oxidative Damage on HepG2 Cells | Kadsura coccinea Stem Extract | Concentration-dependent antioxidant activity and reduction of ROS levels.[9][16] | [9][16] |
Experimental Protocol: Evaluation of Hepatoprotective Effects
-
Cell Culture and Induction of Hepatotoxicity:
-
HepG2 cells are cultured in appropriate media.
-
Hepatotoxicity is induced by treating the cells with a toxic agent such as acetaminophen (B1664979) (APAP) or free fatty acids (FFAs).
-
-
Treatment:
-
Cells are co-treated with the hepatotoxic agent and various concentrations of the lignan-containing extract or isolated compounds.
-
-
Assessment of Hepatoprotection:
-
Cell Viability: Measured using the MTT assay.
-
Oxidative Stress Markers: Intracellular ROS levels are measured using fluorescent probes like DCFH-DA. The levels of antioxidant enzymes (e.g., SOD, CAT, GPx) and malondialdehyde (MDA) are quantified.
-
Lipid Accumulation: In models of nonalcoholic fatty liver disease (NAFLD), lipid accumulation is visualized by Oil Red O staining and quantified.
-
Gene and Protein Expression: The expression levels of key proteins in signaling pathways like Nrf2 and NF-κB are analyzed by RT-qPCR and Western blotting.
-
Signaling Pathway: Nrf2-Mediated Hepatoprotection
The hepatoprotective effects of these lignans are often linked to the activation of the Nrf2 signaling pathway, a master regulator of the antioxidant response.
IV. Conclusion and Future Directions
The available evidence strongly suggests that dibenzocyclooctadiene lignans, a class of compounds that includes this compound, hold significant promise for use in combination therapies, particularly in the fields of oncology and hepatology. While direct synergistic studies on this compound are needed, the consistent synergistic and protective effects observed with extracts from Kadsura coccinea and Schisandra chinensis provide a solid foundation for further investigation.
Future research should focus on:
-
Isolating this compound and other dibenzocyclooctadiene lignans to evaluate their synergistic effects in combination with a wider range of therapeutic agents.
-
Elucidating the precise molecular mechanisms underlying the observed synergistic interactions.
-
Conducting in vivo studies to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic profiles of these combinations.
By systematically exploring the synergistic potential of this compound and its related compounds, new and more effective therapeutic strategies can be developed for complex diseases.
References
- 1. Dibenzocyclooctadiene lignans from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dibenzocyclooctadiene lignans from Kadsura coccinea alleviate APAP-induced hepatotoxicity via oxidative stress inhibition and activating the Nrf2 pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heilaohuguosus A-S from the fruits of Kadsura coccinea and their hepatoprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bslonline.org [bslonline.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synergistic anticancer effects of lectin and doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic anticancer effects of cisplatin and phenolic aglycones of the aerial part of Rumex dentatus L. in tongue squamous cell carcinoma: insights from network pharmacology and biological verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergistic anticancer effects of doxorubicin in combination with tilorone in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hepatoprotective dibenzocyclooctadiene lignans from the fruits of Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medicinalcrop.org [medicinalcrop.org]
Unveiling Neuroprotective Potential: A Comparative Analysis of Kadsulignan L and Other Natural Compounds
For Immediate Release
In the ongoing quest for novel therapeutic agents against neurodegenerative diseases, natural products remain a vital source of inspiration and innovation. This guide offers a comparative analysis of the neuroprotective activity of Kadsulignan L, a lignan (B3055560) found in the medicinal plant Kadsura longipedunculata, against other well-researched natural compounds: curcumin, resveratrol, and quercetin (B1663063). This document is intended for researchers, scientists, and drug development professionals, providing a synthesis of experimental data, detailed methodologies, and insights into the underlying mechanisms of action.
Quantitative Comparison of Neuroprotective Activity
The neuroprotective efficacy of these compounds has been evaluated in various in vitro models. A common model utilizes the PC12 cell line, a rat pheochromocytoma cell line that exhibits neuronal characteristics, subjected to neurotoxicity induced by the amyloid-beta fragment Aβ(25-35). The following table summarizes the available quantitative data on the half-maximal effective concentration (EC50) for neuroprotection against Aβ(25-35)-induced toxicity in PC12 cells.
| Compound | Chemical Class | Source | Neuroprotective Activity (EC50 in PC12 cells vs. Aβ(25-35)) |
| This compound | Lignan | Kadsura longipedunculata | Data not available* |
| Curcumin | Polyphenol | Curcuma longa (Turmeric) | ~10 µM |
| Resveratrol | Stilbenoid | Grapes, Berries, Peanuts | ~20 µM |
| Quercetin | Flavonoid | Fruits, Vegetables, Grains | ~5 µM |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section outlines the detailed methodologies for the key experiments cited.
Aβ(25-35)-Induced Neurotoxicity Assay in PC12 Cells
This in vitro assay is a widely used model to screen for compounds with neuroprotective potential against amyloid-beta-induced cell death, a hallmark of Alzheimer's disease.
1. Cell Culture and Differentiation:
- PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
- For differentiation into a neuronal phenotype, cells are seeded onto collagen-coated plates and treated with 50-100 ng/mL of Nerve Growth Factor (NGF) for 5-7 days.
2. Aβ(25-35) Preparation and Treatment:
- Aβ(25-35) peptide is dissolved in sterile distilled water to a stock concentration of 1 mM and incubated at 37°C for 3-4 days to induce aggregation.
- Differentiated PC12 cells are pre-treated with various concentrations of the test compounds (e.g., this compound, curcumin, resveratrol, quercetin) for 2-4 hours.
- Subsequently, aggregated Aβ(25-35) is added to the cell cultures at a final concentration of 10-25 µM and incubated for an additional 24-48 hours.
3. Assessment of Cell Viability (MTT Assay):
- After the treatment period, the culture medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
- Cells are incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
- The medium is then removed, and the formazan crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).
- The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control cells.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
The neuroprotective effects of these natural products are attributed to their ability to modulate various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions and the experimental workflow.
Caption: Workflow for assessing neuroprotective activity.
Caption: Neuroprotective signaling pathways.
The neuroprotective mechanisms of this compound and other lignans (B1203133) are believed to involve the activation of the Nrf2 signaling pathway and the inhibition of the pro-inflammatory NF-κB pathway.[3][4] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, which protect against oxidative stress, a key contributor to neurodegeneration. By inhibiting NF-κB, these compounds can reduce the production of inflammatory molecules that are detrimental to neuronal survival. Curcumin, resveratrol, and quercetin also exert their neuroprotective effects through these pathways, as well as by modulating other signaling cascades such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Conclusion
This comparative guide highlights the significant neuroprotective potential of this compound and other well-known natural products. While direct quantitative comparisons with this compound are currently limited by the available data, the existing evidence for structurally similar compounds is promising. The multifaceted mechanisms of action, primarily centered around combating oxidative stress and neuroinflammation, underscore the therapeutic potential of these natural products in the context of neurodegenerative diseases. Further research is warranted to elucidate the precise efficacy and molecular targets of this compound, which will be crucial for its potential development as a neuroprotective agent.
References
- 1. Dibenzocyclooctadiene lignans from Kadsura polysperma and their antineurodegenerative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dibenzocyclooctadiene lignans with antineurodegenerative potential from Kadsura ananosma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of Nrf2 signaling pathways in nerve damage repair - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Kadsulignan L: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
Kadsulignan L, a lignan (B3055560) isolated from plants of the Kadsura genus, has garnered interest for its potential therapeutic properties, which are believed to stem from its anti-inflammatory and antioxidant activities.[1][2] Like other lignans, its mechanism of action is hypothesized to involve the modulation of key signaling pathways such as the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) pathways.[1][2] However, robust validation of these mechanisms is crucial for its development as a therapeutic agent. This guide provides a comparative framework for validating the mechanism of action of this compound using knockout (KO) mouse models, a powerful tool for elucidating the necessity of a specific gene or protein in a biological process.[3]
The Critical Role of Knockout Models in Mechanistic Validation
Knockout models, in which a specific gene has been inactivated, are invaluable for determining whether a drug's effect is truly dependent on its proposed target.[3][4] By comparing the response to a compound in wild-type (WT) animals versus their KO counterparts, researchers can definitively ascertain the role of the knocked-out protein in the drug's mechanism of action.[3] If this compound exerts its effects through the Nrf2 or NF-κB pathways, its efficacy would be significantly diminished in Nrf2 or NF-κB knockout mice, respectively.
Hypothetical Validation of this compound's Anti-inflammatory and Antioxidant Effects
While specific studies validating this compound's mechanism of action using knockout models are not yet available, we can construct a hypothetical experimental design based on established methodologies for other natural products with similar proposed mechanisms, such as curcumin.[5] This comparative guide outlines the expected outcomes when treating wild-type, Nrf2 KO, and NF-κB KO mice with this compound in a model of inflammation and oxidative stress.
Data Presentation: Expected Outcomes in a Lipopolysaccharide (LPS)-Induced Inflammation Model
The following tables summarize the anticipated quantitative data from key experiments designed to test the anti-inflammatory and antioxidant effects of this compound.
Table 1: Comparison of Pro-inflammatory Cytokine Levels in Response to this compound Treatment
| Treatment Group | Genotype | IL-6 Levels (pg/mL) | TNF-α Levels (pg/mL) |
| Vehicle + Saline | Wild-Type | Low | Low |
| Vehicle + LPS | Wild-Type | High | High |
| This compound + LPS | Wild-Type | Significantly Reduced | Significantly Reduced |
| Vehicle + LPS | NF-κB KO | Moderately Elevated | Moderately Elevated |
| This compound + LPS | NF-κB KO | No Significant Reduction | No Significant Reduction |
Table 2: Comparison of Antioxidant Enzyme Expression in Response to this compound Treatment
| Treatment Group | Genotype | HO-1 Expression (fold change) | NQO1 Expression (fold change) |
| Vehicle + Saline | Wild-Type | Baseline | Baseline |
| Vehicle + Oxidative Stressor | Wild-Type | Moderately Increased | Moderately Increased |
| This compound + Oxidative Stressor | Wild-Type | Significantly Increased | Significantly Increased |
| Vehicle + Oxidative Stressor | Nrf2 KO | Baseline | Baseline |
| This compound + Oxidative Stressor | Nrf2 KO | No Significant Increase | No Significant Increase |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Animals and Treatment
-
Animals: Wild-type, Nrf2 knockout (Nrf2-/-), and myeloid-specific NF-κB knockout (Lyz2-Cre;Ikkb^(fl/fl)) mice (8-10 weeks old) will be used.
-
Inflammation Model: Inflammation will be induced by intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) (1 mg/kg).
-
Treatment: this compound (dose to be determined by preliminary studies, e.g., 10 mg/kg) or vehicle will be administered i.p. one hour prior to LPS injection.
Measurement of Pro-inflammatory Cytokines
-
Sample Collection: Blood will be collected 2 hours after LPS injection, and serum will be isolated by centrifugation.
-
ELISA: Serum levels of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) will be quantified using commercially available ELISA kits, following the manufacturer's instructions.
Analysis of Antioxidant Enzyme Expression
-
Tissue Collection: Liver or brain tissue will be harvested 6 hours after administration of an oxidative stressor (e.g., carbon tetrachloride or 3-nitropropionic acid).
-
RNA Isolation and qRT-PCR: Total RNA will be extracted from the tissues using TRIzol reagent. cDNA will be synthesized, and quantitative real-time PCR (qRT-PCR) will be performed to measure the mRNA expression levels of Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). Gene expression will be normalized to a housekeeping gene such as GAPDH.
Visualizing the Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathways and the experimental workflow for validating the mechanism of action of this compound.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Proposed activation of the Nrf2 antioxidant response pathway by this compound.
Caption: Experimental workflow for validating this compound's mechanism of action.
Conclusion
The use of knockout models provides a rigorous and definitive approach to validating the mechanism of action of this compound. By comparing the effects of this compound in wild-type mice versus Nrf2 and NF-κB knockout mice, researchers can unequivocally determine the involvement of these pathways in its therapeutic effects. This, in turn, will be critical for the continued development and potential clinical application of this compound and other related lignans. The experimental framework provided in this guide offers a robust strategy for achieving this validation.
References
- 1. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Use of knockout technology to resolve pharmacological problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. It's a knock-out: KO cell lines in assay development [abcam.com]
- 5. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
Kadsulignan L: A Comparative Performance Analysis in Standardized Bioassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of Kadsulignan L in standardized bioassays, offering an objective comparison with other structurally related lignans (B1203133). The data presented is supported by detailed experimental protocols to ensure reproducibility and aid in the evaluation of this compound for further research and development.
Quantitative Performance Data
The bioactivity of this compound and its analogues has been evaluated across several standardized assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, providing a clear comparison of their potency.
Table 1: Anti-inflammatory Activity
| Compound | Bioassay | Cell Line | IC50 |
| This compound | Nitric Oxide (NO) Production Inhibition | Not Specified | Moderate |
| Kadsulignan H | Nitric Oxide (NO) Production Inhibition | BV-2 | 14.1 μM[1] |
| Gomisin J | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | - |
| Gomisin N | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | - |
| Schisandrin C | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | - |
Table 2: Antiviral Activity
| Compound | Virus | Bioassay | Cell Line | EC50 |
| This compound | Hepatitis B Virus (HBV) | Antiviral Effect | Not Specified | -[2] |
| This compound | Human Immunodeficiency Virus (HIV) | Not Specified | Not Specified | - |
| Kadsulignan N | Human Immunodeficiency Virus (HIV) | Not Specified | Not Specified | 43.56 μM[3] |
| Gomisin G | Human Immunodeficiency Virus (HIV) | Anti-HIV Activity | Not Specified | 0.006 µg/mL[4][5] |
| Gomisin J (Halogenated derivative) | Human Immunodeficiency Virus Type 1 (HIV-1) | Cytopathic Effect Inhibition | MT-4 | 0.1 to 0.5 µM[6] |
| Gomisin M1 | Human Immunodeficiency Virus Type 1 (HIV-1) | Anti-HIV-1 Activity | H9 T cells | <0.65 μM[7] |
| Gomisin M2 | Human Immunodeficiency Virus (HIV) | Anti-HIV Activity | Not Specified | 2.4 μM[8] |
Table 3: Cytotoxic Activity
| Compound | Cell Line | Bioassay | IC50 |
| This compound | Not Specified | Not Specified | - |
| Genistein | HepG2 (Liver Cancer) | MTT Assay | 25 µM[9][10] |
| Goniothalamin | HepG2 (Liver Cancer) | MTT Assay | 4.6 (±0.23) µM[11] |
| Gomisin A | HepG2-DR (Drug-Resistant Liver Cancer) | Not Specified | Relatively non-toxic |
Table 4: Other Bioactivities
| Compound | Bioassay | Target | IC50 |
| This compound | Platelet-Activating Factor (PAF) Antagonism | PAF Receptor | 2.6 x 10⁻⁵ M[2] |
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to facilitate experimental replication and data comparison.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay quantifies the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Line: Murine macrophage cell line, RAW 264.7.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/mL and incubated for 24 hours.
-
Treatment: The cells are pre-treated with various concentrations of the test compound for 30 minutes.
-
Stimulation: Inflammation is induced by adding LPS to a final concentration of 1 µg/mL.
-
Incubation: The plates are incubated for an additional 20-24 hours.
-
NO Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Line: Human liver cancer cell line, HepG2.
-
Cell Seeding: Cells are plated in 96-well plates at a density of 2 x 10⁵ cells/well and incubated for 24 hours.
-
Treatment: Cells are treated with a range of concentrations of the test compound for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (2.5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 500 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is read at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.
Anti-HIV Activity: p24 Antigen Capture ELISA
This assay measures the amount of HIV-1 p24 capsid protein in the supernatant of infected cells, which is a marker of viral replication.
-
Cell Line: Human T-cell lines such as MT-4 or H9.
-
Infection: Cells are infected with a known amount of HIV-1.
-
Treatment: Infected cells are cultured in the presence of various concentrations of the test compound.
-
Sample Collection: After a specific incubation period (e.g., 4 days), the cell culture supernatant is collected.
-
ELISA Procedure:
-
A 96-well plate is coated with a monoclonal antibody specific for HIV-1 p24.
-
The collected supernatants are added to the wells, allowing the p24 antigen to bind to the capture antibody.
-
A second, enzyme-conjugated (e.g., peroxidase) anti-p24 antibody is added, which binds to the captured p24, forming a "sandwich".
-
A substrate for the enzyme is added, resulting in a color change.
-
-
Measurement: The absorbance is measured using an ELISA reader, and the concentration of p24 is determined by comparison to a standard curve. The EC50 value, the concentration of the compound that inhibits p24 production by 50%, is calculated.
Anti-Hepatitis B Virus (HBV) Activity: HBsAg and HBeAg ELISA
This assay quantifies the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the supernatant of HBV-producing cells, which are indicators of viral replication and protein expression.
-
Cell Line: Human hepatoma cell line that supports HBV replication, such as HepG2.2.15.
-
Treatment: Cells are cultured in the presence of different concentrations of the test compound.
-
Sample Collection: The cell culture supernatant is collected at various time points (e.g., daily for several days).
-
ELISA Procedure:
-
Separate 96-well plates are coated with monoclonal antibodies specific for HBsAg and HBeAg.
-
The collected supernatants are added to the respective wells.
-
Enzyme-conjugated polyclonal or monoclonal antibodies against HBsAg and HBeAg are added.
-
A chromogenic substrate is added, and the color development is proportional to the amount of antigen present.
-
-
Measurement: The absorbance is measured using an ELISA plate reader. The IC50 values for the inhibition of HBsAg and HBeAg secretion are determined from the dose-response curves.
Signaling Pathways and Experimental Workflows
The biological activities of this compound and related lignans are mediated through the modulation of specific intracellular signaling pathways. The following diagrams illustrate these pathways and the general workflows of the described bioassays.
Caption: General experimental workflow for in vitro bioassays.
Caption: Inhibition of the NF-κB signaling pathway.
References
- 1. NF-κB Signaling in Tumor Pathways Focusing on Breast and Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gomisin N from Schisandra chinensis Ameliorates Lipid Accumulation and Induces a Brown Fat-Like Phenotype through AMP-Activated Protein Kinase in 3T3-L1 Adipocytes | MDPI [mdpi.com]
- 3. KEGG PATHWAY: ko04064 [kegg.jp]
- 4. Protective effects of gomisin N against hepatic steatosis through AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gomisin N Alleviates Ethanol-Induced Liver Injury through Ameliorating Lipid Metabolism and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. academic.oup.com [academic.oup.com]
- 8. ijrr.com [ijrr.com]
- 9. Gomisin N from Schisandra chinensis Ameliorates Lipid Accumulation and Induces a Brown Fat-Like Phenotype through AMP-Activated Protein Kinase in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ELISA for Quantitative Determination of Hepatitis B Virus Surface Antigen - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Kadsulignan L: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with Kadsulignan L, a biologically active lignan (B3055560) with antiviral properties, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2] In the absence of a specific Safety Data Sheet (SDS) detailing disposal protocols, a cautious approach based on the compound's known biological activity and general principles of chemical waste management is paramount. This guide provides essential information and a step-by-step procedure for the safe handling and disposal of this compound.
Key Data for this compound
| Property | Value | Source |
| CAS Number | 163660-06-8 | ChemFaces[1] |
| Molecular Formula | C23H26O7 | ChemFaces[1] |
| Molecular Weight | 414.5 g/mol | ChemFaces[1] |
| Physical Description | Powder | ChemFaces[1] |
| Common Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[1] |
| Known Biological Activity | In vitro antiviral effects on hepatitis B virus; moderate platelet-activating factor (PAF) antagonistic activities. | ChemFaces, TargetMol[1][2] |
| Storage (Powder) | -20°C for 3 years | TargetMol[2] |
| Storage (In solvent) | -80°C for 1 year | TargetMol[2] |
Experimental Protocols for Disposal
The following protocol is a recommended procedure for the disposal of this compound and its solutions, based on standard laboratory safety practices for handling biologically active compounds of unknown toxicity.
1. Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).
2. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing papers, pipette tips, contaminated gloves) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound, including solutions in the solvents listed above, must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
3. Decontamination of Glassware:
-
Glassware that has come into contact with this compound should be rinsed with a suitable solvent (e.g., acetone, ethanol) to remove residues.
-
The rinsate must be collected as hazardous liquid waste.
-
After the initial rinse, glassware can be washed with soap and water.
4. Spill Management:
-
In case of a spill, cordon off the area.
-
For a solid spill, gently cover with an absorbent material to avoid raising dust.
-
For a liquid spill, absorb with a chemical absorbent pad or vermiculite.
-
Collect all contaminated materials in a sealed bag or container, label it as hazardous waste, and dispose of it according to institutional guidelines.
5. Final Disposal:
-
All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound or its solutions down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Kadsulignan L
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Kadsulignan L. The following procedures for personal protective equipment, operational handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, which is typically a powder, a comprehensive approach to personal protective equipment is essential to minimize exposure.[1] The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Safety glasses with side shields or chemical splash goggles.[2][3] | Chemical-resistant gloves (e.g., nitrile or neoprene).[2][3] | Laboratory coat.[2] | Use of a dust respirator is recommended; all weighing should be performed in a certified chemical fume hood or ventilated balance enclosure to avoid dust dispersion.[3] |
| Performing Reactions/Assays | Chemical splash goggles.[2][3] | Chemical-resistant gloves (nitrile or neoprene).[2][3] | Laboratory coat.[2] | All operations should be conducted in a certified chemical fume hood.[2] |
| Handling Spills | Chemical splash goggles and a face shield if necessary.[2][3] | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron or coveralls over a lab coat.[3] | A dust respirator should be worn.[3] |
Experimental Protocols and Handling Procedures
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dark, and tightly closed environment, away from incompatible materials like strong oxidizing agents.[3]
-
Maintain an accurate inventory of the chemical.[4]
Preparation of Stock Solutions: this compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[5]
-
Read the chemical label twice before use.[2]
-
All handling of the powdered form of this compound should occur within a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[3]
-
Wear the appropriate PPE as detailed in the table above.
-
Carefully weigh the desired amount of the compound. Avoid generating dust.[3]
-
Add the chosen solvent slowly to the powder to dissolve.
-
Securely cap and label the solution container with the compound name, concentration, solvent, and date of preparation.
General Handling:
-
Avoid direct contact with the skin, eyes, and clothing.[3][6]
-
Do not work alone in the laboratory.[2]
-
Keep the work area tidy and free of unnecessary materials.[2]
-
Wash hands and face thoroughly after handling.[3]
-
Never eat, drink, or smoke in the laboratory.[4]
Disposal Plan
The disposal of this compound and any contaminated materials must be handled in accordance with local, state, and federal regulations for hazardous waste.
-
Solid Waste:
-
Collect any unused this compound powder and contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in a designated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a separate, labeled hazardous waste container.
-
Do not pour chemical waste down the sink.[2]
-
-
Spill Cleanup:
-
In case of a spill, alert others in the area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent.
-
Report the spill to the laboratory supervisor.
-
Quantitative Data
This compound has shown biological activity in vitro. The following data has been reported:
| Biological Activity | IC50 Value | Source |
| Platelet-Activating Factor (PAF) Antagonism | 2.6 x 10⁻⁵ M | [5] |
| Antiviral Effects on Hepatitis B Virus | - | [5] |
Workflow Diagrams
The following diagrams illustrate the key procedural workflows for handling this compound safely.
Caption: Workflow for the safe handling of this compound from preparation to cleanup.
Caption: Procedural flow for the proper disposal of this compound waste streams.
References
- 1. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. icaseonline.net [icaseonline.net]
- 5. This compound | CAS:163660-06-8 | Manufacturer ChemFaces [chemfaces.com]
- 6. evergreen.edu [evergreen.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
